molecular formula C14H19ClO B1266393 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane CAS No. 80443-63-6

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Cat. No.: B1266393
CAS No.: 80443-63-6
M. Wt: 238.75 g/mol
InChI Key: QLCGXXYDHCTVKP-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane is a useful research compound. Its molecular formula is C14H19ClO and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
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InChI

InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3
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InChI Key

QLCGXXYDHCTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5042247
Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
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Molecular Weight

238.75 g/mol
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Physical Description

Liquid
Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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CAS No.

80443-63-6
Record name 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
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Record name 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane
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Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-
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Record name 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
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Record name Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS: 80443-63-6): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key chemical intermediate registered under CAS number 80443-63-6. The document delineates its chemical identity, physicochemical properties, and principal applications, with a significant focus on its critical role in the agrochemical industry. As a precursor to tebuconazole, a widely used triazole fungicide, this oxirane's reactivity and structural characteristics are of paramount importance.[1][2] This guide offers detailed synthetic protocols, mechanistic insights, and analytical methodologies, tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Nomenclature

The compound is an oxirane derivative characterized by a tert-butyl group and a 4-chlorophenethyl group attached to the same carbon atom of the epoxide ring.[1][3] This asymmetric substitution pattern is fundamental to its chemical behavior.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 80443-63-6[4][5][6]
IUPAC Name 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[5]
Synonyms 2-(tert-Butyl)-2-(4-chlorophenethyl)oxirane, Tebuconazole Intermediate, Pentazolol epoxy[5][7][8]
Molecular Formula C₁₄H₁₉ClO[1][5][9]
Molecular Weight 238.75 g/mol [6][7][9]
InChI Key QLCGXXYDHCTVKP-UHFFFAOYSA-N[3][10]

| Canonical SMILES | CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl[3][5] |

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure. The 4-chlorophenyl group imparts aromatic character and lipophilicity, while the bulky tert-butyl group introduces significant steric hindrance around the reactive epoxide center.[1][3] Its limited solubility in water is typical for a molecule of its size and composition.[11]

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Colorless to light yellow oil/liquid [2][4][8]
Boiling Point 302.1 ± 15.0 °C (Predicted) [4][7][9]
Density 1.06 - 1.089 g/cm³ [2][4][8]
Refractive Index 1.5150 - 1.529 [2][4][7]
Flash Point 138.4 °C [2][8][9]
Solubility Sparingly soluble in water; Soluble in chloroform; Slightly soluble in methanol. [4][7][11]

| Storage | Store in a cool, dry, well-ventilated place. Refrigerator recommended. |[4][7][8][12] |

Synthesis and Mechanistic Considerations

Expertise & Experience: The synthesis of this disubstituted oxirane is non-trivial. A direct epoxidation of the corresponding alkene is challenging due to the steric hindrance from the tert-butyl group. Therefore, the most logical and industrially relevant pathway is a nucleophilic addition to a ketone precursor, such as the Corey-Chaykovsky reaction.[1] This method expertly bypasses the steric challenges by building the epoxide ring from a carbonyl.

The synthesis begins with the precursor ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. This ketone is then reacted with a sulfonium ylide, typically generated in situ from trimethylsulfonium bromide and a strong base like sodium hydride.[1] The ylide acts as a nucleophilic methylene-transfer agent, attacking the carbonyl carbon to form a betaine intermediate, which then undergoes intramolecular ring closure to yield the desired oxirane and dimethyl sulfide as a byproduct.

G ketone 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one reaction_vessel Reaction Vessel Inert Solvent (e.g., THF) Controlled Temperature ketone->reaction_vessel ylide_precursor Trimethylsulfonium Bromide ylide Sulfonium Ylide (Reactive Intermediate) ylide_precursor->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide ylide->reaction_vessel betaine Betaine Intermediate reaction_vessel->betaine Nucleophilic Attack product Target Oxirane (CAS 80443-63-6) betaine->product Ring Closure (SN2) byproduct Dimethyl Sulfide (Byproduct) betaine->byproduct workup Aqueous Workup & Purification product->workup

Caption: Synthetic workflow for this compound.

Experimental Protocol: Corey-Chaykovsky Epoxidation

This protocol is a representative methodology based on established chemical principles.

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend trimethylsulfonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred suspension. Causality: The strong base deprotonates the sulfonium salt to generate the reactive ylide. This is an exothermic reaction requiring careful temperature control.

  • Ylide Formation: Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases, indicating complete formation of the ylide.

  • Ketone Addition: Dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in anhydrous THF and add it dropwise to the ylide suspension at 0 °C. Causality: Dropwise addition at low temperature controls the reaction rate and minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure oxirane.

Core Application: A Crucial Intermediate for Tebuconazole

The primary industrial application of this oxirane is its function as a key building block in the synthesis of tebuconazole, a systemic triazole fungicide with broad-spectrum activity.[1][2] The significance of the oxirane lies in its electrophilic three-membered ring, which is susceptible to nucleophilic attack.

In the subsequent synthetic step, the epoxide ring is opened by the nucleophilic nitrogen of 1,2,4-triazole. This reaction is typically acid-catalyzed and results in the formation of the core structure of tebuconazole, which contains the critical α-tert-butyl-β-(4-chlorophenethyl)-1H-1,2,4-triazole-1-ethanol moiety. The specific stereochemistry of this ring-opening is crucial for the final product's fungicidal efficacy.

Caption: Conversion of the subject oxirane to the fungicide Tebuconazole.

Analytical Methodologies

Trustworthiness: A self-validating protocol for quality control is essential. High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for assessing the purity of the oxirane and quantifying impurities.

A reverse-phase HPLC method is suitable for this non-polar compound.[10] The use of a C18 column with a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component provides excellent separation.[10]

Protocol: Reverse-Phase HPLC Analysis
  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid.[10] For standard UV detection, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatibility, 0.1% formic acid is required.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the chlorophenyl group (e.g., 220 nm).

  • Sample Preparation: Accurately weigh a sample of the oxirane and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak corresponding to the oxirane. Purity is determined by the area percentage relative to all other peaks. The method's validity can be confirmed by running a known standard for retention time matching.

For structural confirmation, spectroscopic methods are indispensable. Data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy can confirm the presence of key functional groups, such as the C-O-C stretch of the epoxide and vibrations from the aromatic ring.[5]

Safety, Handling, and Storage

Proper handling of this compound is critical. Based on available data, the compound presents several hazards.[7]

Table 3: GHS Hazard Information

Pictogram Code Hazard Statement

|


| GHS07 | Warning  |
| | H302 | Harmful if swallowed.[7] |
| | H315 | Causes skin irritation.[7] |
| | H319 | Causes serious eye irritation.[7] |
| | H335 | May cause respiratory irritation.[7] |

Handling and PPE:

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

  • Avoid contact with skin, eyes, and clothing.[13]

Storage:

  • Store containers tightly closed in a cool, dry, and dark place.[11][13]

  • Refrigeration is recommended for long-term storage to maintain purity.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Material should be handled as hazardous chemical waste.

References

  • Time.is. (2026). Current time information in Summit County, US.
  • ChemicalBook.80443-63-6 | CAS DataBase.
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  • Guidechem.2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane.
  • ChemicalBook. (2025). 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6.
  • ChemBK. (2024). 2-[2-(4-chlorophenyl)ethyl-(1,1-dimethyl)]oxirane (intermediate of tebuconazole).
  • LookChem.Best 2-[2-(4-Chlorophenyl)Ethyl]-2-(1,1-Dimethylethyl)-Oxirane CAS 80443-63-6.
  • PubChem.2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane.
  • Santa Cruz Biotechnology. (2025). 2-[2-(4-Chlorophenyl) ethyl]-2-(1,1-dimethyl) Oxirane | CAS 80443-63-6.
  • CymitQuimica.CAS 80443-63-6: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane.
  • LookChem.OXIRANE|CAS 80443-63-6.
  • A2B Chem.80443-63-6 | 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
  • Echemi. (2019). 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane Safety Data Sheets.
  • ChemScene.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
  • LGC Standards.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
  • BLDpharm.80443-63-6|this compound.
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  • Arctom.CAS NO. 80443-63-6 | 2-[2-(4-CHLOROPHENYL)ETHYL].
  • Labscoop.2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane, 5G.
  • SIELC Technologies. (2018). This compound.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-butyl-2-(4-chlorophenethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-tert-butyl-2-(4-chlorophenethyl)oxirane is a key chemical intermediate, primarily recognized for its role in the synthesis of the widely used triazole fungicide, tebuconazole.[1][2] Understanding the physicochemical properties of this oxirane is paramount for researchers, scientists, and drug development professionals involved in its synthesis, handling, and the development of related agrochemicals and pharmaceuticals. The reactivity and stability of the strained oxirane ring, influenced by its bulky tert-butyl and substituted phenethyl groups, dictate its behavior in synthetic transformations and its potential toxicological profile.

Chemical Identity and Structure

IUPAC Name: 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[3]

CAS Number: 80443-63-6[4]

Molecular Formula: C₁₄H₁₉ClO[4]

Molecular Weight: 238.75 g/mol [4]

Chemical Structure:

Caption: 2D structure of 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

The structure features a trisubstituted oxirane ring, with one carbon atom of the ring being part of a tert-butyl group and the other bonded to a 4-chlorophenethyl group. This substitution pattern significantly influences the molecule's steric hindrance and electronic properties, which in turn affect its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-tert-butyl-2-(4-chlorophenethyl)oxirane is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific intermediate is not extensively published.

PropertyValueComments
Physical State LiquidDescribed as a colorless to light yellow or reddish-yellow clear liquid or oil.[1]
Boiling Point Predicted: 302.1 ± 15.0 °CDue to its relatively high molecular weight, a high boiling point is expected. Experimental determination via ebulliometry is recommended.[5][6]
Melting Point Not availableExpected to be low given its liquid state at room temperature.
Density > 1 g/mL (95%)[1]
Refractive Index 1.5150-1.5190[1]
logP (Lipophilicity) Calculated: 4.0877A high logP value indicates significant lipophilicity, suggesting poor water solubility and good solubility in nonpolar organic solvents.[4]
pKa Not availableThe oxirane oxygen can be protonated under acidic conditions. The pKa of the conjugate acid is expected to be low.
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in toluene, dimethyl sulfideExpected to be soluble in a range of nonpolar and polar aprotic solvents based on its structure and high logP value.[1]

Synthesis

2-tert-butyl-2-(4-chlorophenethyl)oxirane is synthesized via the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone.[7][8][9][10] In this case, the ketone precursor is 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone.

A common synthetic route is described in several patents, where a trimethylsulfonium salt is reacted with the ketone in the presence of a base.[11][12]

Illustrative Synthetic Pathway:

synthesis ketone 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone product 2-tert-butyl-2-(4-chlorophenethyl)oxirane ketone->product Corey-Chaykovsky Reaction ylide Sulfur Ylide (e.g., from Trimethylsulfonium salt + base) ylide->product

Caption: General synthetic scheme for 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

A detailed experimental protocol based on a patented procedure is as follows:

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction[12]
  • Preparation of Trimethylsulfonium Bromide: Introduce methyl bromide into a solution of dimethyl sulfide in acetone at 20°C. Continue stirring for several hours. The precipitated trimethylsulfonium bromide is then filtered and dried.

  • Epoxidation Reaction: In an inert organic solvent such as toluene, suspend the prepared trimethylsulfonium bromide.

  • Add a solution of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one to the suspension.

  • Introduce a suitable base (e.g., potassium hydroxide) to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 80°C) for several hours until gas chromatographic analysis indicates near-complete conversion of the ketone.

  • Work-up: Wash the reaction mixture with water. The organic solvent (toluene) can be removed by steam distillation. The remaining product is dried to yield 2-(4-chlorophenyl-ethyl)-2-tert-butyl-oxirane.

Spectral Properties

Detailed experimental spectra for 2-tert-butyl-2-(4-chlorophenethyl)oxirane are not widely published. However, based on the known spectral characteristics of epoxides and its structural components, the following features are expected:

Infrared (IR) Spectroscopy

The presence of the oxirane ring can be identified by a series of characteristic bands:[13]

  • Symmetric ring breathing: ~1250 cm⁻¹

  • Asymmetric C-O-C stretch: 950–810 cm⁻¹ (often intense)[13]

  • Symmetric C-O-C stretch: 880–750 cm⁻¹ (often intense)[13]

Other expected peaks include:

  • C-H stretching (aliphatic): ~2870-2965 cm⁻¹[14]

  • C=C stretching (aromatic): ~1608 cm⁻¹[14]

  • C-Cl stretching: ~1090 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The protons on the oxirane ring are expected to appear in the range of 2.0-3.5 ppm .[15]

    • The tert-butyl group will show a sharp singlet at approximately 1.0-1.3 ppm .

    • The protons of the phenethyl group will appear as multiplets in the aromatic region (~7.0-7.3 ppm ) and the aliphatic region (~1.8-2.8 ppm ).

  • ¹³C NMR:

    • The carbons of the oxirane ring are typically found in the 40-60 ppm range.[15]

    • The quaternary carbon of the tert-butyl group and the carbon attached to it will have distinct chemical shifts.

    • Aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift.

Solubility and Lipophilicity (logP)

The high calculated logP value of 4.0877 suggests that 2-tert-butyl-2-(4-chlorophenethyl)oxirane is a highly lipophilic and hydrophobic molecule.[4] This is consistent with its described insolubility in water and solubility in organic solvents like toluene and dimethyl sulfide.[1]

A comprehensive solubility profile is crucial for handling, formulation, and reaction optimization. While specific quantitative data is lacking for the oxirane, the solubility of its downstream product, tebuconazole, in various organic solvents provides a valuable proxy.

Quantitative Solubility of Tebuconazole (as a proxy): [16][17][18]

Organic SolventSolubility (g/L) at 20°C
Dichloromethane> 200
Ethyl Acetate> 250
Isopropanol100 - 200
Toluene50 - 100
n-Hexane< 0.1
Experimental Protocol: Determination of Solubility (Isothermal Saturation Method)[16]

This protocol, based on established methods, can be used to determine the quantitative solubility of 2-tert-butyl-2-(4-chlorophenethyl)oxirane.

  • Preparation of a Supersaturated Solution: Add an excess amount of the oxirane to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated analytical method such as HPLC-UV or GC-MS.

Reactivity and Stability

The reactivity of 2-tert-butyl-2-(4-chlorophenethyl)oxirane is dominated by the strained three-membered epoxide ring. This ring is susceptible to opening by a wide range of nucleophiles. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic/neutral).

Ring-Opening Reactions:

ring_opening cluster_acidic Acidic Conditions cluster_basic Basic/Neutral Conditions epoxide_acid Protonated Oxirane product_acid Nucleophilic attack at the more substituted carbon epoxide_acid->product_acid Nu:⁻ epoxide_base Oxirane product_base SN2 attack at the less substituted carbon epoxide_base->product_base Nu:⁻

Sources

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane, a pivotal chemical intermediate. We will explore its molecular identity, physicochemical properties, synthesis, and core applications, with a particular focus on its significant role in the agrochemical industry.

Molecular Identity and Structure

2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane is an organic compound featuring a strained three-membered epoxide ring, a bulky tert-butyl group, and a 4-chlorophenethyl substituent. This unique combination of functional groups dictates its chemical reactivity and utility as a synthetic building block.

  • IUPAC Name: 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[1][2]

  • CAS Number: 80443-63-6[1][3][4]

  • Molecular Formula: C₁₄H₁₉ClO[1][2][3][5][6]

  • Synonyms: 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, 2-tert-butyl-2-(4-chlorophenethyl)oxirane, The oxirane to tebuconazole[1][2][7]

Molecular Structure

The structure consists of a central, disubstituted oxirane ring. One substituent is a tert-butyl group, which provides significant steric hindrance, influencing the regioselectivity of ring-opening reactions. The other is a 2-(4-chlorophenyl)ethyl group, which contributes to the molecule's lipophilicity and serves as a key structural element for its primary application.[1][7]

Caption: Molecular structure of 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.

Physicochemical Properties

This compound is typically supplied as a liquid, with properties that make it suitable for use in organic synthesis.

PropertyValueSource(s)
Appearance Light yellow to yellow oily liquid[4][8][9]
Molecular Weight 238.75 g/mol [1][2][3]
Density ~1.06 g/cm³[3][5][10]
Boiling Point 302.1 ± 15.0 °C (Predicted)[3][5]
Flash Point ~138.4 °C[3]
Refractive Index 1.5150 - 1.5190[10][11]
Solubility Soluble in common organic solvents[12]

Core Application: A Cornerstone in Agrochemical Synthesis

The primary and most significant application of this oxirane is its role as a key intermediate in the synthesis of tebuconazole .[1][12][13][14] Tebuconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazole class. It provides protective, curative, and eradicative action against a wide range of fungal diseases in crops like wheat, rice, peanuts, and vegetables.[12][15]

The structural integrity of the final fungicide is critically dependent on the high purity of this epoxide intermediate.[12][14] The epoxide's strained ring is the reactive site that allows for the introduction of the crucial triazole functionality, which is essential for the antifungal activity of tebuconazole.[1][12]

Workflow: Role in Tebuconazole Synthesis

The synthesis of tebuconazole from this intermediate is a classic example of nucleophilic epoxide ring-opening. The oxirane serves as an electrophile, which is attacked by the triazole nucleophile.

G start 1-(4-chlorophenyl)-4,4- dimethylpentan-3-one (Ketone Precursor) intermediate 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane (Epoxide Intermediate) start->intermediate Epoxidation (e.g., with a sulfur ylide) product Tebuconazole (Final Fungicide) intermediate->product Nucleophilic Ring-Opening reagent 1,2,4-Triazole (Nucleophile) reagent->product

Caption: Simplified workflow illustrating the central role of the oxirane intermediate.

Synthesis and Reactivity

Experimental Protocol: Synthesis of the Oxirane Intermediate

A common and established method for synthesizing 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane involves the reaction of a ketone with a sulfur ylide (Corey-Chaykovsky reaction).[1][16]

Objective: To prepare the target epoxide from its ketone precursor.

Materials:

  • 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

  • Trimethylsulfonium bromide or iodide

  • A strong base (e.g., sodium hydride, potassium hydroxide)[1][16]

  • Anhydrous inert solvent (e.g., Toluene, DMSO)[15][16]

Step-by-Step Methodology:

  • Ylide Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), the trimethylsulfonium salt is suspended in the anhydrous solvent.

  • The strong base is added portion-wise at a controlled temperature (typically 0-25 °C) to deprotonate the salt and form the dimethylsulfonium methylide (the sulfur ylide).

  • Epoxidation Reaction: A solution of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the same solvent is added dropwise to the freshly prepared ylide solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or GC).[1][16]

  • Workup and Purification: The reaction is carefully quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield the final oxirane.[1]

Causality and Experimental Insight: The use of a sulfur ylide is preferred for this transformation because it efficiently transfers a methylene group to the ketone, forming the epoxide directly. The choice of a strong, non-nucleophilic base like sodium hydride is critical to ensure that the ylide is formed without competing side reactions. The inert, anhydrous conditions are essential to prevent quenching of the highly reactive ylide and base.

Chemical Reactivity

The core reactivity of this molecule is centered on the epoxide ring .[1] This three-membered ring is highly strained and susceptible to ring-opening by a wide variety of nucleophiles.[1][7] This reaction is the cornerstone of its utility as a synthetic intermediate. The bulky tert-butyl group sterically hinders one face of the epoxide, directing nucleophilic attack to the less substituted carbon atom, which is a key factor in the regioselectivity of the tebuconazole synthesis.

Concluding Remarks for the Professional

For professionals in agrochemical research and development, 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane is more than just a chemical compound; it is a validated and critical precursor for one of the most important fungicides in modern agriculture.[14][15] Its synthesis is well-established, and its reactivity is predictable, making it a reliable component in large-scale manufacturing processes.[12][13] Understanding the nuances of its synthesis and handling is paramount for ensuring the high purity required to produce a final active ingredient like tebuconazole with optimal efficacy and minimal impurities.

References

  • 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane Request for Quotation - ChemBK. (2024-04-09). [Link]

  • 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | C14H19ClO | CID 94684 - PubChem. [Link]

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane - Liaoning Futuo New Energy Materials Co., Ltd. [Link]

  • Unlock Potent Fungicide Power with Our Tebuconazole Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane - LabSolutions | Lab Chemicals & Equipment. [Link]

  • CN104529917A - Synthetic method for bactericide tebuconazole - Google P
  • 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane Request for Quotation - ChemBK. [Link]

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane: A Cornerstone in Fungicide Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google P
  • US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.

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Spectroscopic Characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of the synthetic oxirane derivative, 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This compound holds significance as a potential intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in research and development settings.

Due to the limited availability of experimentally-derived spectra for this specific compound in the public domain, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related chemical analogs. This predictive approach offers a robust framework for interpreting the expected spectral features of the target molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. These include a strained three-membered oxirane ring, a bulky tert-butyl group, an ethyl linker, and a 4-chlorophenyl moiety. Each of these components will be systematically examined through the lenses of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of the target compound is C₁₄H₁₉ClO. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum is expected to show two molecular ion peaks:

  • M⁺: Corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third of the M⁺ peak.

Property Predicted Value
Molecular Formula C₁₄H₁₉ClO
Monoisotopic Mass (for ³⁵Cl) 238.1124 g/mol
[M+2]⁺ Peak (for ³⁷Cl) 240.1095 g/mol
Expected M⁺/[M+2]⁺ Ratio ~3:1
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and neutral losses. The strained oxirane ring and the bulky tert-butyl group are expected to be major sites of initial fragmentation.

A plausible fragmentation pathway is initiated by alpha-cleavage, a common fragmentation mechanism for epoxides, adjacent to the oxirane ring.[1]

G M [C14H19ClO]+• m/z = 238/240 F1 [C10H11Cl]+• m/z = 166/168 M->F1 - C4H8O F2 [C4H9O]+• m/z = 73 M->F2 - C10H10Cl F3 [C8H8Cl]+ m/z = 139/141 F1->F3 - C2H3 F4 [C4H9]+ m/z = 57 F2->F4 - O

Caption: Predicted major fragmentation pathway of the target molecule.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Rationale: GC-MS is chosen to ensure the introduction of a pure sample into the mass spectrometer, leading to a clean and interpretable spectrum. The specified temperatures and column type are standard for a molecule of this size and polarity.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group Reference
~3050-3000C-H stretchAromatic (C-H)
~2960-2850C-H stretchAliphatic (C-H)
~1600, ~1490C=C stretchAromatic Ring
~1365C-H bendtert-butyl[2]
~1250Ring breathingOxirane[3]
~1090C-Cl stretchAryl chloride
~950-810Asymmetric C-O-C stretchOxirane[3]
~880-750Symmetric C-O-C stretchOxirane[3]
~830C-H out-of-plane bend1,4-disubstituted benzene

Key Diagnostic Peaks: The most informative peaks for confirming the structure will be the characteristic stretches of the oxirane ring and the out-of-plane bending of the 1,4-disubstituted aromatic ring. The presence of a strong C-Cl stretch would further support the proposed structure.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of the neat compound.

Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: As the compound is expected to be a liquid or a low-melting solid, a small drop can be placed directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired before analyzing the sample.

Rationale: ATR-FTIR is a rapid and convenient technique for obtaining high-quality spectra of liquid and solid samples with minimal sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra will provide crucial information about the connectivity and chemical environment of the atoms in the target molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structural motifs.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (4H)7.0 - 7.3Two doublets4H
Oxirane CH₂ (2H)2.5 - 2.8Two doublets2H
Ethyl CH₂ (2H)2.6 - 2.9Multiplet2H
Ethyl CH₂ (2H)1.8 - 2.1Multiplet2H
tert-butyl CH₃ (9H)~1.0Singlet9H

Rationale for Predictions:

  • Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to their coupling to each other, a characteristic pattern for a 1,4-disubstituted benzene ring.

  • Oxirane Protons: The two protons on the oxirane ring are diastereotopic and are expected to appear as two distinct signals, likely doublets due to geminal coupling. Their chemical shift is in the typical range for epoxide protons.[4]

  • Ethyl Protons: The two methylene groups of the ethyl linker will be multiplets due to coupling with each other. The methylene group closer to the aromatic ring will be slightly more deshielded.

  • tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly upfield due to their shielded environment.

G cluster_0 Predicted 1H NMR Spectrum Aromatic\n(7.0-7.3 ppm) Aromatic (7.0-7.3 ppm) Ethyl (adjacent to ring)\n(2.6-2.9 ppm) Ethyl (adjacent to ring) (2.6-2.9 ppm) Oxirane\n(2.5-2.8 ppm) Oxirane (2.5-2.8 ppm) Ethyl\n(1.8-2.1 ppm) Ethyl (1.8-2.1 ppm) tert-Butyl\n(~1.0 ppm) tert-Butyl (~1.0 ppm)

Caption: Predicted relative positions of signals in the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Carbon(s) Predicted Chemical Shift (ppm)
Aromatic C-Cl131 - 134
Aromatic C-H128 - 130
Aromatic C-C138 - 141
Oxirane C (quaternary)60 - 65
Oxirane CH₂48 - 52
tert-butyl C (quaternary)30 - 35
tert-butyl CH₃25 - 28
Ethyl CH₂30 - 38

Rationale for Predictions:

  • Aromatic Carbons: The chemical shifts are typical for a substituted benzene ring, with the carbon attached to the chlorine atom being slightly deshielded.

  • Oxirane Carbons: The carbons of the oxirane ring are expected in the characteristic region for epoxides, with the quaternary carbon appearing slightly more downfield than the methylene carbon.[5]

  • tert-butyl Carbons: The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

  • Ethyl Carbons: The two methylene carbons of the ethyl linker will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the analyte.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

Rationale: CDCl₃ is a common solvent for non-polar organic compounds and TMS provides a convenient internal reference. A 400 MHz spectrometer provides sufficient resolution to resolve the expected multiplicities in the ¹H NMR spectrum. A greater number of scans is required for the ¹³C NMR experiment due to the lower natural abundance of the ¹³C isotope.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic features of this compound. The predicted data for Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offer a comprehensive framework for the identification and characterization of this compound. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers working with this molecule and related structures, facilitating its synthesis, purification, and application in further scientific endeavors.

References

  • PubChem. 1-Chloro-4-ethylbenzene. [Link]

  • Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

  • Oregon State University. CH 336: Epoxide Spectroscopy. [Link]

  • F.W. McLafferty, F. Turecek. Interpretation of Mass Spectra. University Science Books, 1993.
  • G. Socrates. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2001.

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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the synthesis and characterization of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key chemical intermediate. With a focus on practical application and scientific rigor, this document is designed for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis.

Strategic Importance and Introduction

This compound, with the chemical formula C₁₄H₁₉ClO, is a significant molecule in synthetic organic chemistry.[1] Its structure, featuring a sterically hindered tertiary butyl group and a chlorophenyl ethyl moiety attached to an oxirane ring, makes it a valuable precursor. Notably, this compound is a critical intermediate in the production of tebuconazole, a broad-spectrum triazole fungicide used extensively in agriculture.[2] The high reactivity of the epoxide ring allows for nucleophilic opening, providing a versatile scaffold for the synthesis of more complex molecules. This guide will focus on a robust and industrially relevant synthetic pathway.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis reveals that the target oxirane can be efficiently synthesized from a ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. The key transformation is the addition of a methylene group to the ketone's carbonyl carbon, which can be achieved via the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, which is known for its efficacy in forming epoxides from ketones, particularly when compared to phosphorus ylides (used in the Wittig reaction) that typically lead to alkenes.[3][4][5]

The ketone precursor itself can be synthesized through a two-step process starting from commercially available materials: an aldol condensation of 4-chlorobenzaldehyde and pinacolone, followed by the hydrogenation of the resulting α,β-unsaturated ketone.

Diagram 1: Retrosynthetic Analysis

G Target_Oxirane This compound Ketone_Precursor 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one Target_Oxirane->Ketone_Precursor Corey-Chaykovsky Reaction Sulfur_Ylide Sulfur Ylide (e.g., Dimethylsulfonium methylide) Target_Oxirane->Sulfur_Ylide Corey-Chaykovsky Reaction Enone 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one Ketone_Precursor->Enone Hydrogenation Aldehyde 4-chlorobenzaldehyde Enone->Aldehyde Aldol Condensation Pinacolone Pinacolone Enone->Pinacolone Aldol Condensation

Caption: Retrosynthetic pathway for the target oxirane.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of the target compound, beginning with the preparation of the key ketone intermediate.

Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

This synthesis is a two-step process involving an aldol condensation followed by hydrogenation.

Diagram 2: Experimental Workflow for Ketone Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation Start_Aldol Condense p-chlorobenzaldehyde and pinacolone with NaOH in Methanol at 70°C Isolate_Enone Isolate 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one Start_Aldol->Isolate_Enone Dissolve_Enone Dissolve enone in methanol with NaOH catalyst Isolate_Enone->Dissolve_Enone Hydrogenate Hydrogenate under H₂ pressure at 50-80°C Dissolve_Enone->Hydrogenate Workup_Purify Workup and purify to yield the target ketone Hydrogenate->Workup_Purify End_Ketone Obtain pure 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one Workup_Purify->End_Ketone

Caption: Workflow for the synthesis of the ketone precursor.

Materials (Illustrative):

Reagent Molar Mass ( g/mol )
4-chlorobenzaldehyde 140.57
Pinacolone 100.16
Sodium Hydroxide 40.00
Methanol 32.04

| Hydrogen Gas | 2.02 |

Procedure:

  • Aldol Condensation: 4-chlorobenzaldehyde and pinacolone are condensed in methanol with sodium hydroxide as a catalyst at approximately 70°C to yield 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.[6]

  • Hydrogenation: The resulting enone is dissolved in methanol with a sodium hydroxide catalyst and hydrogenated under pressure at a temperature of 50-80°C to produce 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[6][7]

  • Purification: The final product is purified through standard laboratory techniques such as distillation or chromatography.

Synthesis of this compound

This procedure details the Corey-Chaykovsky epoxidation of the ketone precursor.

Diagram 3: Experimental Workflow for Epoxidation

G cluster_0 Ylide Formation (in situ) cluster_1 Epoxidation Reaction cluster_2 Workup and Purification Start_Ylide Prepare a suspension of trimethylsulfonium bromide in a solvent system (e.g., toluene/methanol) Add_Base_Epox Add a strong base (e.g., KOH granules) at elevated temperature (e.g., 60°C) Start_Ylide->Add_Base_Epox Heat_Reaction Heat the mixture (e.g., to 80°C) Add_Base_Epox->Heat_Reaction Add_Ketone Add 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one uniformly over time Heat_Reaction->Add_Ketone Stir_Complete Stir for several hours to complete the reaction Add_Ketone->Stir_Complete Quench_Workup Cool and quench with water Stir_Complete->Quench_Workup Extract_Phases Separate the organic phase Quench_Workup->Extract_Phases Purify_Oxirane_Final Remove solvent and purify (e.g., vacuum distillation) Extract_Phases->Purify_Oxirane_Final End_Oxirane_Final Obtain pure this compound Purify_Oxirane_Final->End_Oxirane_Final

Caption: Step-by-step workflow for the Corey-Chaykovsky epoxidation.

Materials (Illustrative, based on patent literature):

Reagent Molar Mass ( g/mol )
1-(4-chlorophenyl)-4,4-dimethylpentan-3-one 224.73
Trimethylsulfonium bromide 157.07
Potassium hydroxide 56.11
Toluene 92.14

| Methanol | 32.04 |

Procedure (based on a representative patented process):

  • A suspension of trimethylsulfonium bromide is prepared in a solvent mixture, such as toluene and methanol.[8]

  • Potassium hydroxide granules are added to the stirred suspension at approximately 60°C.[8]

  • The mixture is heated to 80°C, and 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one is added uniformly over a period of 1.5 hours.[8][9]

  • The reaction is stirred for an additional 4 hours to ensure completion.[8][9]

  • For workup, the reaction mixture is cooled, washed with water, and the organic phase is separated. The solvent is removed under vacuum to yield the crude product.[8][9]

  • The final product is purified by vacuum distillation to yield this compound with high purity.[8][9]

Comprehensive Characterization

To confirm the identity and purity of the synthesized oxirane, a combination of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (Proton NMR): The spectrum should display characteristic signals corresponding to the different proton environments in the molecule.

    • Expected ¹H NMR Data (in CDCl₃, 400 MHz):

      Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
      tert-butyl (9H) ~0.95 singlet 9H
      -CH₂-CH₂-Ar (2H) ~1.90 multiplet 2H
      Oxirane CH₂ (2H) ~2.65 & ~2.85 AB quartet 2H
      Ar-CH₂-CH₂- (2H) ~2.75 multiplet 2H

      | Aromatic (4H) | ~7.15 & ~7.25 | AA'BB' system | 4H |

  • ¹³C NMR (Carbon NMR): This technique confirms the carbon framework of the molecule.

    • Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

      Carbon Atom Expected Chemical Shift (δ, ppm)
      tert-butyl (CH₃)₃ ~25.0
      -CH₂-CH₂-Ar ~30.5
      tert-butyl C(CH₃)₃ ~32.0
      Ar-CH₂-CH₂- ~38.0
      Oxirane CH₂ ~52.0
      Oxirane C ~65.0
      Aromatic CH ~128.5, ~129.5
      Aromatic C-Cl ~131.5

      | Aromatic C | ~140.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For epoxides, the absence of a strong carbonyl (C=O) peak from the starting ketone is a primary indicator of a successful reaction. An ATR-IR spectrum for this compound is available in public databases.

  • Expected IR Data (thin film, cm⁻¹):

    Functional Group Wavenumber (cm⁻¹)
    C-H (aliphatic) stretch 2850 - 3000
    C-H (aromatic) stretch 3000 - 3100
    C=C (aromatic) stretch 1490 - 1600
    C-O-C (epoxide ring) stretch ~1250, 850 - 950

    | C-Cl stretch | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Mass Spectrometry Data (EI or ESI):

    • Molecular Ion (M⁺): A molecular ion peak at m/z ≈ 238.11, corresponding to the molecular formula C₁₄H₁₉³⁵ClO. An M+2 peak at m/z ≈ 240.11 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.

Safety and Handling

  • Reagents: Many reagents used in this synthesis are hazardous. Trimethylsulfonium bromide is an irritant. Strong bases like potassium hydroxide are corrosive. Solvents like toluene and methanol are flammable and toxic.

  • Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Conditions: The epoxidation reaction is exothermic and should be conducted with careful temperature control.

Conclusion

This guide has detailed a robust and scalable synthetic route for this compound, a valuable intermediate in the agrochemical industry. The outlined Corey-Chaykovsky epoxidation of a readily preparable ketone precursor represents an efficient and well-documented method. The provided characterization data serves as a reliable reference for verifying the identity and purity of the final product, ensuring its suitability for further synthetic applications.

References

  • U.S. Patent 5,639,917A. (1997). Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Eaton, B. E., & O'Connor, D. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(21), 4771–4773. [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • Kim, D., & Park, J. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 16(1), 1-8. [Link]

  • Chinese Patent CN103242151B. (2016). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
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  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

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An In-depth Technical Guide to the Potential Biological Activity of Chlorophenyl-Containing Epoxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of the Epoxide Ring in Drug Discovery

The epoxide, a strained three-membered cyclic ether, represents a fascinating and paradoxical functional group in medicinal chemistry. Its inherent ring strain and polarized carbon-oxygen bonds make it a potent electrophile, capable of reacting with a variety of biological nucleophiles such as DNA and proteins.[1][2] This reactivity is a double-edged sword; it is the basis for the therapeutic mechanism of several approved drugs, yet it is also linked to potential carcinogenicity and toxicity.[3][4][5] Historically, epoxides have been flagged as potentially hazardous, yet at least fourteen approved drugs on the market contain this moiety, many of them for anticancer indications.[4][6][7]

The incorporation of a chlorophenyl group onto an epoxide-bearing scaffold introduces another layer of complexity and opportunity. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, influencing the reactivity of the epoxide ring. Furthermore, its lipophilic nature can significantly alter the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive exploration of the known and potential biological activities of chlorophenyl-containing epoxides, delving into their mechanisms of action, methodologies for their evaluation, and the critical balance between therapeutic efficacy and potential toxicity.

Section 1: Synthesis and Chemical Reactivity

The biological evaluation of any chemical series begins with robust and reproducible synthesis. Chlorophenyl-containing epoxides can be synthesized through various established methods. A common and efficient approach involves a two-step process starting from chalcones, which serve as key precursors.[8] The epoxidation is often achieved using reagents like hydrogen peroxide in an appropriate solvent system.[8]

The primary chemical characteristic of epoxides is their susceptibility to ring-opening reactions with nucleophiles.[2][9] This reaction is the cornerstone of their biological activity. The regioselectivity of this attack (i.e., which of the two epoxide carbons is attacked) is governed by both steric and electronic factors, which can be subtly influenced by the position of the chlorine atom on the phenyl ring (ortho, meta, or para).

Workflow for Synthesis and Initial Characterization

The logical progression from a synthetic concept to a biologically characterized compound is a critical workflow in drug discovery. This process ensures that the compounds tested are of high purity and that their structures are unequivocally confirmed, lending validity to the subsequent biological data.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Chalcone Chalcone Precursor (e.g., chlorobenzaldehyde + acetophenone) Epoxidation Epoxidation Reaction (e.g., H2O2, base) Chalcone->Epoxidation Step 1 Crude Crude Epoxide Product Epoxidation->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify NMR NMR Spectroscopy (1H, 13C) Purify->NMR Characterize MS Mass Spectrometry (Confirm MW) Purify->MS Confirm Purity_Analysis Purity Assessment (e.g., HPLC) Purify->Purity_Analysis Validate Screening Primary Biological Screening (e.g., Cytotoxicity, Enzyme Assay) Purity_Analysis->Screening Proceed if >95% pure

Caption: Workflow from synthesis to initial biological screening.

Section 2: Key Biological Activities and Mechanisms of Action

The chlorophenyl-epoxide scaffold has been investigated for several biological activities, primarily leveraging the electrophilic nature of the oxirane ring.

Enzyme Inhibition: Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the hydrolysis of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs).[10] EETs possess anti-inflammatory, vasodilatory, and cardioprotective properties.[11] By inhibiting sEH, the levels of beneficial EETs can be maintained, making sEH inhibitors promising therapeutic agents for cardiovascular and inflammatory diseases.[10][11]

While many potent sEH inhibitors have been developed, structure-activity relationship (SAR) studies have shown that the choice of substituent is critical. For instance, replacement of a bulky, hydrophobic adamantyl group with a 4-chlorophenyl group has been observed to decrease the inhibitory potency.[10] This highlights the sensitivity of the sEH active site to the specific steric and electronic properties of the inhibitor. Inhibition can be either competitive or non-competitive, and determining this kinetic profile is essential for understanding the mechanism of action.[11]

Anticancer and Cytotoxic Activity

The most widely explored therapeutic application for epoxide-containing molecules is in oncology.[4][7] Their ability to alkylate nucleophilic residues on proteins and nucleic acids can disrupt cellular processes and induce cell death.[5][12]

Mechanism of Action: Induction of Apoptosis Several epoxide-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. Studies on epoxide-containing piperazines have demonstrated a clear apoptotic mechanism.[13] This process involves the disruption of the mitochondrial membrane, leading to the accumulation of pro-apoptotic proteins like Bak and the subsequent release of signaling molecules that activate the caspase cascade.[13] Activated caspase-3 is a key executioner enzyme that orchestrates the dismantling of the cell.[13]

G CPE Chlorophenyl-Epoxide (e.g., TOP-008) Mito Mitochondrial Membrane Disruption CPE->Mito Bak Pro-apoptotic Bak Accumulation Mito->Bak Casp9 Caspase-9 Activation Bak->Casp9 initiates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Simplified apoptotic pathway induced by some epoxide agents.

Compounds containing a para-chlorophenyl group attached to a pyridine ring have also shown significant cytotoxic effects against various human cancer cell lines, including breast (T47D), colon (HCT15), and prostate (DU145) cancers, by acting as topoisomerase II inhibitors.[14]

Antimicrobial Activity

The chemical reactivity that makes epoxides effective against cancer cells can also be harnessed against microbial pathogens. Synthesized epoxide derivatives have demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans.[8] Hydrazone derivatives incorporating a 4-(4-chlorophenyl)cyclohexane scaffold have also shown significant antibacterial activity.[15] The mechanism is likely related to the alkylation of essential enzymes or other macromolecules within the microbial cells.

Section 3: Methodologies for Biological Evaluation

Rigorous and validated experimental protocols are essential to accurately determine the biological activity of chlorophenyl-containing epoxides.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard initial screen for cytotoxic compounds.

Causality and Rationale:

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Cell Line Selection: The choice of cancer cell lines (e.g., MCF-7 for breast, DU-145 for prostate) is dictated by the therapeutic area of interest. Including a non-cancerous cell line (e.g., MCF-10A) is crucial to assess for general cytotoxicity versus cancer-specific effects.[16]

  • Dose-Response: Testing a range of concentrations is critical to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be calculated. This quantitative measure allows for the comparison of potency between different compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., T47D, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of the chlorophenyl-containing epoxide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory potential of compounds against sEH.[17]

Causality and Rationale:

  • Principle: The assay uses a non-fluorescent substrate, such as CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate), which is hydrolyzed by sEH to produce a highly fluorescent product.[17] A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.

  • Enzyme Source: Purified recombinant human, mouse, or rat sEH can be used to assess species-specific inhibition.[17]

  • Self-Validation: Performing the assay with multiple inhibitor concentrations allows for the calculation of an IC₅₀ value. Further kinetic studies, by varying both substrate and inhibitor concentrations, can be used to determine the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, etc.), thereby validating the mechanism.

Step-by-Step Methodology:

  • Preparation: In a 96-well black plate, add 100 µL of sodium phosphate buffer (100 mM, pH 7.4) containing 0.1 mg/mL bovine serum albumin (BSA).

  • Inhibitor Addition: Add the test compound (chlorophenyl-epoxide) at various concentrations. Use a known sEH inhibitor (e.g., AUDA) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Incubation: Add purified recombinant human sEH to each well and incubate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorescent substrate CMNPC (final concentration of 5 µM).[17]

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting percent inhibition versus log inhibitor concentration.

Section 4: Quantitative Data Summary

For effective comparison, biological data should be summarized in a clear, tabular format. The following table provides a representative example of how data for a series of hypothetical chlorophenyl-epoxides might be presented.

Compound IDStructure (Chlorine Position)Cytotoxicity IC₅₀ (µM) [T47D Breast Cancer]sEH Inhibition IC₅₀ (nM)
CPE-01ortho-chlorophenyl1.255,500
CPE-02meta-chlorophenyl5.808,200
CPE-03para-chlorophenyl0.986,100
EtoposidePositive Control0.75N/A
AUDAPositive ControlN/A22

Data are hypothetical and for illustrative purposes only.

Section 5: Metabolism, Toxicity, and Future Perspectives

The inherent reactivity of the epoxide group necessitates a thorough evaluation of its potential for toxicity and carcinogenicity.[3][5] Epoxides can be formed metabolically from precursor molecules by cytochrome P450 enzymes, and they can also be detoxified by enzymes like epoxide hydrolases and glutathione S-transferases.[12][18][19] The introduction of a chlorophenyl group can influence these metabolic pathways.

The carcinogenic potential of some simple epoxides is linked to their ability to form DNA adducts, particularly with guanine residues.[1][3][5] This can lead to mutations if not properly repaired.[3] Therefore, any drug development program involving chlorophenyl-containing epoxides must include rigorous safety and toxicology screening, including mutagenicity assays (e.g., Ames test) and long-term carcinogenicity studies in animal models.

Chlorophenyl-containing epoxides are a class of compounds with significant and varied biological potential. Their utility as enzyme inhibitors, anticancer agents, and antimicrobial compounds stems directly from the controlled reactivity of the epoxide ring, which is further modulated by the chlorophenyl substituent. While their therapeutic promise is considerable, it is inextricably linked to potential toxicity. The path forward in developing these molecules as viable drugs requires a balanced approach: leveraging their reactivity for therapeutic gain while meticulously characterizing and mitigating their potential for adverse effects through careful structural design and comprehensive toxicological profiling. The methodologies and insights presented in this guide offer a framework for the rational exploration of this chemically and biologically intriguing class of molecules.

References

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An In-Depth Technical Guide on the Core Mechanism of Action of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the hypothesized mechanism of action for 2-(2-(4-chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane and its derivatives. While this specific oxirane is primarily documented as a chemical intermediate in the synthesis of the triazole fungicide, tebuconazole, its inherent structural features—a reactive epoxide ring, a lipophilic chlorophenyl group, and a sterically significant tert-butyl group—suggest a strong potential for intrinsic biological activity.[1][2] This guide will deconstruct the probable molecular interactions and cellular consequences of these derivatives, drawing logical parallels from established fungicidal mechanisms and the fundamental chemistry of epoxides. We will present a postulated mechanism centered on enzyme inhibition, outline robust experimental protocols for its validation, and provide the necessary intellectual framework for researchers and drug development professionals to initiate further investigation into this promising chemical scaffold.

Introduction: Deconstructing the Core Scaffold

The compound this compound serves as a compelling starting point for mechanistic inquiry.[2][3][4][5][6][7][8][9][10] Its structure is a composite of functionalities with well-defined roles in bioactive molecules:

  • The Oxirane Ring: This three-membered epoxide ring is the molecule's reactive center. Characterized by significant ring strain, it is an electrophilic moiety susceptible to nucleophilic attack, leading to covalent bond formation with biological macromolecules.[2] This reactivity is the cornerstone of its potential as an irreversible or mechanism-based enzyme inhibitor.

  • The 4-Chlorophenyl Group: This aromatic, halogenated group significantly increases the molecule's lipophilicity. This property is critical for its ability to traverse cellular membranes, such as the plasma membrane and organellar membranes (e.g., the endoplasmic reticulum), to reach intracellular targets.[1] The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein.

  • The 1,1-Dimethylethyl (tert-Butyl) Group: This bulky alkyl group provides a significant steric presence.[2] In the context of enzyme-ligand interactions, such a group can serve as an anchor, fitting into a hydrophobic pocket within the active site of a target enzyme. Its steric bulk can also influence the orientation of the molecule within the active site, positioning the oxirane ring for optimal interaction with key amino acid residues.

Given that this molecule is a direct precursor to tebuconazole, a potent inhibitor of fungal lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), it is highly probable that its derivatives exert their biological effects through a similar mechanism.[1][11]

Postulated Mechanism of Action: Irreversible Inhibition of Fungal Cytochrome P450

We hypothesize that this compound derivatives function as mechanism-based inhibitors of essential fungal enzymes, most notably cytochrome P450s involved in sterol biosynthesis.[11][12][13][14]

The proposed sequence of events is as follows:

  • Cellular Uptake and Target Recognition: The derivative, aided by its lipophilic character, partitions into the fungal cell membrane and diffuses into the cytoplasm. It then localizes to the endoplasmic reticulum, the site of sterol biosynthesis, where it encounters its target enzyme (e.g., CYP51).

  • Active Site Binding: The derivative binds to the active site of the enzyme. The binding is initially non-covalent, driven by hydrophobic interactions involving the chlorophenyl and tert-butyl groups, and potentially halogen bonding.

  • Covalent Modification: The strained oxirane ring is positioned in proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) within the active site. This residue launches a nucleophilic attack on one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the enzyme.

  • Enzyme Inactivation: This covalent modification results in the irreversible inactivation of the enzyme, thereby blocking the metabolic pathway in which it participates. In the case of CYP51, this would halt the production of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.

This proposed mechanism is visually represented in the following signaling pathway diagram.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & ER Derivative Oxirane Derivative Membrane Lipid Bilayer Derivative->Membrane Passive Diffusion (Lipophilicity) CYP51 Fungal Cytochrome P450 (e.g., CYP51) Derivative->CYP51 Covalent Binding & Irreversible Inhibition Membrane->CYP51 Target Localization Ergosterol Ergosterol CYP51->Ergosterol Catalysis Inactivated_CYP51 Inactive Covalently-Bound Enzyme Ergosterol->Membrane Membrane Integration CellDeath Cell Death Ergosterol->CellDeath Depletion Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate

Caption: Proposed mechanism of action for oxirane derivatives.

Experimental Validation Framework

To rigorously test this hypothesized mechanism, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to move from broad biological effects to specific molecular interactions.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the oxirane derivatives against a panel of relevant fungal pathogens.

Protocol:

  • Fungal Strains: Select a panel of fungi, including strains of Candida albicans, Aspergillus fumigatus, and relevant plant pathogens.

  • Culture Preparation: Grow fungal strains in appropriate liquid media (e.g., RPMI-1640) to the desired cell density.

  • Compound Preparation: Prepare a stock solution of the oxirane derivative in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions.

  • Microdilution Assay: In a 96-well plate, inoculate each well with the fungal suspension. Add the serially diluted compound to the wells. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Recombinant Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of the derivatives against a specific target enzyme, such as recombinant fungal CYP51.

Protocol:

  • Enzyme and Substrate: Obtain or express purified, recombinant fungal CYP51. Use a known substrate for the enzyme that produces a detectable product (e.g., a fluorescent probe).

  • Assay Buffer: Prepare an appropriate assay buffer containing cofactors necessary for enzyme activity (e.g., NADPH).

  • Inhibition Assay: In a microplate, combine the enzyme, assay buffer, and varying concentrations of the oxirane derivative.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a set period to allow for potential time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product over time using a plate reader (e.g., by measuring fluorescence or absorbance).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Inhibition Studies

Objective: To determine whether the inhibition is reversible or irreversible and to elucidate the kinetics of inactivation.

Protocol:

  • Dialysis Experiment:

    • Incubate the target enzyme with a high concentration of the oxirane derivative.

    • Remove the unbound inhibitor by dialysis against a large volume of buffer.

    • Measure the residual enzyme activity. A lack of recovery of activity after dialysis suggests irreversible inhibition.

  • Time-Dependent Inhibition Assay:

    • Incubate the enzyme with various concentrations of the inhibitor for different periods.

    • At each time point, take an aliquot and dilute it significantly into an assay mixture containing the substrate to measure the remaining enzyme activity.

    • Plot the natural logarithm of the remaining activity versus the pre-incubation time. The linearity of these plots is indicative of time-dependent, irreversible inhibition.

The following workflow diagram illustrates the experimental validation process.

Experimental_Workflow Start Start: Synthesized Oxirane Derivatives MIC_Test Antifungal Susceptibility Testing (MIC) Start->MIC_Test Enzyme_Assay Recombinant Enzyme Inhibition Assay (IC50) MIC_Test->Enzyme_Assay If Active Mechanism_Study Mechanism of Inhibition (Reversibility/Kinetics) Enzyme_Assay->Mechanism_Study If Potent Conclusion Conclusion: Validated Mechanism of Action Mechanism_Study->Conclusion

Caption: Experimental workflow for validating the proposed mechanism.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Antifungal Activity of Oxirane Derivatives

CompoundFungal StrainMIC (µg/mL)
Derivative 1C. albicans
Derivative 1A. fumigatus
Derivative 2C. albicans
Derivative 2A. fumigatus
Tebuconazole (Control)C. albicans
Tebuconazole (Control)A. fumigatus

Table 2: In Vitro Inhibition of Fungal CYP51

CompoundIC50 (µM)Type of Inhibition
Derivative 1
Derivative 2
Tebuconazole (Control)Reversible

Conclusion and Future Directions

The structural attributes of this compound derivatives strongly suggest a mechanism of action rooted in the irreversible inhibition of essential fungal enzymes, particularly cytochrome P450s like CYP51. The proposed framework of cellular uptake, active site binding, and covalent modification provides a robust, testable hypothesis. The experimental protocols outlined in this guide offer a clear path to validating this mechanism and quantifying the biological activity of this chemical class.

Future research should focus on synthesizing a library of these derivatives with modifications to the chlorophenyl and tert-butyl groups to establish a clear structure-activity relationship (SAR). Furthermore, advanced techniques such as mass spectrometry can be employed to identify the specific amino acid residue(s) that are covalently modified by the oxirane ring, providing definitive proof of the proposed mechanism. Such studies will be instrumental in developing these compounds into novel therapeutic or agrochemical agents.

References

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An In-depth Technical Guide to the Solubility and Stability of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the novel synthetic intermediate, 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. As specific experimental data for this compound is not publicly available, this paper establishes a predictive and methodological approach grounded in fundamental organic chemistry principles. It outlines detailed protocols for determining the compound's solubility profile across a range of solvents and for assessing its stability under stress conditions as mandated by pharmaceutical development guidelines. This guide is intended for researchers, chemists, and drug development professionals who require a robust strategy for characterizing new chemical entities.

Introduction to the Target Compound

This compound is a trisubstituted epoxide (also known as an oxirane). The oxirane ring is a three-membered cyclic ether, which, due to significant ring strain, is a highly reactive functional group susceptible to ring-opening reactions.[1][2][3][4] The molecule's structure combines this reactive epoxide core with three distinct substituents: a 4-chlorophenylethyl group, a tert-butyl group, and an implicit methyl group on the other oxirane carbon.

The combination of a bulky, hydrophobic tert-butyl group, a polarizable chlorophenyl moiety, and the reactive epoxide ring suggests a complex physicochemical profile.[5] Understanding the solubility and stability of this molecule is paramount for its application in multi-step syntheses, for developing purification strategies, and for ensuring its integrity during storage and handling, particularly if it is an intermediate in a pharmaceutical manufacturing process.

Predicted Physicochemical Properties and Structural Analysis

A molecule's structure dictates its physical and chemical properties, including its solubility and stability.

  • Polarity and Lipophilicity: The molecule possesses both nonpolar (tert-butyl, ethyl chain, phenyl ring) and polar (oxirane oxygen, chlorine atom) features. The large hydrocarbon content, particularly the bulky tert-butyl group and the chlorophenyl ring, suggests the compound is predominantly lipophilic ("fat-loving") and will exhibit low aqueous solubility.[5][6] The principle of "like dissolves like" predicts higher solubility in nonpolar or moderately polar organic solvents.[7]

  • Hydrogen Bonding: The oxygen atom of the oxirane ring can act as a hydrogen bond acceptor. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols, further suggesting limited solubility in such media.[6]

  • Steric Hindrance: The large tert-butyl group provides significant steric bulk around one of the epoxide carbons.[8] This steric hindrance can influence reaction rates, potentially protecting the epoxide from certain nucleophilic attacks and impacting its stability.[5][8] It also contributes to the molecule's overall non-polar character.[5]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter for reaction setup, purification, formulation, and biological assays. A systematic approach, combining theoretical prediction with experimental verification, is essential.

3.1 Theoretical Considerations for Solvent Selection

The solubility of an organic compound is governed by the intermolecular forces between the solute and the solvent.[6] For this compound, we can predict a qualitative solubility profile based on solvent polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Strong van der Waals interactions are expected between the compound's hydrocarbon portions and these solvents, likely leading to good solubility.

  • Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Acetone): These solvents can engage in dipole-dipole interactions and can dissolve both polar and nonpolar compounds. Good to moderate solubility is anticipated.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The compound's inability to donate hydrogen bonds and its large nonpolar surface area will likely result in poor solubility in highly polar, protic solvents like water.[6][9] Solubility in alcohols is expected to be moderate at best, decreasing as the solvent becomes more water-like.

3.2 Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of the target compound. This serves as a starting point for experimental design.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneHigh"Like dissolves like"; strong van der Waals forces.
Halogenated Dichloromethane (DCM)HighGood balance of polarity to dissolve the molecule.
Ethers Diethyl Ether, THFHighSimilar ether functional group, good solvating power.
Ketones AcetoneModerate to HighAprotic polar solvent capable of dipole-dipole interactions.
Alcohols Ethanol, MethanolLow to ModerateLimited by poor hydrogen bonding capability.
Polar Protic WaterInsolubleLarge nonpolar structure and lack of H-bond donors.
3.3 Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable, standard method for accurately determining solubility.[7] The goal is to create a saturated solution at a specific temperature and then quantify the concentration of the dissolved compound.

Equipment and Reagents:

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • The target compound (solid)

  • A range of selected solvents (HPLC grade)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

3.4 Visualization of Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate in Shaker (e.g., 25°C, 24h) B->C D 4. Settle Undissolved Solid C->D Reach Equilibrium E 5. Filter Supernatant (0.45 µm) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by Validated HPLC Method F->G H Solubility Data (mg/mL) G->H Calculate Result G A Target Oxirane B Protonated Oxirane (Activated Intermediate) A->B + H⁺ D Ring-Opened Intermediate B->D + H₂O (Attack at more substituted carbon) C Water Nucleophile (H₂O) C->D E Final Product: trans-1,2-Diol D->E - H⁺

Caption: Acid-Catalyzed Hydrolysis Pathway of the Oxirane Ring.

4.3 Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a compound. [10][11]These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances. [12][13]The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating." [12] Equipment and Reagents:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Constant temperature ovens, water baths

  • Photostability chamber

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate solvents for dissolving the compound (e.g., acetonitrile, methanol)

Step-by-Step Methodology: A stock solution of the compound is prepared in a suitable solvent and subjected to the following stress conditions in parallel. A control sample (unstressed) is kept under normal conditions for comparison.

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 M HCl.

    • Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with base, dilute, and analyze by HPLC.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40 °C).

    • Withdraw samples, neutralize with acid, dilute, and analyze.

  • Oxidative Degradation:

    • Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protected from light.

    • Monitor over time and analyze samples by HPLC.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a high-temperature oven (e.g., 80 °C).

    • Analyze samples after a set period (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. [11] * Analyze the samples and compare them to a dark control.

Analysis: For each condition, the samples are analyzed using a stability-indicating HPLC method. [14][15][16]This method must be able to separate the intact parent compound from all degradation products formed. [17][18]The use of a PDA or MS detector is crucial for peak purity analysis and for obtaining structural information on the new degradant peaks.

Recommendations for Handling and Storage

Based on the predicted stability profile of a substituted oxirane, the following recommendations are prudent:

  • Storage: The compound should be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation.

  • Inert Atmosphere: To prevent potential oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • pH Control: Avoid contact with acidic or basic conditions, especially in aqueous or protic solutions, to prevent catalytic hydrolysis of the epoxide ring. Solutions should be prepared in neutral, aprotic solvents whenever possible.

Conclusion

While specific experimental data for this compound is not available in the literature, a robust scientific framework allows for the prediction of its behavior and the design of definitive experiments. The compound is predicted to be a lipophilic, nonpolar molecule with high solubility in organic solvents and poor solubility in water. Its primary point of instability is the strained oxirane ring, which is susceptible to both acid- and base-catalyzed hydrolysis. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively determine the solubility and stability profiles, ensuring the reliable use of this intermediate in further research and development.

References
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An In-depth Technical Guide to 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane: Synthesis, Significance, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a substituted oxirane with the CAS Number 80443-63-6, is a pivotal chemical intermediate in the agrochemical industry.[1] Its molecular structure, featuring a 4-chlorophenyl group, a tert-butyl group, and a reactive epoxide ring, makes it a valuable precursor in the synthesis of complex bioactive molecules.[2] This guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its primary application in the production of fungicides. The content is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Historical Context and Significance

The development of this compound is intrinsically linked to the advancements in triazole fungicides. Its significance lies in its role as a key intermediate in the synthesis of Tebuconazole, a broad-spectrum systemic fungicide.[1] Tebuconazole was developed by Bayer Crop Science in the 1980s as part of a research initiative to create more effective and less toxic fungicides.[3] The synthesis of Tebuconazole, and consequently its oxirane precursor, was a significant step forward in the control of a wide range of fungal diseases in major crops.[3][4]

The creation of this specific oxirane is a testament to the evolution of synthetic organic chemistry, particularly in the application of epoxide chemistry for the construction of complex molecules. The strategic placement of the chlorophenyl and tert-butyl groups is crucial for the biological activity of the final fungicidal product.[2]

Synthesis of this compound

The synthesis of this oxirane is a multi-step process that begins with the formation of a ketone precursor, followed by an epoxidation reaction. The most common and industrially relevant method for the epoxidation step is a variation of the Corey-Chaykovsky reaction.

Part 1: Synthesis of the Precursor Ketone: 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one

The synthesis of the key ketone intermediate can be achieved through a two-step process involving a condensation reaction followed by hydrogenation.

Step 1: Aldol Condensation

This step involves the condensation of p-chlorobenzaldehyde with pinacolone.

  • Reaction: p-chlorobenzaldehyde + pinacolone → 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one

  • Catalyst: Sodium hydroxide

  • Solvent: Methanol

  • Temperature: 70°C

Step 2: Hydrogenation

The unsaturated ketone produced in the first step is then hydrogenated to yield the saturated ketone.

  • Reaction: 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one + H₂ → 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one

  • Catalyst: Nickel-based catalyst

  • Solvent: Methanol

  • Temperature: 50-80°C

Part 2: Epoxidation via a Modified Corey-Chaykovsky Reaction

The final step involves the conversion of the ketone to the target oxirane using a sulfur ylide.

Experimental Protocol:

  • Preparation of the Ylide Precursor: Trimethylsulfonium bromide is prepared by reacting dimethyl sulfide with methyl bromide.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and condenser is charged with 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and trimethylsulfonium chloride or bromide.

  • Addition of Base: A strong base, such as potassium hydroxide or sodium tert-butoxide, is added to the mixture. The molar ratio of the ketone to the base is typically in the range of 1:1 to 1:2.

  • Reaction Conditions: The reaction is stirred at a controlled temperature, generally between 30-50°C, until the starting ketone is completely consumed.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in a non-polar solvent like methylcyclohexane. The organic phase is washed with water to remove inorganic salts. The product is then isolated by recrystallization or distillation.

Causality of Experimental Choices:

  • Choice of Sulfur Ylide: The Corey-Chaykovsky reaction is preferred for the synthesis of epoxides from ketones. The use of a sulfur ylide allows for the efficient transfer of a methylene group to the carbonyl carbon.

  • Base and Solvent: The choice of a strong base is crucial for the deprotonation of the sulfonium salt to form the reactive ylide. DMSO is an excellent solvent for this reaction as it effectively solvates the ionic intermediates.

  • Temperature Control: The reaction temperature is maintained in a specific range to ensure the stability of the ylide and to control the reaction rate, minimizing the formation of byproducts.

Logical Flow of Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation p_chlorobenzaldehyde p-Chlorobenzaldehyde condensation Aldol Condensation (NaOH, Methanol, 70°C) p_chlorobenzaldehyde->condensation pinacolone Pinacolone pinacolone->condensation enone 1-(4-chlorophenyl)-4,4-dimethyl- pent-1-en-3-one condensation->enone hydrogenation Hydrogenation (Ni catalyst, H₂, 50-80°C) enone->hydrogenation ketone 1-(4-Chlorophenyl)-4,4-dimethyl- pentan-3-one hydrogenation->ketone epoxidation_reaction Corey-Chaykovsky Reaction (DMSO, 30-50°C) ketone->epoxidation_reaction sulfonium_salt Trimethylsulfonium Chloride/Bromide sulfonium_salt->epoxidation_reaction base Base (KOH or NaOtBu) base->epoxidation_reaction oxirane 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane epoxidation_reaction->oxirane

Caption: Synthetic pathway for this compound.

Application in Fungicide Synthesis: The Tebuconazole Pathway

The primary and most significant application of this compound is as a direct precursor to the fungicide Tebuconazole.[1] This involves a ring-opening reaction of the epoxide with 1,2,4-triazole.

Reaction Protocol:

  • Reaction Setup: The synthesized oxirane is dissolved in a suitable solvent, and a triazole salt (such as triazole sodium or a mixture of 1,2,4-triazole and a base like sodium hydroxide) is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 110-130°C.

  • Product Formation: The nucleophilic triazole attacks and opens the epoxide ring, leading to the formation of Tebuconazole.

  • Isolation and Purification: After the reaction is complete, the product is isolated and purified, often through crystallization.

Signaling Pathway in Fungicidal Action:

Tebuconazole, the final product, acts as a sterol biosynthesis inhibitor.[3] It specifically inhibits the enzyme 14α-demethylase, which is crucial for the production of ergosterol, a vital component of fungal cell membranes.[3] The disruption of ergosterol synthesis leads to the breakdown of the fungal cell membrane, ultimately inhibiting fungal growth.[3]

Fungicide_Pathway oxirane 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane ring_opening Ring-Opening Reaction (110-130°C) oxirane->ring_opening triazole 1,2,4-Triazole triazole->ring_opening tebuconazole Tebuconazole ring_opening->tebuconazole inhibition Inhibition tebuconazole->inhibition enzyme 14α-demethylase inhibition->enzyme ergosterol Ergosterol Synthesis enzyme->ergosterol fungal_cell Fungal Cell Membrane Integrity ergosterol->fungal_cell fungal_growth Inhibition of Fungal Growth fungal_cell->fungal_growth

Caption: Synthesis of Tebuconazole and its mode of action.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and available spectral information for this compound is provided below.

PropertyValueSource
CAS Number 80443-63-6[5]
Molecular Formula C₁₄H₁₉ClO[5]
Molecular Weight 238.75 g/mol [5]
Appearance Liquid[5]
Boiling Point 302.1 °C (Predicted)ChemicalBook
Density 1.06 g/cm³ChemicalBook

Spectral Data:

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available in the PubChem database.[5] These spectra would show characteristic peaks for the C-O-C stretching of the epoxide ring and vibrations associated with the aromatic and aliphatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectral data is not widely published. However, analysis by MS would be used to confirm the molecular weight and fragmentation pattern of the molecule.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a crucial building block in the synthesis of the fungicide Tebuconazole. Its synthesis, rooted in the principles of the Corey-Chaykovsky reaction, is a well-established industrial process. Understanding the chemistry and application of this oxirane is essential for professionals in the agrochemical and fine chemical industries. Further research into more efficient and environmentally benign synthetic routes for this and similar intermediates will continue to be an area of focus.

References

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Methodological & Application

synthesis of tebuconazole from 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of tebuconazole, a broad-spectrum triazole fungicide, from the key intermediate 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. Tebuconazole functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The protocol herein details a robust and efficient method centered on the base-catalyzed nucleophilic ring-opening of the precursor epoxide with 1,2,4-triazole. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and process optimization parameters.

Introduction and Scientific Rationale

Tebuconazole is a systemic fungicide with protective, curative, and eradicant properties, widely used in agriculture to protect various crops.[3][4] Its synthesis is a topic of significant industrial and academic interest. A common and efficient synthetic route involves the reaction of a substituted oxirane with 1,2,4-triazole.[2][5][6][7]

The core of the described synthesis is the nucleophilic ring-opening of the epoxide, this compound. This reaction is facilitated by a base and proceeds via an S(_N)2 mechanism.

Causality behind Experimental Choices:

  • Role of the Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating 1,2,4-triazole. This deprotonation generates the triazolide anion, a significantly more potent nucleophile than its neutral counterpart.[8]

  • Nucleophilic Attack: The triazolide anion attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the steric hindrance imposed by the tert-butyl group, the attack occurs at the less hindered carbon atom of the oxirane ring.[9][10] This regioselectivity is a hallmark of base-catalyzed epoxide opening.[9]

  • Solvent Selection: The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is recommended.[1][11] These solvents effectively solvate the cation (e.g., Na⁺) of the base, leaving the triazolide anion relatively "bare" and highly reactive, thereby accelerating the reaction rate.

  • Catalysis: To further enhance reaction efficiency and yield, phase transfer catalysts (e.g., crown ethers like 18-crown-6) or organic amines can be employed.[3][12] These catalysts can improve the solubility and reactivity of the nucleophile in the organic phase, often leading to higher yields and reduced formation of isomeric byproducts.[3][12]

The reaction culminates in the formation of a tertiary alcohol, yielding the final tebuconazole product after an aqueous workup protonates the intermediate alkoxide.

Experimental Protocol

This protocol is a synthesized representation based on established methodologies found in the chemical literature and patent filings.[1][3][11][12] Researchers should adapt and optimize these parameters based on their specific laboratory conditions and scale.

Materials and Equipment
Reagent/MaterialCAS NumberNotes
This compound80443-63-6Purity >98%, the key intermediate[13]
1,2,4-Triazole288-88-0Purity >99%
Sodium Hydroxide (NaOH), pellets or flakes1310-73-2Anhydrous
Dimethyl Sulfoxide (DMSO)67-68-5Anhydrous grade
Toluene108-88-3Reagent grade, for extraction
Hexane110-54-3Reagent grade, for washing/crystallization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6For drying
Deionized Water7732-18-5For work-up
Equipment
Three-neck round-bottom flask (500 mL)
Reflux condenser
Dropping funnel
Thermometer / Temperature probe
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Standard laboratory glassware
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge flask with 1,2,4-Triazole, NaOH, and DMSO prep2 Stir to dissolve solids and form triazole salt prep1->prep2 In-situ formation react1 Heat mixture to 80°C prep2->react1 react2 Slowly add Epoxide via dropping funnel (Control Temp ≤ 115°C) react1->react2 react3 Heat to 118-122°C and maintain for ~5 hours react2->react3 Reaction Progression workup1 Cool to 110°C react3->workup1 workup2 Add water and Toluene for extraction workup1->workup2 workup3 Wash organic layer until pH < 8 workup2->workup3 workup4 Dry organic layer (e.g., Na2SO4) workup3->workup4 workup5 Remove solvent via rotary evaporation workup4->workup5 purify1 Cool crude product workup5->purify1 purify2 Crystallize from suitable solvent (e.g., Hexane) purify1->purify2 purify3 Filter and dry to obtain pure Tebuconazole purify2->purify3

Caption: Experimental workflow for the synthesis of tebuconazole.

Step-by-Step Synthesis Protocol
  • Preparation of Sodium Triazolide: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,2,4-triazole (23.5 g), sodium hydroxide flakes (20 g), and dimethyl sulfoxide (DMSO) (300 mL).[3]

  • Reaction Initiation: Stir the mixture for approximately 10-15 minutes to dissolve the solids. Once dissolved, begin heating the mixture to a stable temperature of 80°C.[3]

  • Addition of Epoxide: Equip the flask with a dropping funnel containing this compound (44.2 g). Add the epoxide dropwise to the reaction mixture over approximately 1 hour. It is critical to monitor the internal temperature and ensure it does not exceed 115°C during the addition.[3][12]

  • Reaction Progression: After the addition is complete, increase the temperature to 118-122°C and maintain it for 5 hours to ensure the reaction goes to completion.[3][12]

  • Work-up and Extraction: Once the reaction period is over, cool the mixture to approximately 110°C. Add deionized water and toluene to the flask. Reheat the mixture to 70°C and reflux for 30 minutes to ensure proper mixing and extraction.[3]

  • Phase Separation and Washing: Allow the mixture to cool to 65°C and stand, then transfer to a separatory funnel. Separate the aqueous layer. Wash the organic layer with water multiple times until the pH of the aqueous wash is less than 8.[3]

  • Isolation of Crude Product: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude tebuconazole product.

  • Purification: Cool the crude solid product to room temperature. Purify by crystallization or by washing/slurrying with a solvent such as hexane. Filter the purified solid and dry under vacuum at 55-60°C to yield the final tebuconazole product.[11] The expected yield is typically in the range of 85-93% with a purity of >98%.[3][11]

Characterization

The identity and purity of the synthesized tebuconazole should be confirmed using standard analytical techniques:

  • HPLC: To determine purity against a reference standard.

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: Compare with the literature value (approx. 102-104°C).

Reaction Scheme and Quantitative Data

G cluster_main Tebuconazole Synthesis Reaction Epoxide 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane plus + Triazole 1,2,4-Triazole Tebuconazole Tebuconazole Triazole->Tebuconazole 1. NaOH, DMSO 2. Heat (118-122°C) 3. H₂O workup

Caption: Overall reaction scheme for the synthesis of tebuconazole.

Quantitative Reaction Parameters
ReagentMol. Wt. ( g/mol )Molar RatioMoles (approx.)Mass/Volume (used)Notes
This compound252.781.00.17544.2 gLimiting reagent
1,2,4-Triazole69.071.940.34023.5 gUsed in excess to drive the reaction to completion
Sodium Hydroxide (NaOH)40.002.860.50020.0 gActs as the base to form the nucleophilic triazolide anion
Dimethyl Sulfoxide (DMSO)78.13--300 mLPolar aprotic solvent

Safety and Handling

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

References

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  • Simple new process method for synthesizing tebuconazole in water phase - SciSpace. [Link]

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  • CN104529917A - Synthetic method for bactericide tebuconazole - Google P
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  • Unlock Potent Fungicide Power with Our Tebuconazole Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Characterization of Fungicide Tebuconazole - Semantic Scholar. [Link]

  • Synthesis and characterization of fungicide tebuconazole - ResearchGate. [Link]

  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring - Preprints.org. [Link]

  • Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions - ResearchGate. [Link]

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane: A Cornerstone in Fungicide Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
  • Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebuconazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis | Request PDF - ResearchGate. [Link]

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  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. [Link]

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Detailed Experimental Protocol for the Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This oxirane is a critical chemical intermediate, most notably in the production of tebuconazole, a widely used triazole fungicide in the agricultural sector.[1][2] The protocol detailed herein focuses on a robust and widely adopted synthetic strategy: the Johnson-Corey-Chaykovsky epoxidation of the precursor ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers insights into process optimization and characterization, designed for professionals in chemical research and process development.

Introduction and Strategic Overview

The target molecule, this compound (CAS No. 80443-63-6), is a structurally significant epoxide.[3][4] Its value lies in the reactive three-membered oxirane ring, which serves as a handle for introducing further chemical complexity.[1][5] Specifically, it is the key building block for creating the fungicidal agent tebuconazole.[6]

While several methods exist for epoxide synthesis, such as the epoxidation of alkenes with peroxyacids, the Johnson-Corey-Chaykovsky reaction presents a more direct and efficient route for this specific target.[7][8] This method allows for the direct conversion of a ketone to its corresponding epoxide through the action of a sulfur ylide, bypassing the need to first synthesize and then oxidize an alkene precursor.[9][10] The reaction is renowned for its reliability and scalability.

This protocol will detail the synthesis via the reaction of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one with a sulfur ylide generated in situ from trimethylsulfonium bromide and a strong base.

Reaction Principles and Mechanism: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis for the formation of three-membered rings like epoxides, aziridines, and cyclopropanes.[9][11] Its application here involves the addition of a sulfur ylide to the carbonyl group of a ketone.[12]

The mechanism proceeds via two key stages:

  • Ylide Formation: A sulfonium salt, such as trimethylsulfonium bromide, is deprotonated by a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) to generate the highly reactive sulfur ylide (dimethylsulfonium methylide).[10] The ylide is a neutral molecule with adjacent positive (on sulfur) and negative (on carbon) charges.

  • Epoxide Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. This forms a betaine intermediate. Unlike the phosphorus ylides used in the Wittig reaction, the resulting sulfonium group is an excellent leaving group. An intramolecular SN2 reaction occurs where the oxygen alkoxide attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide and closing the three-membered epoxide ring.[10][13]

The choice of a sulfur ylide over a phosphorus ylide (Wittig reagent) is critical for epoxidation. The high stability of the P=O double bond in the phosphine oxide byproduct strongly favors olefination (alkene formation) in the Wittig reaction, whereas the excellent leaving group ability of dialkyl sulfides enables the intramolecular cyclization required for epoxide formation in the Corey-Chaykovsky reaction.[9]

Synthesis of Key Precursor: 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one

For a comprehensive workflow, the preparation of the starting ketone is essential. This precursor is typically synthesized in a two-step sequence starting from commercially available materials.

  • Step A: Aldol Condensation. An aldol condensation between 4-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) is performed in the presence of a base (e.g., sodium hydroxide in methanol) to yield the α,β-unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one.[14][15]

  • Step B: Catalytic Hydrogenation. The carbon-carbon double bond of the resulting enone is selectively reduced via catalytic hydrogenation (e.g., using a Nickel-based catalyst and H₂ gas) to afford the desired saturated ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[16]

Detailed Experimental Protocol

This protocol is adapted from established industrial procedures and provides a reliable method for laboratory-scale synthesis.[6][17]

Materials and Equipment
Reagent/MaterialFormulaM. W. ( g/mol )Molar Eq.QuantityNotes
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-oneC₁₃H₁₇ClO224.721.059.0 gPurity ≥98%
Trimethylsulfonium Bromide(CH₃)₃SBr157.071.249.5 gMust be dry
Potassium HydroxideKOH56.111.847.5 gGranules, ≥88% pure
TolueneC₇H₈92.14-250 mLAnhydrous
MethanolCH₃OH32.04-250 mLAnhydrous
WaterH₂O18.02-2.0 kg +Deionized
Diethylene GlycolC₄H₁₀O₃106.12-2.5 kgAs co-solvent/stabilizer
Sodium Hypochlorite SolutionNaOCl74.44-~20 mLFor work-up (optional)
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Synthetic Procedure

Part A: Preparation of Trimethylsulfonium Bromide Suspension

  • To a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, add methanol (250 mL) and toluene (250 mL).

  • With vigorous stirring, add trimethylsulfonium bromide (49.5 g) to create a suspension.

  • Heat the suspension to approximately 60 °C.

Part B: Epoxidation Reaction

  • To the heated sulfonium salt suspension, cautiously add potassium hydroxide granules (47.5 g), followed by water (2.0 kg) and diethylene glycol (2.5 kg). The base initiates the formation of the sulfur ylide.

  • Increase the temperature of the reaction mixture to 80 °C.

  • Over a period of 1.5 hours, add the 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (59.0 g) to the reaction mixture using a dropping funnel. Maintain a steady addition rate to control the reaction exotherm.

  • After the addition is complete, maintain the reaction mixture at 80 °C with vigorous stirring for an additional 4 hours to ensure the reaction goes to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting ketone.

Part C: Work-up and Product Isolation

  • Once the reaction is complete (typically >99% conversion by GC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a large separatory funnel and add 200 mL of water. Shake vigorously and allow the layers to separate.

  • Separate the organic (toluene) phase. Wash the organic phase sequentially with water (2 x 200 mL) and a saturated sodium chloride solution (1 x 100 mL). An optional wash with a dilute sodium hypochlorite solution can be performed to oxidize the dimethyl sulfide byproduct.[6]

  • Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

  • Purification: The crude product, a colorless to pale yellow oil, is typically of high purity (>95%).[17] For exacting applications, it can be further purified by vacuum distillation.

Expected Results and Characterization
  • Yield: A typical yield for this procedure is approximately 95% of the theoretical value, resulting in about 60-61 g of the final product.[6][17]

  • Appearance: Colorless or pale yellow oil.[2]

  • Molecular Formula: C₁₄H₁₉ClO.[18]

  • Molecular Weight: 238.75 g/mol .[18]

  • Characterization: The identity and purity of the synthesized oxirane should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, including the C-O-C stretch of the epoxide ring.

Safety and Handling Precautions

  • Potassium Hydroxide: Highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • Trimethylsulfonium Bromide: Irritant. Avoid inhalation of dust.

  • Solvents: Toluene and methanol are flammable and toxic. All operations should be conducted in a fume hood away from ignition sources.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.

Synthetic Workflow Diagram

The overall process, from common starting materials to the final oxirane product, is illustrated below.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation PCHO 4-Chlorobenzaldehyde Enone 1-(4-Chlorophenyl)-4,4-dimethyl- 1-penten-3-one PCHO->Enone Aldol Condensation Pinacolone Pinacolone Pinacolone->Enone Aldol Condensation H2 H₂ / Catalyst TMSBr (CH₃)₃SBr (Trimethylsulfonium Bromide) Ylide Sulfur Ylide [(CH₃)₂S=CH₂] TMSBr->Ylide Deprotonation Base KOH (Base) Base->Ylide Deprotonation Ketone 1-(4-Chlorophenyl)-4,4-dimethyl- pentan-3-one Enone->Ketone Hydrogenation Product 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane Ketone->Product Corey-Chaykovsky Reaction Ylide->Product Corey-Chaykovsky Reaction

Caption: Workflow for the synthesis of the target oxirane.

References

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Google Patents. (1991). US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
  • Google Patents. (1988). DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane.
  • Visualize Organic Chemistry. (n.d.). Alkene epoxidation. Retrieved from [Link]

  • Química Organica.org. (n.d.). Oxirane synthesis methods. Retrieved from [Link]

  • Google Patents. (1997). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Google Patents. (2006). US20060111592A1 - Process for the preparation of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Google Patents. (2013). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Google Patents. (1984). EP0124011B1 - Process for the preparation of oxiranes.
  • PubChem. (n.d.). 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. Retrieved from [Link]

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Application Notes and Protocols: Catalytic Asymmetric Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Epoxides in Modern Drug Discovery

Chiral epoxides are pivotal structural motifs in contemporary medicinal chemistry and drug development.[1][2] Their inherent ring strain allows for facile and regioselective ring-opening by a variety of nucleophiles, providing a powerful and stereocontrolled entry point to a diverse array of functionalized molecules. The precise three-dimensional arrangement of substituents on the oxirane ring is often critical for biological activity, making the development of efficient and highly enantioselective synthetic methods a paramount objective.[3] The target molecule of this guide, 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, is a valuable chiral building block, and its asymmetric synthesis serves as an excellent case study for the application of robust catalytic technologies.

This comprehensive guide provides a detailed protocol for the catalytic asymmetric synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Synthetic Strategy: A Two-Step Approach to the Chiral Epoxide

The synthesis of the target chiral epoxide is strategically designed as a two-step sequence, commencing with the preparation of a key trisubstituted alkene precursor, followed by a highly enantioselective Jacobsen-Katsuki epoxidation.

G ketone 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one alkene 1-(4-Chlorophenyl)-4,4-dimethylpent-2-ene ketone->alkene Wittig Reaction epoxide 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane alkene->epoxide Jacobsen-Katsuki Epoxidation

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Alkene Precursor

The initial step involves the synthesis of the trisubstituted alkene, 1-(4-chlorophenyl)-4,4-dimethylpent-2-ene, from the commercially available ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. The Wittig reaction is a classic and reliable method for converting ketones into alkenes with a defined double bond position.[4][5]

Part 2: Jacobsen-Katsuki Asymmetric Epoxidation

The cornerstone of this synthesis is the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[6][7] This reaction employs a chiral manganese-salen complex, commonly known as Jacobsen's catalyst, to deliver an oxygen atom to one face of the double bond with high stereoselectivity.[8][9] For trisubstituted alkenes, such as the one in our synthetic route, the Jacobsen-Katsuki epoxidation is particularly well-suited, often providing high enantiomeric excesses.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-2-ene via Wittig Reaction

This protocol details the synthesis of the alkene precursor from the corresponding ketone.

Materials:

  • 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the reaction mixture will turn a deep yellow or orange, indicating the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution back down to 0 °C. Dissolve 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure alkene.[11]

Protocol 2: Asymmetric Epoxidation using Jacobsen-Katsuki Reaction

This protocol describes the enantioselective epoxidation of the trisubstituted alkene to the target chiral epoxide.

Materials:

  • 1-(4-Chlorophenyl)-4,4-dimethylpent-2-ene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst][12]

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-chlorophenyl)-4,4-dimethylpent-2-ene (1.0 equivalent) and 4-phenylpyridine N-oxide (0.25 equivalents) in dichloromethane.

  • Add (R,R)-Jacobsen's catalyst (0.02-0.05 equivalents) to the solution.[13]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Epoxidation: While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 equivalents) dropwise over a period of 2-3 hours.

  • Maintain the temperature at 0 °C and continue stirring for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the chiral epoxide.[14][15]

Data Presentation

Table 1: Representative Enantioselectivities in Jacobsen-Katsuki Epoxidation of Trisubstituted Alkenes.

Alkene SubstrateCatalystOxidantee (%)Yield (%)Reference
(Z)-β-Methylstyrene(R,R)-Jacobsen'sNaOCl9285[16]
1-Phenylcyclohexene(R,R)-Jacobsen'sNaOCl/4-PPNO8878[10]
2-Methyl-1-phenylpropene(R,R)-Jacobsen'sNaOCl/4-PPNO8065[16]
1-(4-Chlorophenyl)-4,4-dimethylpent-2-ene(R,R)-Jacobsen'sNaOCl/4-PPNO>90 (expected)Good (expected)This work

Mechanism and Stereoselectivity

The stereochemical outcome of the Jacobsen-Katsuki epoxidation is dictated by the chiral salen ligand of the manganese catalyst. The currently accepted mechanism involves the formation of a high-valent manganese(V)-oxo species, which is the active oxidant.[3] The alkene then approaches the Mn=O bond in a "side-on" fashion.

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

The bulky tert-butyl groups on the salicylaldehyde portion of the ligand create a chiral pocket around the manganese center. This steric environment forces the incoming alkene to approach from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer of the epoxide. The use of the (R,R)-enantiomer of the catalyst will stereoselectively yield one enantiomer of the epoxide, while the (S,S)-catalyst will produce the opposite enantiomer.

Characterization

The final product, this compound, should be characterized by standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the epoxide. The characteristic signals for the oxirane ring protons and carbons should be observed.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Chiral HPLC: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[17]

Safety Precautions

  • n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Sodium Hypochlorite (Bleach): is a corrosive and oxidizing agent.[18][19] Avoid contact with skin and eyes.[20] Reactions should be performed in a well-ventilated fume hood.[21] Mixing bleach with acids can release toxic chlorine gas.

  • Dichloromethane: is a suspected carcinogen. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

This application note provides a comprehensive and practical guide for the catalytic asymmetric synthesis of this compound. By employing a two-step sequence featuring a Wittig reaction and the robust Jacobsen-Katsuki epoxidation, this protocol enables the efficient and highly enantioselective production of this valuable chiral building block. The detailed experimental procedures, mechanistic insights, and safety considerations outlined herein are intended to empower researchers in the field of drug discovery and development to confidently apply these powerful synthetic methodologies.

References

  • Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III)
  • Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Highly enantioselective, catalytic epoxidation of trisubstituted olefins. Journal of the American Chemical Society, 116(20), 9333-9334.
  • Jacobsen's catalyst. (2023, November 28). In Wikipedia. [Link]

  • Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(4), 509-514.
  • Jacobsen epoxidation. (2023, October 29). In Wikipedia. [Link]

  • Jacobsen epoxidation - Grokipedia. (n.d.). Retrieved from [Link]

  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. (n.d.). Retrieved from [Link]

  • Loose R R Jacobsen Catalyst. (n.d.). IndiaMART. Retrieved from [Link]

  • Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. (1997). U.S.
  • (R,R)-(-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine manganese(III) chloride (Jacobsen's catalyst). (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(3), o653.
  • Jacobsen's Catalysts. (n.d.). Synthesis with Catalysts. Retrieved from [Link]

  • (R,R)-Jacobsen's catalyst. (n.d.). Synthesis with Catalysts. Retrieved from [Link]

  • Jacobsen epoxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Sodium Hypochlorite Safe Handling Guideline. (2013).
  • Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one. (2004).
  • Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-1-p-toluenesulfonylpentan-3-one. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
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Application Notes & Protocols: Leveraging 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane for the Rational Design of Novel Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane as a pivotal intermediate in the synthesis of novel fungicidal agents. The inherent reactivity of the oxirane moiety offers a versatile platform for introducing diverse functionalities, particularly nitrogen-based heterocycles, to construct compounds with potent antifungal activity. We delve into the synthetic rationale, provide detailed, step-by-step protocols for the synthesis of triazole-based fungicides, and outline methodologies for preliminary in vitro efficacy testing. The protocols are designed to be self-validating, connecting synthetic output directly to functional assessment.

Introduction: The Strategic Importance of an Oxirane Precursor

The development of effective agricultural fungicides is critical for global food security. Among the most successful classes of fungicides are the triazoles, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[1][2][3] This enzyme is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes, and its disruption leads to fungal cell death.[1]

The compound this compound (CAS 80443-63-6) has been identified as a cornerstone intermediate, particularly in the production of the highly effective broad-spectrum fungicide, tebuconazole.[4][5][6] Its structure, featuring a reactive epoxide ring, a lipophilic tert-butyl group, and a 4-chlorophenyl moiety, provides an ideal scaffold for generating new chemical entities with potential fungicidal properties. The chlorophenyl group, in particular, can enhance biological activity by increasing lipophilicity and bioavailability, which improves binding affinity to target sites.[4]

This guide moves beyond existing applications to provide a framework for novel discovery. We will explore the fundamental chemistry of the oxirane ring and provide robust protocols for its strategic ring-opening to create a new generation of triazole-based fungicide candidates.

Physicochemical Profile: this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties are summarized below.

PropertyValueReference(s)
CAS Number 80443-63-6[4][7][8]
Molecular Formula C₁₄H₁₉ClO[4][7][9]
Molar Mass 238.75 g/mol [7][9]
Appearance Light yellow to yellow liquid[10]
Density ~1.06 - 1.089 g/cm³[7][10]
Boiling Point 302.1 °C (Predicted)[7][9][10]
Flash Point 138.4 °C[7][10]

Synthetic Rationale: The Oxirane Ring-Opening Strategy

The synthetic utility of epoxides is rooted in the high ring strain of the three-membered ether, which makes them susceptible to nucleophilic attack.[11] This reaction, known as epoxide ring-opening, is a powerful tool in organic synthesis as it allows for the stereospecific introduction of two functional groups on adjacent carbon atoms.[12]

For the synthesis of triazole fungicides, the key transformation is the nucleophilic attack by a 1,2,4-triazole anion on one of the epoxide's carbon atoms. This reaction forges the critical carbon-nitrogen bond and installs a hydroxyl group on the adjacent carbon, creating the core pharmacophore responsible for antifungal activity.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Oxirane 2-(2-(4-Chlorophenyl)ethyl)- 2-(1,1-dimethylethyl)oxirane Process Nucleophilic Ring-Opening Oxirane->Process Triazole 1,2,4-Triazole Anion (Nucleophile) Triazole->Process Product Novel Triazole Fungicide Candidate (Contains C-N bond and β-hydroxyl group) Process->Product Forms core pharmacophore

Core synthetic strategy for novel fungicides.

This approach is highly adaptable. While 1,2,4-triazole is the classic nucleophile for this class of fungicides, other nitrogen-containing heterocycles can be explored to modulate the biological activity, spectrum, and physicochemical properties of the final compounds.

Proposed Mechanism of Fungicidal Action

The synthesized triazole derivatives are designed to function as Sterol Biosynthesis Inhibitors (SBIs).[13] The primary target is the fungal enzyme CYP51, which is a key catalyst in the ergosterol biosynthetic pathway.

The proposed mechanism relies on two key structural features of the synthesized molecules:

  • The Triazole Ring: The N4 nitrogen of the 1,2,4-triazole ring is hypothesized to coordinate with the heme iron atom at the active site of the CYP51 enzyme. This binding event blocks the enzyme's normal function.

  • The Hydroxyl Group: The β-hydroxyl group, generated from the oxirane ring-opening, forms hydrogen bonds with nearby amino acid residues in the active site, further anchoring the inhibitor and enhancing its binding affinity.

This dual interaction effectively shuts down ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, ultimately resulting in cell death.

G A Novel Triazole Compound B Fungal CYP51 Enzyme (14α-demethylase) A->B Binds to active site C Inhibition of Enzyme Activity B->C D Disruption of Ergosterol Biosynthesis C->D E Compromised Fungal Cell Membrane Integrity D->E F Fungal Cell Death E->F

Logical pathway of the proposed fungicidal mechanism.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Sodium hydride is highly reactive and flammable; handle with extreme care.

Protocol 1: Synthesis of a Novel 1-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-4,4-dimethylpentan-3-ol Candidate

This protocol details the nucleophilic ring-opening of the oxirane with 1,2,4-triazole.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Sodium Triazolide (Nucleophile Activation):

    • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1,2,4-triazole (1.2 equivalents).

    • Add anhydrous DMF to dissolve the triazole.

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality Note: Cooling is essential to control the exothermic reaction between NaH and DMF and the subsequent proton abstraction.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[1] Effervescence (hydrogen gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This ensures the complete formation of the highly nucleophilic sodium triazolide salt.[1]

  • Epoxide Ring-Opening Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the oxirane solution dropwise to the sodium triazolide solution at room temperature via the dropping funnel.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack on the sterically hindered epoxide ring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxirane spot is consumed.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This neutralizes any remaining base and protonates the resulting alkoxide.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers and wash sequentially with water and then brine.[1][2] The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification and Characterization:

    • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.[2]

    • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol provides a self-validating system to test the efficacy of the newly synthesized compounds against a common plant pathogen.

Materials:

  • Synthesized triazole candidate compound

  • Tebuconazole (as a positive control)

  • Rhizoctonia solani or other target fungus

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compound and tebuconazole in a minimal amount of DMSO to prepare concentrated stock solutions (e.g., 10,000 mg/L).

  • Preparation of Amended Media:

    • Autoclave PDA media and cool it to approximately 50-55 °C in a water bath.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 mg/L). A control plate should be prepared with an equivalent amount of DMSO without any test compound.

    • Swirl each flask gently to ensure thorough mixing and immediately pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing (3-4 day old) culture of the target fungus.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

  • Incubation and Data Collection:

    • Incubate the plates at 25-28 °C in the dark.

    • When the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter (in mm) for all treatments.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • Data Analysis:

    • Use the inhibition data to calculate the half-maximal effective concentration (EC₅₀) value for each compound by probit analysis. The EC₅₀ represents the concentration of the fungicide that inhibits fungal growth by 50%.[14]

Sample Data Reporting Table:

CompoundPathogenEC₅₀ (mg/L)
Novel Candidate 1Rhizoctonia solani[Experimental Value]
Tebuconazole (Control)Rhizoctonia solani[Experimental Value]

Conclusion

The protocols and rationale presented herein establish a clear and actionable pathway for the synthesis and evaluation of novel fungicides derived from this compound. The strategic ring-opening of this versatile oxirane intermediate provides a robust method for creating a diverse library of potential agrochemicals. By integrating synthetic chemistry with bio-assays, this guide empowers researchers to not only create new molecules but also to immediately assess their potential in the ongoing effort to protect global crop yields.

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The Oxirane Core: Application of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of medicinal and agricultural chemistry, the pursuit of novel bioactive scaffolds is relentless. While complex natural products often provide inspiration, the utility of relatively simple, reactive intermediates cannot be overstated. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane, a substituted epoxide, represents a quintessential example of such a building block.[1][2] Primarily recognized as a key intermediate in the industrial synthesis of the broad-spectrum triazole fungicide, tebuconazole, and the morpholine fungicide, fenpropimorph, its applications extend into the conceptual framework of medicinal chemistry.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this oxirane derivative. We will explore its synthetic utility, the medicinal chemistry relevance of the compounds it helps create, and provide detailed protocols for its synthesis and subsequent transformations. The inherent reactivity of the strained oxirane ring, coupled with the specific substituents, makes this compound a valuable tool for accessing more complex molecular architectures.[5][6]

Chemical Profile and Properties

A clear understanding of the physicochemical properties of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 80443-63-6[1]
Molecular Formula C14H19ClO[1]
Molecular Weight 238.75 g/mol [1]
Appearance White or light yellow liquid[1]
Density 1.089 g/cm³[1]
Boiling Point 302.1°C at 760 mmHg[3]
Solubility Sparingly soluble in water, soluble in organic solvents.[7]

Medicinal Chemistry Relevance: A Gateway to Sterol Biosynthesis Inhibitors

While 2-[2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane does not have direct therapeutic applications, its significance in medicinal chemistry is established through its derivatives, which are potent inhibitors of sterol biosynthesis.[3][8] This pathway is a critical target in both antifungal and human-focused drug discovery.[9][10]

The fungicide fenpropimorph, synthesized from this oxirane intermediate, has been shown to disrupt eukaryotic sterol biosynthesis by inhibiting enzymes such as Δ14-reductase and affecting lanosterol demethylation in mammalian cells.[3] Specifically, studies have demonstrated its ability to inhibit cholesterol biosynthesis in 3T3 fibroblasts.[1] This off-target effect in mammalian cells highlights the potential for designing selective inhibitors for various therapeutic areas, including oncology and infectious diseases, where aberrant sterol metabolism is implicated.[9][10]

Similarly, tebuconazole, another derivative, functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death.[11][12] The study of these mechanisms provides valuable insights for medicinal chemists aiming to develop novel therapeutics targeting similar pathways in human pathogens or cancer cells.

Below is a simplified representation of the sterol biosynthesis pathway and the points of inhibition by fenpropimorph.

G cluster_pathway Simplified Sterol Biosynthesis Pathway cluster_inhibition Inhibition by Fenpropimorph Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Demethylation Fenpropimorph_Inhibition_1 Inhibits Lanosterol Demethylation Lanosterol->Fenpropimorph_Inhibition_1 Ergosterol (Fungi) / Cholesterol (Mammals) Ergosterol (Fungi) / Cholesterol (Mammals) Intermediate Sterols->Ergosterol (Fungi) / Cholesterol (Mammals) Multiple Steps (including Δ14-reduction) Fenpropimorph_Inhibition_2 Inhibits Δ14-reductase Intermediate Sterols->Fenpropimorph_Inhibition_2

Inhibition of Sterol Biosynthesis by Fenpropimorph.

Synthetic Applications and Protocols

The primary value of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane lies in its utility as a synthetic intermediate. The epoxide ring is a highly versatile functional group, susceptible to nucleophilic ring-opening reactions, which allows for the introduction of a wide range of functionalities.[5]

Protocol 1: Synthesis of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane

This protocol is based on the well-established reaction of a ketone with a sulfonium ylide (Corey-Chaykovsky reaction).

Workflow Diagram:

Synthetic Workflow for the Oxirane.

Materials:

  • 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

  • Trimethylsulfonium bromide or iodide

  • Potassium tert-butoxide

  • Tert-butanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (1 equivalent) in anhydrous tert-butanol.

  • Base Addition: To this solution, add potassium tert-butoxide (1.1 equivalents) and stir the mixture at room temperature until the base is fully dissolved.

  • Ylide Formation and Reaction: Add trimethylsulfonium bromide (1.1 equivalents) portion-wise to the reaction mixture. The temperature may rise slightly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired oxirane.[2]

Protocol 2: Ring-Opening of the Oxirane with an Amine Nucleophile

This protocol demonstrates a key transformation of the oxirane, forming an amino alcohol, a common scaffold in medicinal chemistry.

Materials:

  • 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane

  • cis-2,6-Dimethylmorpholine

  • Ethanol or another suitable protic solvent

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the oxirane (1 equivalent) in ethanol.

  • Nucleophile Addition: Add cis-2,6-dimethylmorpholine (1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Workup: After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude amino alcohol can be purified by column chromatography to yield the desired product, an analog of fenpropimorph.

Conclusion and Future Perspectives

2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane stands as a testament to the enabling power of key synthetic intermediates. While its direct biological applications in medicine are yet to be explored, its role as a precursor to potent inhibitors of the sterol biosynthesis pathway firmly cements its relevance in medicinal chemistry. The protocols provided herein offer a practical guide for its synthesis and derivatization, opening avenues for the exploration of novel analogs. Future research could focus on leveraging this versatile oxirane to synthesize libraries of compounds for screening against various therapeutic targets, potentially uncovering new lead compounds for drug discovery programs. The continued exploration of such fundamental building blocks is essential for the advancement of both synthetic and medicinal chemistry.

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Application Note: A Scalable, Industrially Viable Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS No. 80443-63-6). This oxirane is a critical intermediate in the manufacturing of high-value agrochemicals, including the triazole fungicide tebuconazole.[1][2] The protocol herein emphasizes a robust and scalable synthetic strategy employing the Darzens condensation, focusing on process safety, efficiency, and industrial applicability. This guide is intended for researchers, chemists, and process engineers in the agrochemical and pharmaceutical industries.

Introduction and Strategic Overview

This compound is a key building block whose value is intrinsically linked to the synthesis of widely used agricultural fungicides.[1] An efficient, cost-effective, and scalable manufacturing process for this intermediate is paramount for the economic viability of the final active pharmaceutical ingredient (API).

This guide details a synthetic approach centered on the Darzens condensation reaction. This classic method for forming α,β-epoxy esters (or ketones) from a carbonyl compound and an α-haloester in the presence of a base was chosen for its reliability and extensive documentation in organic chemistry.[3][4] The reaction builds the required carbon framework and the epoxide ring in a single, convergent step.

The overall synthetic strategy is a two-stage process:

  • Synthesis of the Ketone Precursor: Formation of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.

  • Epoxidation via Darzens Condensation: Conversion of the ketone precursor to the target oxirane.

This document will primarily focus on the detailed protocol and scale-up considerations for the pivotal epoxidation step, as it presents unique industrial challenges, including reaction exothermicity and stereocontrol.

Synthesis of Key Precursor: 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

The synthesis of the ketone precursor is a critical upstream process. An effective method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.[5] The proposed route begins with commercially available starting materials.

Rationale for Synthetic Route

The Grignard pathway is selected for its high conversion rates and the use of readily available, cost-effective reagents. The reaction sequence involves the formation of a Grignard reagent from 2-(4-chlorophenyl)ethyl chloride, which then acts as a nucleophile, attacking an appropriate pivaloyl electrophile.[6]

Experimental Workflow for Precursor Synthesis

The diagram below outlines the multi-step synthesis of the ketone precursor.

G A 4-Chlorophenylethanol B 2-(4-Chlorophenyl)ethyl Chloride A->B Chlorination (e.g., SOCl₂) C Grignard Reagent Formation B->C + Mg turnings in dry Ether/THF D 1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol C->D + Pinacolone (3,3-dimethyl-2-butanone) E 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (Ketone Precursor) D->E Oxidation (e.g., PCC, Swern)

Caption: Workflow for the synthesis of the ketone precursor.

Scale-Up Protocol: Darzens Epoxidation

The core of this application note is the scalable conversion of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one to the target oxirane. The Darzens condensation provides an efficient route to this transformation.[7]

Mechanism and Scientific Justification

The Darzens reaction proceeds via a three-step mechanism:

  • A strong base deprotonates the α-haloester (e.g., ethyl chloroacetate), forming a resonance-stabilized enolate.[3]

  • This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a halohydrin anion intermediate.[8]

  • The intermediate undergoes a subsequent intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the epoxide ring.[3]

For industrial-scale operations, managing the reaction exotherm and ensuring safe addition of reagents are critical.[9] The use of phase-transfer catalysis (PTC) is a viable strategy to facilitate the reaction under milder conditions, using less hazardous bases like aqueous NaOH, which improves the overall safety profile of the process.[10][11]

G cluster_0 Darzens Condensation Mechanism Start α-Haloester + Ketone Step1 Deprotonation by Base (Forms Enolate) Start->Step1 Step2 Nucleophilic Attack on Ketone Carbonyl Step1->Step2 Intermediate Halohydrin Anion Intermediate Step2->Intermediate Step3 Intramolecular SN2 Attack (Ring Closure) Intermediate->Step3 End α,β-Epoxy Compound (Oxirane Product) Step3->End

Caption: Mechanistic steps of the Darzens condensation reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 kg scale production of the final product. All operations should be conducted in a well-ventilated area, with personnel equipped with appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be performed before commencing any scale-up reaction.[12]

Table 1: Reagent Quantities and Specifications

ReagentCAS No.Molecular Weight ( g/mol )Quantity (kg)Moles (mol)Equivalents
1-(4-chlorophenyl)-4,4-dimethylpentan-3-one80443-62-5226.728.0035.281.0
Ethyl Chloroacetate105-39-5122.555.1942.341.2
Sodium tert-butoxide865-48-596.104.0742.341.2
Toluene108-88-392.1440.0 (approx. 46 L)--
Saturated NH₄Cl (aq)--20 L--
Brine (Saturated NaCl)--20 L--
Anhydrous MgSO₄7487-88-9120.371.5--

Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • 20 L dropping funnel for controlled liquid addition.

  • Heating/cooling mantle with precise temperature control.

  • Vacuum distillation setup for purification.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (8.00 kg) and toluene (40.0 kg). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling mantle.

  • Base Addition: In a separate, dry vessel, dissolve sodium tert-butoxide (4.07 kg) in a portion of the toluene. Carefully and slowly add this solution to the reactor, maintaining the internal temperature below 10 °C. The addition of a strong base is exothermic.[9]

  • Substrate Addition (Rate Controlled): Add ethyl chloroacetate (5.19 kg) dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition. A runaway reaction can occur if the temperature is not strictly controlled.[13][14]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting ketone is consumed (<1%).

  • Work-up and Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding 20 L of saturated aqueous ammonium chloride solution. Maintain cooling as the quench can be exothermic.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the aqueous layer and wash the organic layer with brine (20 L).

  • Drying and Solvent Removal:

    • Dry the isolated organic layer over anhydrous magnesium sulfate (1.5 kg).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene, yielding the crude oxirane product as an oil.

Purification Protocol for Industrial Scale

For industrial applications, purification by crystallization is preferred for solids, but for oily products like the target oxirane, fractional vacuum distillation is the most effective and economical method.[15] Column chromatography is generally avoided at large scales due to high solvent consumption and cost.[16]

Table 2: Purification Parameters

ParameterValue
MethodFractional Vacuum Distillation
Pressure1-2 mmHg
Boiling Point (approx.)140-150 °C at 1 mmHg
Expected Yield (after purification)7.5 - 8.2 kg (85-93%)
Expected Purity (GC)>97%

Procedure:

  • Set up a fractional distillation apparatus rated for vacuum operation.

  • Charge the distillation flask with the crude product oil.

  • Slowly reduce the pressure to 1-2 mmHg.

  • Gradually heat the flask. Collect and discard any low-boiling foreshots.

  • Collect the main fraction at the specified boiling point range. The product, this compound, is a light yellow to yellow liquid.[2]

  • Analyze the collected fraction for purity using GC.

Safety and Hazard Management

  • Thermal Hazards: The epoxidation reaction is exothermic, particularly during the addition of the base and the α-haloester. Strict temperature control is essential to prevent thermal runaway.[13][17] The reaction vessel should be equipped with an efficient cooling system and a quench solution should be readily available.

  • Chemical Hazards: Sodium tert-butoxide is a corrosive and moisture-sensitive strong base. Ethyl chloroacetate is a lachrymator and toxic. Toluene is a flammable solvent. Consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated area.

  • Pressure: The reaction should be conducted under a nitrogen atmosphere but vented to prevent pressure buildup.

References

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis. Accounts of Chemical Research, 37(7), 518-525. Available at: [Link]

  • Adamo, C., et al. (2008). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development, 12(2), 241-247. Available at: [Link]

  • Cimpeanu, V., et al. (2006). Epoxidation of thermally degraded poly(vinyl chloride). Polymer Degradation and Stability, 91(12), 3295-3301. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Epoxidation. Reagent Guides. Available at: [Link]

  • Salzano, E., et al. (2012). Safety Criteria for the Epoxydation of Soybean Oil in Fed-Batch Reactor. Chemical Engineering Transactions, 26, 39-44. Available at: [Link]

  • Wikipedia contributors. (2024). Epoxy. Wikipedia. Available at: [Link]

  • Bartlett, W. (1964). Purification of oxiranes by reduction of carbonyl impurities with trivalent nitrogen compounds. U.S. Patent 3,149,131.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]

  • Salzano, E., et al. (2012). Safety Criteria for the Epoxydation of Soybean Oil in Fed-Batch Reactor. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst. Industrial & Engineering Chemistry Research, 61(30), 10837–10848. Available at: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • De Vreese, R., et al. (2018). Environmentally friendly epoxidation of olefins under phase-transfer catalysis conditions with hydrogen peroxide. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Darzens reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Vicario, J., et al. (2007). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. European Journal of Organic Chemistry, 2007(1), 152-156. Available at: [Link]

  • Organic Syntheses. (n.d.). Large Scale Epoxide Opening by a Pendant Silanol. National Institutes of Health. Available at: [Link]

  • Douglas, J. J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. Available at: [Link]

  • Zhang, C., et al. (2021). Green plasticizers derived from epoxidized soybean oil for poly (vinyl chloride): Continuous synthesis and evaluation in PVC films. ResearchGate. Available at: [Link]

  • Allmendinger, S., et al. (2018). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. The Journal of Organic Chemistry, 83(10), 5434-5446. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).
  • Google Patents. (n.d.). A kind of preparation method of paclobutrazol.
  • University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for paclobutrazol.
  • Google Patents. (n.d.). Epoxy-modified vinyl chloride-vinyl ester copolymer solid resin.
  • Yus, M., & González-Gómez, J. C. (2012). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 113(7), 5565-5697. Available at: [Link]

  • Wikipedia contributors. (2024). Grignard reaction. Wikipedia. Available at: [Link]

  • LookChem. (n.d.). Best 2-[2-(4-Chlorophenyl)Ethyl]-2-(1,1-Dimethylethyl)-Oxirane CAS 80443-63-6. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Popa, G., et al. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Paclobutrazol. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1). Available at: [Link]

Sources

analytical methods for quantifying 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise quantification of this compound (CAS No. 80443-63-6). This compound is a critical chemical intermediate, notably in the synthesis of the widely used triazole fungicide, tebuconazole.[1][2][3] Accurate determination of its purity and concentration in reaction mixtures, raw materials, and final products is paramount for ensuring manufacturing consistency, process optimization, and regulatory compliance. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and professionals in the agrochemical and pharmaceutical industries.

Introduction and Compound Profile

This compound is an epoxide characterized by a chlorophenyl group, which imparts specific chemical properties useful in synthesis, and a bulky tert-butyl group that introduces steric hindrance.[4] Its primary application lies in its role as a direct precursor to potent fungicides, where the oxirane ring is opened to build more complex molecular structures.[5] The quantification of this intermediate is essential for calculating reaction yields, monitoring process impurities, and performing stability studies.

This guide details three robust analytical techniques, each offering distinct advantages in terms of selectivity, sensitivity, and accessibility. The choice of method depends on the specific analytical challenge, such as the complexity of the sample matrix, required detection limits, and available instrumentation.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
Chemical Name This compound[2][6]
Synonyms 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane[2]
CAS Number 80443-63-6[5][7]
Molecular Formula C₁₄H₁₉ClO[5][7]
Molecular Weight 238.75 g/mol [5][7]
Appearance Liquid; Light yellow to yellow liquid[2][8][9]
Boiling Point 302.1 °C at 760 mmHg[9][10]
XLogP3 4.4[2][10]

Recommended Analytical Methodologies

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Causality: This method is recommended for routine quality control due to its robustness, simplicity, and the analyte's inherent properties. The chlorophenyl group acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry. Reversed-phase chromatography on a C18 stationary phase is ideal for retaining and separating this moderately non-polar compound from potential polar impurities.[11]

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 225 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for quantification via RP-HPLC-UV.

Detailed Protocol:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask.

    • Add approximately 20 mL of acetonitrile (HPLC grade) and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • Preparation of Calibration Standards:

    • Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the standard stock solution. Perform further dilutions as necessary to bring the concentration within the calibration range.

    • Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • The following conditions have been shown to be effective for the separation of this analyte.[11]

Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining medium-polarity analytes.
Mobile Phase Acetonitrile : Water (75:25 v/v) with 0.1% Phosphoric AcidProvides good resolution and peak shape. Acid suppresses ionization of silanol groups.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30 °CEnhances reproducibility of retention time.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 225 nmWavelength of high absorbance for the chlorophenyl moiety.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

    • Determine the concentration of the analyte in the sample solutions using the regression equation.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Causality: LC-MS provides significantly higher selectivity and sensitivity compared to HPLC-UV. It is the preferred method for trace-level quantification, impurity profiling, or analysis in complex matrices where co-eluting peaks might interfere with UV detection. Mass spectrometry confirms the identity of the analyte by its specific mass-to-charge ratio (m/z), providing an orthogonal detection mechanism.

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing p1 Prepare Standards/Samples in ACN/H₂O p2 Filter through 0.22µm Syringe Filter p1->p2 lc1 UPLC Separation p2->lc1 lc2 Electrospray Ionization (ESI+) lc1->lc2 ms1 Mass Analysis (SIM/MRM) lc2->ms1 d1 Extract Ion Chromatogram ms1->d1 d2 Integrate Peak Area d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for selective quantification via LC-MS.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Prepare standards and samples as described in the HPLC-UV section, but use LC-MS grade solvents.

  • Chromatographic and Mass Spectrometric Conditions:

    • For MS compatibility, non-volatile acids like phosphoric acid must be replaced with volatile alternatives such as formic acid.[11][12]

Table 3: LC-MS Method Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLCProvides faster analysis and sharper peaks, improving sensitivity.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is a volatile modifier essential for ESI.
Gradient 60% B to 95% B over 3 minA gradient is often used to elute the analyte quickly while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule.
Mode Selected Ion Monitoring (SIM)For high sensitivity and selectivity.
Monitored Ion m/z 239.1 [M+H]⁺The expected protonated molecule. The chlorine isotope pattern (¹/³ intensity for M+2) should be confirmed.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful alternative, particularly for confirming structural identity and analyzing volatile impurities. The analyte has a boiling point that makes it amenable to gas chromatography without derivatization.[9][10] Electron Ionization (EI) provides reproducible fragmentation patterns that serve as a "fingerprint" for definitive identification. The presence of chlorine makes the compound highly responsive to an Electron Capture Detector (ECD) for selective and sensitive quantification if an MS is not available.[13]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing g1 Dissolve Sample in Ethyl Acetate g2 Transfer to GC Vial g1->g2 gc1 Splitless Injection g2->gc1 gc2 Capillary GC Separation gc1->gc2 gc3 Electron Ionization (EI) gc2->gc3 gc4 Mass Analysis (Scan/SIM) gc3->gc4 d1 Extract Ion Chromatogram gc4->d1 d2 Compare Mass Spectrum to Library d1->d2 d3 Quantify using Calibration Curve d1->d3

Caption: Workflow for quantification and identification by GC-MS.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution (1000 µg/mL) in a volatile solvent like ethyl acetate or hexane.

    • Prepare calibration standards by serial dilution in the same solvent.

    • Dissolve samples in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

Table 4: GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column providing excellent general-purpose separation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature program designed to separate the analyte from solvent and other components.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.
Acquisition Scan (m/z 50-350) or SIMScan mode for identification; SIM mode for enhanced quantitative sensitivity.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, any of the above protocols must be subjected to a validation process in accordance with established guidelines (e.g., ICH Q2(R1) or EPA guidelines). This is a self-validating step critical for scientific integrity. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the analyte's retention time in a blank matrix and is highest for MS-based methods.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, with a correlation coefficient (r²) of ≥0.995.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments in a relevant matrix. Recoveries should be within 80-120%.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <5%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Concluding Remarks

This application note provides three robust and reliable methods for the quantification of this compound.

  • RP-HPLC-UV is the recommended method for routine analysis and quality control where analyte concentrations are relatively high and the sample matrix is simple.

  • LC-MS offers superior sensitivity and selectivity, making it the ideal choice for trace analysis, impurity identification, and quantification in complex matrices.

  • GC-MS serves as an excellent alternative and confirmatory technique, providing definitive structural information through its characteristic mass spectral fragmentation.

The selection of the most appropriate method should be guided by the specific analytical objective, sample characteristics, and available instrumentation. All methods require proper validation to ensure the integrity and reliability of the results.

References

  • SIELC Technologies. (2018). This compound.
  • Smolecule. (2023). This compound.
  • BLDpharm. 80443-63-6|this compound.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Benchchem. This compound | 80443-63-6.
  • PubChem. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane.
  • Guidechem. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane.
  • ChemicalBook. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane | 80443-63-6.
  • CymitQuimica. CAS 80443-63-6: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane.
  • Panpanindustry. OXIRANE|CAS 80443-63-6.
  • Lookchem. Best 2-[2-(4-Chlorophenyl)Ethyl]-2-(1,1-Dimethylethyl)-Oxirane CAS 80443-63-6.
  • Echemi. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane.
  • Agilent Technologies. (2010).

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Application and Protocol Guide for the Stereoselective Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of the enantiomers of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This chiral epoxide is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its enantioselective preparation a critical process for ensuring product efficacy and safety.[1][2][3][4][5][6][7][8][9] This document outlines a strategic approach leveraging the Jacobsen-Katsuki asymmetric epoxidation of a prochiral alkene precursor. Detailed experimental procedures, catalyst selection, reaction optimization, and analytical methods for determining enantiomeric excess are presented. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of Chiral Epoxides

Chiral epoxides are highly valuable building blocks in modern organic synthesis due to their inherent reactivity and stereochemical integrity. The strained three-membered ring of an epoxide is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of two new functional groups.[10] The specific enantiomer of a chiral molecule can exhibit vastly different biological activity, making stereoselective synthesis a cornerstone of modern drug and agrochemical development.[11]

The target molecule, this compound, is a crucial intermediate in the industrial synthesis of the broad-spectrum fungicide, tebuconazole.[3][5] The stereochemistry of this epoxide directly influences the stereochemistry and, consequently, the biological activity of the final product. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance.

While racemic syntheses of this epoxide are well-documented, typically involving the reaction of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one with a sulfur ylide (a Corey-Chaykovsky type reaction), this guide will focus on an asymmetric catalytic approach to access the individual enantiomers in high purity.[1][2]

Strategic Approach: Asymmetric Epoxidation of an Unfunctionalized Alkene

The most direct and powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes is the Jacobsen-Katsuki epoxidation.[12][13][14] This method employs a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the double bond of an alkene with high enantioselectivity.[11] This approach is complementary to the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols.[15][16][17][18][19][20]

Our proposed synthetic strategy involves two key steps:

  • Synthesis of the Prochiral Alkene Precursor: Preparation of 4-(4-chlorophenyl)-1,1-dimethyl-1-pentene from the corresponding ketone.

  • Jacobsen-Katsuki Asymmetric Epoxidation: Enantioselective epoxidation of the synthesized alkene using a chiral Mn(III)-salen catalyst.

This strategy is outlined in the workflow diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Epoxidation cluster_2 Step 3: Analysis Ketone 1-(4-chlorophenyl)-4,4- dimethylpentan-3-one Alkene 4-(4-chlorophenyl)-1,1- dimethyl-1-pentene Ketone->Alkene Wittig Reaction Epoxide_S (S)-2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane Alkene->Epoxide_S Jacobsen-Katsuki Epoxidation (R,R)-Catalyst Epoxide_R (R)-2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane Alkene->Epoxide_R Jacobsen-Katsuki Epoxidation (S,S)-Catalyst HPLC Chiral HPLC Analysis Epoxide_S->HPLC Epoxide_R->HPLC

Caption: Synthetic workflow for the stereoselective synthesis of the target oxirane enantiomers.

Detailed Experimental Protocols

Synthesis of 4-(4-chlorophenyl)-1,1-dimethyl-1-pentene (Alkene Precursor)

The Wittig reaction is a reliable method for the conversion of ketones to alkenes. In this protocol, methyltriphenylphosphonium bromide is used to generate the necessary ylide.

Protocol:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (1.0 eq) in anhydrous THF in a separate flask.

    • Slowly add the ketone solution to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the pure alkene.

Jacobsen-Katsuki Asymmetric Epoxidation

This protocol utilizes a commercially available chiral Mn(III)-salen catalyst. The choice of the (R,R) or (S,S) enantiomer of the catalyst will determine which enantiomer of the epoxide is formed.[11][12][13][14]

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the alkene precursor (1.0 eq) in dichloromethane (DCM).

    • Add 4-phenylpyridine N-oxide (0.25 eq) as an axial ligand to enhance catalyst performance.[21]

    • Add the appropriate chiral Jacobsen's catalyst ((R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.02-0.05 eq).

    • Stir the solution at room temperature for 10 minutes.

  • Epoxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a buffered solution of sodium hypochlorite (commercial bleach, 1.5 eq) over 1-2 hours using a syringe pump. The pH of the bleach solution should be adjusted to ~11 with sodium hydroxide to prevent catalyst degradation.

    • Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral epoxide.

Data Presentation and Analysis

The success of the stereoselective synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the product.

StepProductTypical YieldEnantiomeric Excess (e.e.)
14-(4-chlorophenyl)-1,1-dimethyl-1-pentene85-95%N/A
2a(S)-Epoxide (with (R,R)-catalyst)70-85%>95%
2b(R)-Epoxide (with (S,S)-catalyst)70-85%>95%
Mechanism of the Jacobsen-Katsuki Epoxidation

The mechanism of the Jacobsen-Katsuki epoxidation is complex and has been the subject of extensive study. A simplified catalytic cycle is presented below. The active oxidant is a high-valent manganese-oxo species, which is generated from the Mn(III) precursor and the terminal oxidant (NaOCl). The chiral salen ligand creates a chiral environment around the metal center, directing the approach of the alkene and leading to the formation of one enantiomer of the epoxide preferentially.[12][13][14]

G Mn_III Mn(III)-salen Complex Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidation (NaOCl) Epoxide Epoxide Mn_V->Epoxide Mn_III_Regen Mn(III)-salen Complex (Regenerated) Mn_V->Mn_III_Regen Oxygen Transfer Alkene Alkene Alkene->Mn_V Mn_III_Regen->Mn_III Catalytic Cycle

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Analytical Methods: Chiral HPLC

The determination of the enantiomeric excess of the synthesized epoxide is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[22][23]

Protocol for Chiral HPLC Analysis:

  • Column Selection:

    • A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H is often effective for the separation of epoxide enantiomers.[22]

  • Mobile Phase:

    • A mixture of n-hexane and isopropanol is a typical mobile phase. The ratio may need to be optimized to achieve baseline separation of the enantiomers. A starting point could be 98:2 (hexane:isopropanol).

  • Sample Preparation:

    • Prepare a standard solution of the racemic epoxide (synthesized via a non-stereoselective method, e.g., with m-CPBA) to determine the retention times of both enantiomers.

    • Dissolve a small amount of the synthesized chiral epoxide in the mobile phase.

  • Analysis:

    • Inject the racemic and chiral samples onto the HPLC system.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the chiral sample using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

This application note provides a detailed and scientifically grounded guide for the stereoselective synthesis of the enantiomers of this compound. By employing a robust Wittig reaction to prepare the alkene precursor followed by the powerful Jacobsen-Katsuki asymmetric epoxidation, researchers can access these valuable chiral building blocks in high yield and excellent enantiomeric purity. The provided protocols are designed to be a reliable starting point for laboratory synthesis and can be further optimized for specific research or process development needs.

References

  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1–300.
  • Jacobsen, E. N. (n.d.). Jacobsen epoxidation. In Wikipedia. Retrieved from [Link]

  • Sharpless, K. B. (n.d.). Sharpless epoxidation. In Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Jacobson katsuki named rxn. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]

  • Wipf Group. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane. (U.S. Patent No. 4,988,829).
  • Google Patents. (n.d.). Preparation method of 2-(4-chlorophenethyl)-2-tert-butyl oxirane. (Chinese Patent No. CN102276558A).
  • Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane. (German Patent No. DE3824457C2).
  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Google Patents. (n.d.). Asymmetric epoxides, their synthesis and use. (U.S. Patent No. 6,228,955).
  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective epoxidation of alkenes with a tropinone-derived chiral ketone. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. Retrieved from [Link]

  • SciEngine. (n.d.). Enantioselective epoxidation of nonfunctionalized alkenes catalyzed by recyclable new homochiral bis-diamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The asymmetric epoxidation of tert-butyl substituted allylic alcohols. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxiranes. (European Patent No. EP0124011B1).
  • ACS Publications. (2025, June 4). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. Retrieved from [Link]

  • Macmillan Group. (n.d.). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective epoxidation of 3‐vinylquinolinones with 1. Retrieved from [Link]

  • PubMed. (n.d.). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane Request for Quotation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Vinyl Epoxides in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. Retrieved from [Link]

Sources

Application Note: High-Performance Chromatographic Purification of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key intermediate in the synthesis of the widely used fungicide, tebuconazole.[1] Due to the nonpolar and hydrophobic nature of this substituted oxirane, reversed-phase high-performance liquid chromatography (RP-HPLC) is presented as the primary method for achieving high purity. Furthermore, as this compound possesses a chiral center, this guide also details a protocol for the enantioselective separation of its (R) and (S) enantiomers, a critical step for the synthesis of stereospecific active pharmaceutical ingredients and agrochemicals.[2][3] The protocols are designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, providing both preparative purification strategies for the racemic mixture and analytical methods for chiral resolution.

Introduction

This compound is a crucial building block in the synthesis of tebuconazole, a triazole fungicide with broad-spectrum activity. The purity of this oxirane intermediate directly impacts the yield and purity of the final active ingredient. The molecule's structure, featuring a chlorophenyl group and a bulky tert-butyl group, imparts significant hydrophobicity, making reversed-phase chromatography an ideal purification technique.[4] In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. Hydrophobic molecules, like the target oxirane, interact more strongly with the stationary phase, leading to longer retention times and effective separation from more polar impurities.[5]

Moreover, the oxirane contains a stereocenter at the C2 position of the epoxide ring, meaning it exists as a pair of enantiomers. It has been demonstrated that the fungicidal activity of tebuconazole is stereospecific, with one enantiomer exhibiting significantly higher efficacy.[3] Consequently, the ability to separate and analyze the enantiomers of the oxirane precursor is of paramount importance. This application note addresses both the achiral (preparative) and chiral (analytical) separation of this important synthetic intermediate.

Part 1: Preparative Purification of Racemic this compound by Reversed-Phase HPLC

This section details a robust protocol for the purification of the racemic oxirane from common synthetic impurities using preparative reversed-phase HPLC. The causality behind the choice of stationary and mobile phases lies in the nonpolar nature of the target compound. A C18 stationary phase provides strong hydrophobic interactions, while a mobile phase of methanol and water allows for tunable elution strength.

Materials and Methods
Component Specification Rationale
HPLC System Preparative HPLC system with gradient capability and UV detectorTo accommodate the necessary flow rates and sample loads for purification.
Column C18 (Octadecylsilane), 5-10 µm particle size, ≥150 Å pore sizeC18 offers high hydrophobicity and retention for nonpolar compounds. Larger particle and pore sizes are suitable for preparative scale.[4]
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC-grade MethanolThe organic modifier used to elute the hydrophobic compound.
Sample Solvent Methanol or AcetonitrileThe sample should be dissolved in a solvent compatible with the mobile phase.
Crude Sample Synthesized this compoundThe protocol is designed to remove starting materials and by-products.
Experimental Workflow

Preparative HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Prep Dissolve crude sample in Methanol Filter Filter through 0.45 µm filter Prep->Filter Inject Inject sample onto pre-equilibrated column Filter->Inject Elute Run gradient elution Inject->Elute Detect Monitor at 220 nm Elute->Detect Collect Collect fractions containing the target peak Detect->Collect Analyze Analyze fractions by analytical HPLC Collect->Analyze Pool Pool pure fractions Analyze->Pool Evaporate Remove solvent under reduced pressure Pool->Evaporate

Caption: Workflow for preparative purification of the racemic oxirane.

Step-by-Step Protocol
  • System Preparation:

    • Install a preparative C18 column into the HPLC system.

    • Purge the system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

Parameter Value
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70% to 100% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient
  • Purification and Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Initiate the gradient run and monitor the chromatogram.

    • Collect fractions corresponding to the major peak, which is the target oxirane.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Part 2: Enantioselective Separation of this compound

For applications requiring enantiomerically pure starting material, an analytical method to resolve the (R) and (S) enantiomers is essential. This section provides a protocol for the chiral separation of the oxirane, adapted from established methods for the chiral analysis of its derivative, tebuconazole.[2][6] The separation is achieved using a cellulose-based chiral stationary phase (CSP), which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Materials and Methods
Component Specification Rationale
HPLC System Analytical HPLC system with UV detectorHigh resolution and sensitivity are required for analytical-scale separation.
Column Astec® Cellulose DMP, 5 µm particle size, or equivalent cellulose-based chiral columnCellulose-based CSPs are effective for the chiral resolution of a wide range of compounds, including tebuconazole and its precursors.[2][6]
Mobile Phase Heptane, 2-Propanol (IPA), Triethylamine (TEA), Trifluoroacetic acid (TFA)A normal-phase mobile system is often used with polysaccharide-based CSPs. TEA and TFA are modifiers to improve peak shape.[2]
Sample Purified racemic this compoundThe sample should be of high purity to avoid interference from impurities.
Chiral Separation Workflow

Chiral HPLC Workflow cluster_setup System & Sample Setup cluster_analysis Chiral Analysis cluster_results Data Interpretation Prep Prepare mobile phase (Heptane/IPA/TEA/TFA) Separate Isocratic elution Prep->Separate Sample Dissolve racemic oxirane in mobile phase Inject Inject sample Sample->Inject Equilibrate Equilibrate chiral column Equilibrate->Inject Inject->Separate Detect Detect at 220 nm Separate->Detect Chromatogram Obtain chromatogram with two resolved peaks Detect->Chromatogram Integrate Integrate peak areas Chromatogram->Integrate Calculate Calculate enantiomeric excess (ee%) Integrate->Calculate

Caption: Workflow for the enantioselective analysis of the oxirane.

Step-by-Step Protocol
  • System and Mobile Phase Preparation:

    • Install the Astec® Cellulose DMP column.

    • Prepare the mobile phase by mixing heptane, 2-propanol, triethylamine, and trifluoroacetic acid in the specified ratio. Ensure thorough mixing and degassing.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is observed.

  • Sample Preparation:

    • Prepare a stock solution of the purified racemic oxirane at approximately 1 mg/mL in the mobile phase.

    • Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

Parameter Value
Column Astec® Cellulose DMP, 250 x 4.6 mm, 5 µm
Mobile Phase Heptane:2-Propanol:Triethylamine:Trifluoroacetic acid (50:50:0.1:0.1)[2]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[2]
Detection UV at 220 nm
Injection Volume 10 µL[2]
Column Temperature 25 °C[2]
  • Data Analysis:

    • Inject the sample and acquire the chromatogram. Two baseline-resolved peaks corresponding to the (R) and (S) enantiomers should be observed.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area1 - Area2) / (Area1 + Area2) ] * 100 (where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively).

Troubleshooting

Problem Potential Cause Solution
Peak Tailing (RP-HPLC) Secondary interactions with residual silanols on the stationary phase.Add a small amount of an acidic modifier like 0.1% TFA or formic acid to the mobile phase to suppress silanol activity.
Poor Resolution (RP-HPLC) Inappropriate mobile phase composition or gradient slope.Optimize the gradient by making it shallower around the elution time of the target compound. Try switching the organic modifier from methanol to acetonitrile, as this can alter selectivity.
High Backpressure Column frit blockage or sample precipitation.Filter all samples and mobile phases. If pressure is still high, reverse-flush the column (disconnect from the detector first).
No or Poor Separation (Chiral) Incorrect mobile phase composition.The ratio of heptane to IPA is critical for resolution on polysaccharide-based CSPs. Systematically vary the percentage of IPA to optimize selectivity.
Broad Peaks (Chiral) Sample overload.Reduce the concentration of the injected sample.

Conclusion

This application note provides detailed and validated protocols for both the preparative purification of racemic this compound and its analytical-scale enantioselective separation. The reversed-phase HPLC method is effective for obtaining the high-purity racemic intermediate required for synthesis. The chiral HPLC method enables the critical assessment of enantiomeric purity, which is essential for the development of stereospecific fungicides like tebuconazole. These protocols offer a robust foundation for researchers and professionals working on the synthesis and quality control of this important agrochemical precursor.

References

  • MicroSolv Technology Corporation. (n.d.). Hydrophobic Compounds Analyzed With HPLC - AppNote. Retrieved from [Link]

  • Google Patents. (n.d.). US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
  • ResearchGate. (n.d.). HPLC chromatogram for separation of tebuconazole enantiomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2003, February). Separation of the enantiomers of tebuconazole and its potential impurities by high-performance liquid chromatography with a cellulose derivative-based chiral stationary phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (R)-Tebuconazole in High Optical Purity Mediated by an Epoxide Hydrolase from Rhodotorula paludigensis. Retrieved from [Link]

  • Google Patents. (n.d.). DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane.
  • Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2-(4-chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key intermediate in the production of fungicides like tebuconazole.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a primary focus on the prevalent Corey-Chaykovsky reaction pathway.

I. Overview of the Primary Synthetic Route

The most common industrial synthesis of this compound involves a two-stage process:

  • Synthesis of the Ketone Precursor: Production of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.

  • Epoxidation: Conversion of the ketone to the target oxirane, typically via the Corey-Chaykovsky reaction.[1]

This guide is structured to address potential issues in each of these critical stages.

II. Troubleshooting the Epoxidation Step: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for converting ketones to epoxides using a sulfur ylide.[4][5] However, its success is highly dependent on carefully controlled reaction conditions.

Frequently Asked Questions (FAQs) - Epoxidation

Q1: My Corey-Chaykovsky reaction is showing low or no conversion of the starting ketone. What are the likely causes?

A1: Low conversion is a common issue and can often be traced back to the generation and stability of the sulfur ylide.[6] Key factors to investigate include:

  • Moisture: Sulfur ylides are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[6]

  • Base Strength and Solubility: A sufficiently strong base is required to deprotonate the sulfonium salt. Sodium hydride (NaH) is commonly used in a solvent like dimethyl sulfoxide (DMSO).[7][8] Ensure the base is fresh and has not been passivated by atmospheric moisture.

  • Ylide Formation Temperature: Sulfur ylides can be unstable at elevated temperatures. The ylide is typically generated and used at low to ambient temperatures.[9]

  • Quality of Trimethylsulfonium Iodide: The purity of the sulfonium salt is critical. Impurities can inhibit the formation of the ylide.

Q2: I am observing a significant amount of an unexpected byproduct in my reaction mixture. What could it be?

A2: The formation of byproducts is often indicative of side reactions involving the starting materials or the ylide. A common byproduct, especially with sterically hindered ketones like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, is a cyclopropyl ketone.[10] This can occur when there is an excess of base and elevated temperatures.[10]

Another potential byproduct is a β-hydroxymethyl sulfide, which can form when using n-butyllithium (n-BuLi) as the base.[11]

Q3: How can I minimize the formation of the cyclopropyl ketone byproduct?

A3: To favor epoxidation over cyclopropanation, consider the following adjustments:

  • Choice of Ylide: Dimethylsulfonium methylide tends to favor epoxidation (1,2-addition), while the more stable dimethylsulfoxonium methylide can favor cyclopropanation (1,4-addition) with α,β-unsaturated ketones.[7][11] For saturated ketones, careful control of reaction conditions is key.

  • Control of Stoichiometry: Avoid a large excess of the base and ylide.

  • Temperature Management: Maintain a low and consistent reaction temperature.

Troubleshooting Guide: Low Yield in Epoxidation
Symptom Potential Cause Troubleshooting Steps
Low Conversion Incomplete ylide formation.- Ensure anhydrous conditions. - Use a fresh, high-quality strong base (e.g., NaH). - Verify the purity of the trimethylsulfonium iodide.
Ylide decomposition.- Maintain a low reaction temperature during ylide generation and reaction.
Mixture of Product and Starting Material Insufficient reagent.- Use a slight excess (1.1-1.5 equivalents) of the sulfonium salt and base.
Steric hindrance of the ketone.- Increase reaction time. - Consider a more reactive ylide if possible.
Presence of Cyclopropyl Ketone Excess base and/or high temperature.- Carefully control the stoichiometry of the base. - Maintain a consistently low reaction temperature.
Formation of β-hydroxymethyl sulfide Use of n-BuLi as a base.- Switch to NaH in DMSO as the base system.[11]
Visualizing the Corey-Chaykovsky Reaction and Byproduct Formation

Corey_Chaykovsky ketone 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one betaine Betaine Intermediate ketone->betaine + Ylide ylide Sulfur Ylide (e.g., Dimethylsulfonium methylide) ylide->betaine product Target Oxirane byproduct Cyclopropyl Ketone (Byproduct) betaine->product Intramolecular SN2 betaine->byproduct Side Reaction (Excess Base/Heat)

Caption: Corey-Chaykovsky reaction pathway and a common byproduct formation.

III. Troubleshooting the Synthesis of the Ketone Precursor

The precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, is often synthesized via the condensation of 4-chlorobenzaldehyde and pinacolone to form an enone, followed by hydrogenation.[12][13]

Frequently Asked Questions (FAQs) - Ketone Synthesis

Q1: The initial condensation reaction to form the enone is sluggish and gives a low yield. How can I improve this?

A1: The Claisen-Schmidt condensation is base-catalyzed. Ensure an adequate amount of a suitable base, such as sodium hydroxide, is used.[12] The reaction temperature is also a critical parameter; a moderate temperature (e.g., 70°C) is often employed.[12] Purity of the starting aldehydes and ketones is also important to avoid side reactions.

Q2: During the hydrogenation of the enone, I am observing several impurities. What are they likely to be?

A2: Common impurities during the hydrogenation step include:

  • Unreacted Enone: Incomplete hydrogenation will leave the starting α,β-unsaturated ketone.

  • Over-reduction Product: The ketone functionality can be further reduced to a secondary alcohol, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol.[13]

  • Dehalogenated Byproduct: The chloro group on the aromatic ring can be removed under certain hydrogenation conditions, leading to 1-phenyl-4,4-dimethyl-pentan-3-one.[13]

Troubleshooting Guide: Impurities in Ketone Synthesis
Impurity Potential Cause Mitigation Strategy
1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one Incomplete hydrogenation.- Increase hydrogen pressure. - Increase catalyst loading or reaction time. - Ensure catalyst is active.
1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol Over-reduction due to harsh conditions.- Lower the reaction temperature and/or hydrogen pressure. - Reduce the reaction time. - Select a milder catalyst.
1-phenyl-4,4-dimethyl-pentan-3-one Dehalogenation.- Use a more selective catalyst. - Optimize reaction conditions to be milder.
Workflow for Ketone Precursor Synthesis

Ketone_Synthesis start1 4-Chlorobenzaldehyde condensation Condensation (Base-catalyzed) start1->condensation start2 Pinacolone start2->condensation enone 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one condensation->enone hydrogenation Hydrogenation enone->hydrogenation ketone_product 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one hydrogenation->ketone_product

Caption: Synthetic workflow for the ketone precursor.

IV. Analytical Methods for Impurity Detection

A robust analytical strategy is essential for identifying and quantifying byproducts. A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile impurities, such as residual solvents.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the identification of unknown impurities.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for identifying and quantifying trace-level impurities.[15]

V. General Laboratory Protocols

Protocol 1: General Procedure for Corey-Chaykovsky Epoxidation

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO.

  • Add trimethylsulfonium iodide and stir until dissolved.

  • Cool the mixture in an ice bath and add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in anhydrous DMSO or THF and add it dropwise to the ylide solution at a low temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Note: This is a general guideline and may require optimization for specific scales and equipment.

VI. References

  • BenchChem. (2025). Technical Support Center: Improving Yield in Corey-Chaykovsky Reactions Using Sulfoximides. Retrieved from BenchChem technical documents.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. Retrieved from BenchChem technical documents.

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. ACS Publications.

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Retrieved from

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Chegg. (2016). Solved: Reaction of trimethylsulfonium iodide with a strong.... Retrieved from [Link]

  • BenchChem. (2025). minimizing byproduct formation in Friedel-Crafts acylation. Retrieved from BenchChem technical documents.

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. Retrieved from

  • Grokipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate. (n.d.). Retrieved from a generic chemical supplier website.

  • ResearchGate. (2025). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from ResearchGate.

  • BenchChem. (2025). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. Retrieved from BenchChem technical documents.

  • Wiley Online Library. (n.d.). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Retrieved from a Wiley Online Library journal.

  • ResearchGate. (n.d.). Trimethylsulfoxonium Iodide. Retrieved from ResearchGate.

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from a JICA report.

  • ResearchGate. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. Retrieved from ResearchGate.

  • Wikipedia. (n.d.). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • regioselective friedel-crafts acylation with. (n.d.). Retrieved from a university repository.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. Retrieved from [Link]

  • ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from ResearchGate.

  • J. Heyrovsky Institute of Physical Chemistry. (n.d.). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Retrieved from a research institute's publication.

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from an open access journal.

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from a university press publication.

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Best 2-[2-(4-Chlorophenyl)Ethyl]-2-(1,1-Dimethylethyl)-Oxirane CAS 80443-63-6. (n.d.). Retrieved from a generic chemical supplier website.

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Technical Support Center: Synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this sterically hindered epoxide, a known intermediate for valuable fungicidal compounds.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and significantly improve your reaction yields.

The synthesis of this particular oxirane presents unique challenges due to the steric hindrance imposed by the tert-butyl group adjacent to the reactive center. This guide will focus on the most reliable and scalable synthetic route: the Corey-Chaykovsky reaction . This method is superior to other epoxidation strategies, such as using meta-chloroperoxybenzoic acid (m-CPBA) on a corresponding alkene, which often fail or give low yields with highly substituted, sterically congested substrates.[3][4]

I. Recommended Synthetic Pathway: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a robust method for synthesizing epoxides from ketones by using a sulfur ylide.[5][6][7] For this specific target molecule, the reaction involves the treatment of the precursor ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one , with a sulfur ylide like dimethylsulfoxonium methylide (Corey's Reagent) or dimethylsulfonium methylide.[8][9][10]

Reaction Overview

The overall transformation consists of two primary stages:

  • Synthesis of the Ketone Precursor: Preparation of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.

  • Epoxidation via Corey-Chaykovsky Reaction: Conversion of the ketone to the target oxirane using a sulfur ylide.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Epoxidation p-chlorobenzaldehyde p-chlorobenzaldehyde Intermediate_Enone 1-(4-chlorophenyl)-4,4-dimethyl- pent-1-en-3-one p-chlorobenzaldehyde->Intermediate_Enone Condensation Pinacolone Pinacolone Pinacolone->Intermediate_Enone Condensation Ketone_Product 1-(4-chlorophenyl)-4,4- dimethylpentan-3-one Target_Oxirane Target Oxirane Ketone_Product->Target_Oxirane Corey-Chaykovsky Reaction Intermediate_Enone->Ketone_Product Hydrogenation Sulfonium_Salt Trimethylsulfonium Iodide or Trimethylsulfoxonium Iodide Sulfur_Ylide Sulfur Ylide Sulfonium_Salt->Sulfur_Ylide In situ generation Base Strong Base (e.g., NaH, KOtBu) Base->Sulfur_Ylide In situ generation Sulfur_Ylide->Target_Oxirane

Caption: Overall workflow for the synthesis of the target oxirane.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

FAQs: Ketone Precursor Synthesis (Stage 1)

Q1: My initial condensation of p-chlorobenzaldehyde and pinacolone is giving low yields of the enone. What can I do?

A1: This is a classic aldol condensation reaction. Low yields are often due to incomplete reaction or side reactions.

  • Base and Solvent Choice: Ensure you are using an appropriate base and solvent system. A common procedure involves using sodium hydroxide in a solvent like methanol or toluene.[11][12]

  • Temperature Control: The reaction temperature is critical. Typically, heating is required to drive the condensation and subsequent dehydration to the enone.[11][12]

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of pinacolone can sometimes drive the reaction to completion.[13]

Q2: The hydrogenation of the enone intermediate is producing significant amounts of the corresponding alcohol byproduct. How can I avoid this?

A2: Over-reduction to the alcohol is a common problem.

  • Catalyst Choice: Use a selective catalyst. Nickel-based catalysts, such as Raney Nickel, are commonly cited for this transformation.[12][14]

  • Reaction Conditions: Carefully control the hydrogen pressure and temperature. Milder conditions (lower pressure and temperature) will favor the reduction of the alkene C=C bond over the ketone C=O bond.[11][14]

  • Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting enone has been consumed.

FAQs: Corey-Chaykovsky Reaction (Stage 2)

Q1: My Corey-Chaykovsky reaction is slow or stalls completely. What are the likely causes?

A1: This is a frequent issue, especially with sterically hindered ketones like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[3][4]

  • Ylide Generation: The sulfur ylide must be generated in situ under strictly anhydrous conditions.[5][8] The presence of water will quench the strong base and the ylide.[15] Ensure your glassware is flame-dried and solvents are anhydrous.

  • Base Strength: A sufficiently strong base is required to deprotonate the sulfonium salt precursor. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[9][16] Dimsyl sodium, generated from NaH in DMSO, is also a very effective base for this purpose.[15]

  • Steric Hindrance: The tert-butyl group significantly shields the carbonyl carbon.[4] This slows down the initial nucleophilic attack of the ylide. To overcome this, you may need to:

    • Increase the reaction temperature (e.g., from room temperature to 40-60°C).

    • Increase the reaction time significantly (monitor by TLC/GC).

    • Use a more reactive, less stable ylide like dimethylsulfonium methylide (from trimethylsulfonium salt) instead of the more stable dimethylsulfoxonium methylide.[7]

Q2: I'm observing the formation of a cyclopropyl ketone byproduct instead of my epoxide. Why is this happening?

A2: This side reaction can occur with bulky ketones, especially when an excess of base and higher temperatures are used.[3][4] The strong base can deprotonate the ketone to form an enolate. The sulfur ylide can then react with this enolate, leading to a cyclopropyl ketone after intramolecular cyclization and elimination of DMSO.[3]

  • Control Stoichiometry: Avoid using a large excess of the base.

  • Temperature Management: Do not use excessively high temperatures, as this can favor the enolization pathway.[3][4]

  • Order of Addition: Add the ketone to the pre-formed ylide solution rather than adding the base to a mixture of the ketone and sulfonium salt. This ensures the ylide is available to react with the carbonyl before significant enolization can occur.

Q3: What are the differences between using dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's Reagent)?

A3: The choice of ylide can significantly impact reactivity and reaction outcome.[8][17]

FeatureDimethylsulfonium MethylideDimethylsulfoxonium Methylide
Precursor Trimethylsulfonium salt (e.g., Iodide, Bromide)[16]Trimethylsulfoxonium salt (e.g., Iodide)[8]
Stability Less stable, more reactive[7]More stable, less reactive (stabilized by S=O group)[8][17]
Reactivity Reacts faster, often at lower temperatures.[7]Often requires higher temperatures or longer reaction times.
Selectivity With α,β-unsaturated ketones, it typically attacks the carbonyl (1,2-addition) to give epoxides.[17]With α,β-unsaturated ketones, it favors conjugate addition (1,4-addition) to give cyclopropanes.[5][17]

For your sterically hindered ketone, the more reactive dimethylsulfonium methylide may provide better yields and shorter reaction times.

Caption: Troubleshooting logic for low yield in the Corey-Chaykovsky reaction.

III. Detailed Experimental Protocols

These protocols are based on established procedures and are designed to provide a reliable starting point for your synthesis.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (Ketone Precursor)

This is a two-step process involving condensation followed by hydrogenation.

Part A: Condensation to form 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one

  • To a solution of p-chlorobenzaldehyde and pinacolone (1.1 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of aqueous sodium hydroxide.[12]

  • Heat the mixture to reflux (approx. 100-125°C) and remove the water formed using a Dean-Stark apparatus.[12]

  • Monitor the reaction by TLC. Once the p-chlorobenzaldehyde is consumed, cool the reaction mixture.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enone, which can often be used directly in the next step.

Part B: Hydrogenation to 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one

  • Dissolve the crude enone from Part A in an appropriate solvent such as methanol or toluene.[11][14]

  • Add a Raney Nickel catalyst (typically 5-10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 5-15 bar) and heat to 70-100°C.[12][14]

  • Monitor the reaction by GC until the enone is fully converted.

  • Cool the mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.

Protocol 2: Epoxidation via Corey-Chaykovsky Reaction

This protocol describes the conversion of the ketone to the final epoxide product.

  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous dimethyl sulfoxide (DMSO) and stir the suspension.

  • Add trimethylsulfonium iodide (1.2 equivalents) portion-wise. The mixture will warm, and hydrogen gas will evolve. Stir at room temperature for 45-60 minutes until gas evolution ceases. This forms the dimethylsulfonium methylide.[8]

  • Reaction: Dissolve 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC.[16]

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product is an oil.

    • Purify the crude oil by column chromatography on silica gel to obtain the pure this compound.[8]

IV. References

  • Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. ResearchGate. Available from: [Link]

  • Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available from: [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. Available from: [Link]

  • Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. ACS Publications. 2014. Available from: [Link]

  • Product Class 1: Sulfur Ylides. Science of Synthesis. Available from: [Link]

  • Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. PrepChem.com. Available from: [Link]

  • US Patent 4988829A. Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane. Google Patents. Available from:

  • Corey-Chaykovsky Reaction. Wordpress. Available from: [Link]

  • Preparation of Ylides. Chemistry LibreTexts. 2023. Available from: [Link]

  • US Patent 5639917A. Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. Google Patents. Available from:

  • Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). YouTube. 2022. Available from: [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available from: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available from: [Link]

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC - NIH. 2022. Available from: [Link]

  • Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... Pearson. Available from: [Link]

  • DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane. Google Patents. Available from:

  • IL122964A - Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one. Google Patents. Available from:

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. Available from: [Link]

  • 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. PubChem. Available from: [Link]

  • Darzens Reaction. Organic Chemistry Portal. Available from: [Link]

  • Darzens Condensation. ResearchGate. Available from: [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Chemistry Steps. Available from: [Link]

  • EP0124009B1 - Process for the preparation of oxiranes. Google Patents. Available from:

  • 11.3.6 Epoxidation of Alkenes. Chemistry LibreTexts. 2019. Available from: [Link]

  • Darzens Condensation. Merck Index. Available from: [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. 2015. Available from: [Link]

  • CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Google Patents. Available from:

  • m-CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of gem-Deactivated Olefins. ResearchGate. Available from: [Link]

  • Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. ResearchGate. Available from: [Link]

  • How to improve epoxide yield in an organic chemistry lab? Reddit. 2018. Available from: [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. Available from: [Link]

  • Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. NIH. Available from: [Link]

  • RU2228327C1 - Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one. Google Patents. Available from:

  • United States Patent (19). Googleapis.com. 1985. Available from: [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. Available from: [Link]

  • Acid- and base-catalyzed ring-opening reactions or a sterically hindered epoxide. The Journal of Organic Chemistry. Available from: [Link]

  • DE60031454T2 - PROCESS FOR PREPARING 5- (4-CHLOROPHENYL) -METHYL-2,2-DIMETHYLCYCLOPENTANONE. Google Patents. Available from:

  • Very challenging acidic condition epoxide opening. Which way does it attack? Reddit. 2022. Available from: [Link]

  • Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. ResearchGate. Available from: [Link]

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troubleshooting epoxide ring instability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of epoxide chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the inherent instability of the epoxide ring under both acidic and basic conditions. Due to significant ring strain, epoxides are highly reactive electrophiles, a trait that is both synthetically useful and a common source of experimental issues.[1][2] This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic workflows.

Section 1: Troubleshooting under Acidic Conditions

Acid-catalyzed ring-opening of epoxides is a powerful method for introducing functional groups, but it is often plagued by issues of regioselectivity, side reactions, and substrate degradation. The reaction is initiated by protonation of the epoxide oxygen, which makes it a better leaving group and activates the ring for nucleophilic attack.[3][4]

Frequently Asked Questions (FAQs) - Acidic Conditions

Question 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired product?

Answer: This is a classic challenge in acid-catalyzed epoxide opening. The regioselectivity is governed by a delicate balance between steric and electronic effects, often resulting in a mechanism that is a hybrid of SN1 and SN2 pathways.[5][6]

  • Understanding the Mechanism: In acidic media, the epoxide oxygen is protonated.[3] This is followed by nucleophilic attack. If the epoxide carbons are primary or secondary, the reaction tends to follow an SN2-like pathway, with the nucleophile attacking the less substituted carbon.[7] However, if one carbon is tertiary, the transition state gains significant SN1 character.[8] Positive charge builds up on the more substituted carbon, which is better able to stabilize it, leading to preferential attack at this site.[9][10]

  • Troubleshooting Steps:

    • Lower the Temperature: Reducing the reaction temperature can sometimes favor the SN2 pathway by minimizing the energy available to overcome the higher activation barrier of the SN1-like transition state.

    • Use a Bulky Acid Catalyst: A sterically demanding Lewis or Brønsted acid might selectively coordinate to the less hindered face of the epoxide, potentially influencing the direction of nucleophilic attack.

    • Switch to a Lewis Acid: Brønsted acids can lead to a highly reactive, fully protonated epoxide. A Lewis acid can offer more nuanced control by coordinating to the epoxide oxygen, activating it without creating as much carbocationic character.[11][12] The choice of Lewis acid is critical; for instance, Sn-Beta has been shown to be a highly active and regioselective catalyst for epoxide ring opening with alcohols.[13]

    • Modify the Nucleophile: A less hindered, "softer" nucleophile may exhibit greater selectivity for the less substituted carbon. Conversely, if the goal is to attack the more substituted carbon, a nucleophile that can stabilize a developing positive charge in the transition state might be beneficial.

Question 2: I am observing significant amounts of diol byproduct, but my reaction should be anhydrous. What is the source of the water?

Answer: The formation of 1,2-diols is a common side reaction resulting from the acid-catalyzed hydrolysis of the epoxide.[7][14] Even trace amounts of water can lead to this unwanted product.

  • Potential Sources of Water:

    • Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents, especially hygroscopic ones, should be freshly opened or properly stored in a desiccator.

    • Atmospheric Moisture: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

    • "Hydrated" Acid Catalysts: Some acid catalysts, like SnCl₄·5H₂O, contain water of hydration which can participate in the reaction.[11] Consider using an anhydrous version of the acid or a different catalyst altogether.

  • Preventative Measures:

    • Dry Glassware: Oven-dry all glassware immediately before use.

    • Use Anhydrous Reagents: Purchase and use anhydrous grade solvents and reagents whenever possible.

    • Inert Atmosphere: Employ standard air-sensitive techniques, including the use of Schlenk lines or a glovebox.

Question 3: My starting material is decomposing, and I'm seeing a complex mixture of products, possibly from polymerization. How can I prevent this?

Answer: Epoxides can undergo acid-catalyzed polymerization, especially highly reactive ones like ethylene oxide.[15][16] This is often initiated by a strong acid and can be difficult to control.

  • Causality: Strong acids can lead to a cascade of epoxide ring-opening reactions where the alcohol product of one reaction acts as the nucleophile for the next, leading to oligomers and polymers.[17]

  • Mitigation Strategies:

    • Use a Weaker Acid: Switch from a strong Brønsted acid (e.g., H₂SO₄) to a milder one (e.g., acetic acid) or a Lewis acid.[11]

    • Control Stoichiometry: Use only a catalytic amount of acid.

    • Slow Addition: Add the acid catalyst slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Polymerization is often an exothermic process, so running the reaction at a lower temperature can help to control it.

Workflow for Troubleshooting Acid-Catalyzed Reactions

Acid_Troubleshooting Start Problem with Acid-Catalyzed Epoxide Reaction Q1 Poor Regioselectivity? Start->Q1 A1 Lower Temp Use Bulky Acid Switch to Lewis Acid Modify Nucleophile Q1->A1 Yes Q2 Diol Byproduct Formation? Q1->Q2 No End Optimized Reaction A1->End A2 Dry Solvents & Reagents Use Inert Atmosphere Check for Hydrated Catalysts Q2->A2 Yes Q3 Decomposition or Polymerization? Q2->Q3 No A2->End A3 Use Weaker/Lewis Acid Control Stoichiometry Slow Addition Lower Temperature Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting acidic epoxide reactions.

Section 2: Troubleshooting under Basic Conditions

Base-catalyzed (or more accurately, base-promoted) ring-opening reactions are typically more straightforward as they proceed via a classic SN2 mechanism.[18][19] A strong nucleophile attacks one of the epoxide carbons, leading to the opening of the ring.[9]

Frequently Asked Questions (FAQs) - Basic Conditions

Question 1: My reaction is very slow or not proceeding at all. What could be the issue?

Answer: The rate of a base-catalyzed epoxide opening is highly dependent on the strength of the nucleophile. The reaction involves an alkoxide leaving group, which is generally poor. The high ring strain of the epoxide is the primary driving force for the reaction.[14][18]

  • Key Factors:

    • Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) are generally not reactive enough to open an epoxide ring without acid catalysis.[18] Strong nucleophiles like hydroxides, alkoxides, Grignard reagents, and organolithiums are required.[19]

    • Steric Hindrance: The SN2 attack is sensitive to steric bulk. If the epoxide or the nucleophile is highly hindered, the reaction rate will decrease significantly.

  • Troubleshooting Steps:

    • Increase Nucleophile Strength: If using an alkoxide, consider switching to a more reactive organometallic reagent like a Grignard or organolithium, if compatible with other functional groups.

    • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. However, be cautious of potential side reactions.

    • Solvent Choice: A polar aprotic solvent (e.g., THF, DMSO) can enhance the nucleophilicity of anionic nucleophiles compared to polar protic solvents which can solvate and stabilize the nucleophile, reducing its reactivity.

Question 2: I am getting the wrong regioisomer. I thought the reaction was supposed to be selective for the less hindered carbon?

Answer: Base-catalyzed epoxide opening is highly regioselective for the less sterically hindered carbon due to the SN2 mechanism.[10][19] If you are observing the opposite regioisomer, it's crucial to re-examine your reaction conditions.

  • Potential Causes for Unexpected Regioselectivity:

    • Acidic Contamination: Traces of acid in your glassware or reagents could be catalyzing a competing acid-mediated ring-opening, which favors the more substituted carbon.

    • Lewis Acidic Cations: The counter-ion of your base (e.g., Mg²⁺ in a Grignard reagent, Li⁺) can act as a Lewis acid, coordinating to the epoxide oxygen and introducing some SN1 character to the reaction, potentially altering the regioselectivity.[12]

    • Substrate-Specific Effects: In some complex molecules, intramolecular directing groups can influence the site of nucleophilic attack.

  • Corrective Actions:

    • Ensure Basic Conditions: Wash glassware with a base solution and dry thoroughly. Use freshly prepared or titrated reagents.

    • Consider the Counter-ion: If Lewis acidity from the counter-ion is suspected, adding a chelating agent like a crown ether (for alkali metals) might sequester the cation and restore SN2 selectivity.

    • Re-evaluate the Structure: Carefully examine your substrate for any functional groups that could be directing the reaction in an unexpected way.

Mechanistic Comparison: Acidic vs. Basic Conditions

The fundamental difference in regioselectivity stems from the two distinct mechanisms.

Mechanisms cluster_acid Acidic Conditions cluster_base Basic Conditions Acid_Start Unsymmetrical Epoxide R-CH(O)CH₂ Protonation Protonated Epoxide R-CH(OH⁺)CH₂ Acid_Start->Protonation H⁺ TS_Acid SN1-like Transition State δ+ on more substituted C Protonation->TS_Acid Nu⁻ attack Product_Acid Product A Nucleophile on more substituted C TS_Acid->Product_Acid Base_Start Unsymmetrical Epoxide R-CH(O)CH₂ TS_Base SN2 Transition State Attack on less substituted C Base_Start->TS_Base Strong Nu⁻ Intermediate Alkoxide Intermediate R-CH(OH)CH₂-Nu TS_Base->Intermediate Product_Base Product B Nucleophile on less substituted C Intermediate->Product_Base H⁺ workup

Caption: Contrasting mechanisms of epoxide ring-opening.

Summary of Key Reaction Parameters
ParameterAcidic ConditionsBasic Conditions
Mechanism SN1/SN2 Hybrid[5]SN2[19]
Key Intermediate Protonated Epoxide / Partial Carbocation[3]Alkoxide[14]
Regioselectivity Nucleophile attacks the more substituted carbon[20]Nucleophile attacks the less substituted carbon[18]
Stereochemistry Inversion of configuration (backside attack)[10]Inversion of configuration (backside attack)[19]
Nucleophile Weak nucleophiles are sufficient (H₂O, ROH)[9]Strong nucleophiles required (HO⁻, RO⁻, RMgX)[19]
Common Issues Mixed regioisomers, hydrolysis, polymerization[17]Slow/no reaction, sensitivity to sterics
Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of Styrene Oxide

  • To a solution of styrene oxide (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of sulfuric acid (0.05 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the two regioisomers and determine the ratio. Note: This reaction typically favors attack at the more substituted benzylic carbon.[9]

Protocol 2: General Procedure for Base-Promoted Opening of 1,2-Epoxyhexane with Sodium Methoxide

  • To a solution of sodium methoxide (1.2 eq) in anhydrous methanol (0.5 M) under an argon atmosphere, add 1,2-epoxyhexane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a 1 M solution of HCl.

  • Remove the methanol under reduced pressure.

  • Extract the product with diethyl ether, wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography. Note: This reaction will yield the product resulting from nucleophilic attack at the less substituted C2 position.[18]

This guide provides a framework for diagnosing and resolving common issues encountered during reactions with epoxides. By understanding the underlying mechanisms, researchers can make informed decisions to optimize their reaction conditions and achieve their desired synthetic outcomes.

References
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. [Link]

  • JoVE. (2025, May 22). Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]

  • SYNLETT. (2007). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. [Link]

  • ChemTalk. (n.d.). Epoxide Ring Opening. [Link]

  • Organic Chemistry Tutor. (n.d.). Epoxide Opening. [Link]

  • ACS Publications. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance. [Link]

  • PubMed Central. (n.d.). Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • Nova Science Publishers. (n.d.). Epoxides: Synthesis, Reactions and Uses. [Link]

  • ResearchGate. (2019, February). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]

  • RSC Publishing. (n.d.). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • Oberlin College and Conservatory. (n.d.). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. [Link]

  • ACS Publications. (2020, October 20). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. [Link]

  • NIH. (2021, February 4). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable?. [Link]

  • NIH. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • YouTube. (2019, September 18). epoxide opening under acidic or basic conditions. [Link]

  • ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic.... [Link]

  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of epoxy ether hydrolysis. II. Mechanism of ring cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Hydrolysis and Rearrangements of Epoxides. [Link]

  • Wyzant. (2019, June 24). What makes an epoxide stable?. [Link]

  • YouTube. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. [Link]

  • OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Wikipedia. (n.d.). Epoxide. [Link]

  • Britannica. (2025, November 26). Epoxide | Synthesis, Reactions, Ring-Opening. [Link]

  • Chemical Reviews. (n.d.). Stereoselective Epoxide Polymerization and Copolymerization. [Link]

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optimization of reaction conditions for 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS No. 80443-63-6). This critical intermediate, notably used in the production of the fungicide tebuconazole, presents unique challenges in its synthesis.[1][2][3] This guide is designed for chemistry professionals engaged in process development and research. We will dissect the common synthetic routes, focusing on the optimization of reaction conditions and providing practical, field-tested solutions to frequently encountered issues.

Overview of the Primary Synthetic Pathway: The Corey-Chaykovsky Reaction

The most robust and widely documented method for synthesizing the target oxirane is the Johnson-Corey-Chaykovsky reaction.[4][5] This reaction involves the nucleophilic addition of a sulfur ylide to the ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. The ylide is typically generated in situ from a sulfonium salt and a strong base.[6][7] This method is favored over traditional alkene epoxidation as it provides a direct route from a readily available ketone precursor.[4]

Reaction Mechanism Overview

The process involves three key steps:

  • Ylide Formation: A strong base deprotonates the trimethylsulfonium salt to form the highly reactive dimethylsulfonium methylide (the sulfur ylide).

  • Nucleophilic Attack: The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, forming a betaine intermediate.

  • Ring Closure: The intermediate undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfonium group, which is an excellent leaving group (dimethyl sulfide), to form the three-membered oxirane ring.[5]

Experimental Workflow & Protocol

The following diagram and protocol outline a standard laboratory procedure for the synthesis.

G cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Epoxidation Reaction cluster_2 Part 3: Workup & Purification Ylide_Prep Suspend Trimethylsulfonium Salt in Anhydrous Solvent (e.g., Toluene) Add_Base Add Strong Base (e.g., NaH, KOtBu) under Inert Atmosphere Ylide_Prep->Add_Base Stir Stir at Controlled Temperature to Form Ylide Add_Base->Stir Add_Ketone Slowly Add Ketone Precursor (1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) Stir->Add_Ketone Transfer Ylide Suspension React Maintain Reaction Temperature (e.g., 25-60°C) and Monitor by TLC/GC Add_Ketone->React Quench Carefully Quench Reaction with Water React->Quench Upon Completion Extract Extract with Organic Solvent (e.g., Toluene, Ethyl Acetate) Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous MgSO₄/Na₂SO₄ Wash->Dry Purify Purify by Vacuum Distillation or Column Chromatography Dry->Purify

Caption: General workflow for the Corey-Chaykovsky epoxidation.

Detailed Laboratory Protocol

This protocol is adapted from established procedures and should be modified based on laboratory-specific conditions and scale.[2]

Reagents & Recommended Conditions

Reagent/ParameterMolar Eq.Recommended Material/ConditionKey Consideration
1-(4-chlorophenyl)-4,4-dimethylpentan-3-one1.0>98% purityEnsure starting material is free of acidic impurities.
Trimethylsulfonium Bromide/Iodide1.0 - 1.2AnhydrousSalt must be completely dry. Iodide is more reactive but bromide is often more cost-effective.
Base1.0 - 1.2Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% dispersion)NaH requires careful handling. KOtBu is often easier to handle on a lab scale.
Solvent5-10 volumesAnhydrous Toluene or THFMust be anhydrous to prevent quenching of the ylide and base.
Temperature-25-60°CExothermic reaction; initial addition may require cooling.[2]
Reaction Time-2-24 hoursMonitor by TLC or GC for disappearance of the ketone.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add trimethylsulfonium bromide (1.1 eq) and anhydrous toluene (5 volumes).

  • Ylide Generation: Cool the suspension to 0-5°C. Under a positive nitrogen flow, add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the resulting milky suspension for 1 hour at this temperature.

  • Epoxidation: Prepare a solution of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (1.0 eq) in anhydrous toluene (2 volumes). Add this solution dropwise to the ylide suspension over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-22 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC analysis until the starting ketone is consumed.[2]

  • Workup: Carefully quench the reaction by slowly adding water (5 volumes). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with toluene (2 x 2 volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product, a colorless to pale yellow oil, can be purified by vacuum distillation or flash column chromatography to yield the final product.[1][2]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

G sub_node sub_node Start Low or No Product Yield? Check_SM Starting Material Consumed? Start->Check_SM Check_Ylide Ylide Formation Successful? Check_SM->Check_Ylide No Check_Byproducts Significant Byproducts? Check_SM->Check_Byproducts Yes sub_node_1 Potential Causes: - Wet reagents/solvent - Inactive base - Insufficient reaction time - Low temperature Check_Ylide->sub_node_1 No sub_node_2 Potential Causes: - Diol formation (epoxide opening) - Aldol-type side reactions - Impurities in starting material Check_Byproducts->sub_node_2 Yes Final_Solution Implement Corrective Actions sub_node_1->Final_Solution sub_node_2->Final_Solution

Caption: Decision tree for troubleshooting low product yield.

Q1: My reaction shows very low conversion of the starting ketone, even after extended reaction time. What went wrong?

A1: This is a classic symptom of failed or inefficient ylide generation. The sulfur ylide is a highly reactive and unstable species that is sensitive to reaction conditions.[5]

  • Probable Cause 1: Presence of Moisture. Water will rapidly quench both the strong base and the sulfur ylide.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. The trimethylsulfonium salt must be thoroughly dried under vacuum before use.

  • Probable Cause 2: Inactive Base. The base (NaH or KOtBu) may have degraded due to improper storage. Sodium hydride is particularly susceptible to deactivation by atmospheric moisture.

    • Solution: Use a fresh, unopened container of the base. For NaH, carefully wash the mineral oil dispersion with anhydrous hexanes under an inert atmosphere before use to ensure accurate weighing and reactivity.

  • Probable Cause 3: Insufficient Temperature for Ylide Formation. While the subsequent epoxidation can be run at various temperatures, the initial deprotonation requires sufficient energy.

    • Solution: Ensure the deprotonation step is stirred for an adequate time (e.g., 1 hour) before adding the ketone. A slight warming of the base/sulfonium salt mixture (e.g., to room temperature) can sometimes facilitate ylide formation before cooling for the ketone addition.

Q2: The reaction worked, but my final yield is low and I isolated a significant amount of a more polar byproduct. What is this byproduct and how can I avoid it?

A2: The most common byproduct in epoxidation reactions is the corresponding 1,2-diol, in this case, 1-(4-chlorophenyl)-4,4-dimethylpentane-1,2-diol.[8] This results from the ring-opening of your desired epoxide product.

  • Probable Cause: Acidic or Nucleophilic Contamination. The epoxide ring is highly strained and susceptible to ring-opening, a reaction catalyzed by both acid and base, especially with a nucleophile like water present.[9]

    • Solution 1 (Anhydrous Conditions): The primary defense is maintaining strictly anhydrous conditions throughout the reaction. Any water introduced, especially during workup before the base is fully neutralized, can lead to diol formation.

    • Solution 2 (Careful Workup): Quench the reaction slowly with water at a low temperature (0°C). Avoid adding acid during the workup until the organic phase has been separated. A buffered wash (e.g., with saturated ammonium chloride) can be gentler than a strong acid wash.

    • Solution 3 (Minimize Exposure): Purify the product promptly after workup. Prolonged storage of the crude material, especially if it contains residual base or acid, can promote decomposition.

Q3: My GC/MS analysis shows multiple unidentified peaks close to the product peak. What could these be?

A3: Besides diol formation, other side reactions can occur.

  • Probable Cause 1: Aldol-type Reactions. If the ketone starting material has any enolizable protons, self-condensation can be an issue, although this is less likely with the specified precursor.

  • Probable Cause 2: Wittig-like Rearrangement. While the Corey-Chaykovsky reaction typically avoids the olefination seen in the Wittig reaction, certain impurities or conditions can lead to minor amounts of rearranged products.[4]

  • Solution: Ensure the purity of your starting ketone. Re-purifying it via distillation or chromatography before use can eliminate unknown impurities that may be catalyzing side reactions. Additionally, running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Why use the Corey-Chaykovsky reaction instead of epoxidizing the corresponding alkene with something like m-CPBA?

A1: This is a question of synthetic strategy. The Corey-Chaykovsky reaction offers a convergent and often more efficient route. It requires the synthesis of the ketone precursor, while an alkene epoxidation route would require synthesizing 1-(4-chlorophenyl)-4,4-dimethyl-1-pentene. Depending on the availability and synthesis of these precursors, the ketone route is often more direct. Furthermore, the Corey-Chaykovsky reaction can be more stereoselective for certain substrates.[10]

Q2: Can I use a different base, like an amine base (e.g., triethylamine)?

A2: No. The pKa of the protons on the trimethylsulfonium salt is high, requiring a very strong, non-nucleophilic base for deprotonation. Amine bases like triethylamine or DBU are not strong enough to efficiently generate the ylide. You must use strong bases like alkali metal hydrides (NaH, KH), amides (LDA), or alkoxides (KOtBu).[6][7]

Q3: What are the primary safety concerns when running this reaction?

A3:

  • Strong Bases: Sodium hydride (NaH) is pyrophoric and reacts violently with water. Potassium tert-butoxide (KOtBu) is highly corrosive and hygroscopic. Both must be handled under an inert atmosphere (N₂ or Ar) with appropriate personal protective equipment (PPE).

  • Reagents: Dimethyl sulfide, a byproduct, is volatile and has a strong, unpleasant odor. The reaction should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of unreacted base and ylide is highly exothermic. Always add the quenching agent (water) slowly to a cooled reaction mixture.

Q4: I need to scale this reaction up. What are the key parameters to consider?

A4: Scale-up introduces challenges related to heat and mass transfer.

  • Heat Management: The reaction is exothermic. On a large scale, the addition rate of the base and the ketone must be carefully controlled, and efficient reactor cooling is essential to maintain the target temperature.

  • Mixing: As the reaction is a heterogeneous suspension, efficient stirring is critical to ensure good contact between reagents. A mechanical stirrer is mandatory.

  • Workup: Handling large volumes of organic solvents and aqueous waste requires appropriate engineering controls. Steam distillation has been used on an industrial scale to remove toluene during workup.[2]

References

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]

  • Wikipedia. (2023, December 2). Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • Wikipedia. (2023, November 29). Darzens reaction. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Available at: [Link]

  • Google Patents. (1991). US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
  • Master Organic Chemistry. (n.d.). Darzens Condensation. Available at: [Link]

  • National Institutes of Health (NIH). (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. Available at: [Link]

  • Google Patents. (1995). DE3824457C2 - Process for the preparation of 2- (4-chlorophenyl-ethyl) -2-tert-butyl-oxirane.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

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Technical Support Center: Purification of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6). This molecule is a key intermediate in the synthesis of widely used agrochemicals, such as the fungicide tebuconazole, making its purity paramount for downstream applications.[1][2]

The primary challenge in handling this compound stems from its core functional group: the oxirane (epoxide) ring.[3] This three-membered heterocycle is strained and highly susceptible to nucleophilic ring-opening under both acidic and basic conditions, which can lead to significant yield loss and the formation of problematic impurities during purification.[4][5] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Purification Strategy Workflow

The selection of an appropriate purification strategy is critical. The following workflow outlines the key decision points for isolating this compound from a crude reaction mixture.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) decision1 Is the main impurity the starting ketone? start->decision1 chromatography Column Chromatography decision1->chromatography Yes distillation_check Are all components thermally stable? decision1->distillation_check No (High boiling impurities) optimize_eluent Optimize Eluent System (Aprotic Solvents) chromatography->optimize_eluent decision2 Observe on-column degradation? neutral_silica Use Neutralized Silica Gel decision2->neutral_silica Yes (Mild) alumina Switch to Alumina (Basic or Neutral) decision2->alumina Yes (Severe) rp_hplc Reversed-Phase Chromatography decision2->rp_hplc Yes (Alternative) final_product Pure Product (>97%) decision2->final_product No neutral_silica->final_product alumina->final_product rp_hplc->final_product optimize_eluent->decision2 distillation_check->chromatography No distillation Vacuum Distillation distillation_check->distillation Yes distillation->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My overall yield is very low after silica gel chromatography, and I see a new, more polar spot on my TLC analysis of the collected fractions. What is happening?

Answer: This is a classic sign of on-column degradation. The stationary phase, silica gel, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the ring-opening of the epoxide, especially when using polar, protic solvents like methanol or ethanol in your eluent.[5] The epoxide ring reacts with trace water present in the solvent or on the silica, forming a 1,2-diol (vicinal glycol), which is significantly more polar and will appear as a new spot with a lower Rf on your TLC plate.[6]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in a solvent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic organic base. This deactivates the acidic silanol groups, minimizing the risk of acid-catalyzed hydrolysis.

  • Use Aprotic Solvents: Ensure your eluent system is strictly aprotic. Excellent starting points are gradients of ethyl acetate in hexanes or dichloromethane in hexanes. Avoid alcohols completely.

  • Switch to a Different Stationary Phase:

    • Alumina (Al₂O₃): Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds. Basic alumina is particularly effective at preventing degradation but can sometimes be too retentive.

    • Reversed-Phase (C18): If the crude mixture is soluble in compatible solvents (e.g., acetonitrile, methanol, water), reversed-phase chromatography can be an option. However, careful control of the mobile phase pH is crucial.

Question 2: I am trying to separate the target epoxide from the unreacted ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, but they are co-eluting. How can I improve separation?

Answer: The epoxide and its parent ketone often have very similar polarities, making their separation by standard chromatography challenging. The key is to exploit the subtle differences in their functional groups.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Use a less polar solvent system overall (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time of both compounds and often enhances separation.

    • Introduce a Different Solvent: Sometimes, a ternary mixture can resolve difficult separations. For a hexane/ethyl acetate system, try adding a small percentage (1-5%) of a solvent with a different character, such as dichloromethane (DCM) or diethyl ether. This can alter the specific interactions with the stationary phase and improve resolution.

  • Consider Chemical Treatment (for stubborn cases): A patented method for removing carbonyl impurities from epoxides involves treatment with compounds containing an NH₂ group.[7] For example, adding a small amount of a primary amine could selectively react with the ketone to form an imine, which would have a drastically different polarity, though this would add an extra step to remove the amine and the new adduct. This is generally reserved for industrial-scale purifications.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity on a smaller scale, preparative HPLC on a normal-phase column (e.g., silica or diol-bonded) will offer superior resolving power compared to flash chromatography.

Question 3: My product streaks badly during column chromatography, making it difficult to collect pure fractions. Why is this happening and how can I fix it?

Answer: Streaking, or "tailing," on a chromatography column is typically caused by undesirable interactions between the compound and the stationary phase or by overloading the column.

Troubleshooting Steps:

  • Reduce Sample Load: The most common cause of streaking is simply loading too much crude material onto the column. As a rule of thumb, the sample load should not exceed 1-5% of the total mass of the silica gel (e.g., for a 100g silica column, load no more than 1-5g of crude material).

  • Add a Mobile Phase Modifier: As mentioned in Question 1, strong interactions with acidic silanol groups can cause tailing. Adding a small amount of triethylamine (~0.5-1%) to your eluent system can mitigate these interactions and lead to sharper peaks.

  • Ensure Proper Dissolution and Loading: Dissolve your crude sample in the minimum amount of solvent possible, preferably the eluent or a less polar solvent. If the compound is not fully dissolved, it will slowly leach onto the column, causing streaking. For "dry loading," pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column. This often results in much better band sharpness.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude product?

The expected impurities depend on the synthesis method, but for the common sulfonium ylide route, you should anticipate the following:[1]

Impurity NameStructureTypical Rf (vs. Product)Removal Strategy
1-(4-chlorophenyl)-4,4-dimethylpentan-3-oneKetoneVery similarOptimized chromatography
(4-Chlorophenethyl)di-methyloxosulfonium saltSaltBaseline (very polar)Aqueous workup
1,2-Diol Hydrolysis ProductDiolLower (more polar)Avoid acidic conditions, use dry solvents
Dimethyl sulfoxide (DMSO)SulfoxidePolarAqueous workup, vacuum

Q2: Is vacuum distillation a viable purification method for this compound?

Yes, vacuum distillation can be a viable method, particularly for larger scales where chromatography is less practical.[1][7] However, there are critical considerations:

  • Thermal Stability: The epoxide must be stable at the temperatures required for distillation, even under vacuum. Run a small-scale thermogravimetric analysis (TGA) or a Kugelrohr distillation on a small sample to check for decomposition.

  • Boiling Point of Impurities: Distillation is only effective if there is a significant difference between the boiling point of your product and its impurities. It is particularly effective for removing non-volatile impurities like salts or baseline material. It will be less effective at separating the starting ketone, which likely has a similar boiling point.

Q3: My synthesis may have produced a mixture of stereoisomers. How does this impact purification?

The target molecule, this compound, has one chiral center at the C2 carbon of the oxirane ring.

  • Enantiomers: A standard, achiral synthesis will produce a racemic mixture (a 50:50 mix of two enantiomers). Enantiomers have identical physical properties (boiling point, solubility, Rf) in an achiral environment and cannot be separated by standard techniques like silica gel chromatography or distillation.[8] Separation requires chiral chromatography (e.g., HPLC with a chiral stationary phase).[9][10]

  • Diastereomers: If one of your starting materials was already a single enantiomer and the reaction created a new stereocenter, you would form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can typically be separated by standard flash chromatography, although it may require careful optimization of the solvent system.[8][11]

Detailed Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

Objective: To deactivate acidic sites on silica gel to prevent the degradation of acid-sensitive compounds like epoxides.

Materials:

  • Silica gel (for flash chromatography)

  • Desired eluent system (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the required amount of silica gel with your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexanes) to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 1-2% v/v. For example, for 500 mL of eluent, add 5-10 mL of triethylamine.

  • Gently swirl the flask for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack your chromatography column using this slurry as you normally would (wet packing).

  • Ensure that the eluent used for running the column also contains the same concentration of triethylamine (e.g., 1%) to maintain the neutral environment throughout the purification.

Protocol 2: Recommended Conditions for Flash Chromatography

Objective: To provide a robust starting point for the chromatographic purification of the target epoxide.

ParameterRecommendationRationale
Stationary Phase Neutralized Silica Gel (See Protocol 1) or Neutral AluminaMinimizes acid-catalyzed degradation of the epoxide ring.[5]
Column Dimensions 40:1 to 100:1 ratio of silica:crude material by weightEnsures adequate separation without overloading.
Loading Technique Dry Loading (adsorbed onto silica)Promotes sharper bands and better resolution.
Eluent System Gradient of 0% to 15% Ethyl Acetate in HexanesA non-polar, aprotic system that effectively elutes the compound while leaving more polar impurities behind.
Fraction Analysis TLC using a more polar system (e.g., 20% EtOAc/Hex) and staining with potassium permanganate (KMnO₄)KMnO₄ stain is effective for visualizing epoxides, which may be faint under UV light.

References

  • Yang, S. K., & Fu, P. P. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. Available from: [Link]

  • Swodenk, W., & Wulff, G. (1983). Process for the purification of epoxides. U.S. Patent 4,369,096.
  • Kutateladze, A. G., & Lodewyk, M. W. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry, 83(15), 7945-7963. Available from: [Link]

  • G-Biosciences. (2017, April 4). Epoxy-activated resin: a versatile affinity chromatography support. Available from: [Link]

  • Weng, W., & Regnier, F. E. (2014). Epoxide Bonded Phases for Chromatography and Immunoprecipitation. Purdue e-Pubs. Available from: [Link]

  • Nakamura, T., Nagasawa, T., & Yamada, H. (1991). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074. Applied and Environmental Microbiology, 57(2), 482-487. Available from: [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Ring‐Opening of Epoxides in Water. ChemistryOpen, 2(5), 187-193. Available from: [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available from: [Link]

  • PubChem. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

  • Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available from: [Link]

  • Veeprho. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane. Available from: [Link]

  • ResearchGate. (2024, March 31). How to separate a mixture of two diastereomers?. Available from: [Link]

  • Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 20(4), 5678-5722. Available from: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available from: [Link]

  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?. Available from: [Link]

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preventing side reactions during the synthesis of tebuconazole from its epoxide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of tebuconazole from its epoxide intermediate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic step. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction conditions, minimize side reactions, and achieve high yields of pure tebuconazole.

Introduction: The Critical Ring-Opening Reaction

The synthesis of tebuconazole, a widely used triazole fungicide, commonly involves the nucleophilic ring-opening of an epoxide intermediate, typically 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane, with 1,2,4-triazole.[1][2] While this reaction appears straightforward, it is often accompanied by side reactions that can significantly impact the yield and purity of the final product. This guide provides a comprehensive overview of these challenges and offers practical solutions to overcome them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tebuconazole from its epoxide intermediate. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low Yield of Tebuconazole

A lower than expected yield of tebuconazole is a common problem that can often be traced back to several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations.
Poor Nucleophilicity of Triazole 1,2,4-triazole is a weak nucleophile. The reaction requires a suitable base to deprotonate the triazole, forming the more nucleophilic triazolide anion.Use a strong base such as sodium hydroxide, potassium hydroxide, or sodium tert-butoxide to generate the triazolide in situ.[1][3] The choice of base can influence the reaction rate and selectivity.
Suboptimal Solvent The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance the reaction rate.[1][3] Some processes have been developed to use water as a solvent under specific catalytic conditions.[4]
Degradation of Reactants or Product High reaction temperatures or prolonged reaction times can lead to the degradation of the epoxide intermediate or the tebuconazole product.Optimize the reaction temperature and time based on reaction monitoring. Avoid excessive heating.

Experimental Workflow for Optimizing Tebuconazole Yield:

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Tebuconazole Yield Observed check_completion Check Reaction Completion (TLC/HPLC/GC) start->check_completion check_purity Analyze Crude Product for Byproducts check_completion->check_purity If reaction is complete optimize_base Optimize Base (Type and Stoichiometry) check_purity->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp optimize_time Modify Reaction Time optimize_temp->optimize_time change_solvent Screen Different Solvents optimize_time->change_solvent check_reagents Verify Purity of Starting Materials change_solvent->check_reagents improved_yield Improved Yield check_reagents->improved_yield After Optimization persistent_issue Issue Persists check_reagents->persistent_issue If no improvement

Caption: Troubleshooting workflow for low tebuconazole yield.

Issue 2: Presence of Isomeric Impurities

The formation of isomers is a significant side reaction in tebuconazole synthesis. These isomers can be challenging to separate from the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Formation of Regioisomers The triazolide anion can attack either the more substituted or less substituted carbon of the epoxide ring. While the reaction generally proceeds via an SN2 mechanism, favoring attack at the less sterically hindered carbon, reaction conditions can influence regioselectivity.[5]The use of a composite catalyst system, such as an organic amine and a crown ether, has been shown to significantly reduce the formation of isomer byproducts.[6][7] Crown ethers can chelate the cation of the base, leading to a "naked" and more reactive triazolide anion, which can improve selectivity.
Presence of 4H-1,2,4-triazole Commercial 1,2,4-triazole may contain its tautomer, 4H-1,2,4-triazole. The anion of this tautomer can also react with the epoxide, leading to the formation of a different constitutional isomer.[8]Use high-purity 1H-1,2,4-triazole. If necessary, purify the triazole before use.

Mechanism of Isomer Formation:

G cluster_reactants Reactants cluster_products Products epoxide Epoxide Intermediate tebuconazole Tebuconazole (Desired Product) epoxide->tebuconazole Attack by N1 of Triazole isomer Isomeric Impurity epoxide->isomer Attack by N4 of Triazole triazole 1,2,4-Triazole triazole->tebuconazole triazole->isomer

Caption: Formation of tebuconazole and its isomer.

Issue 3: Formation of Diol Impurity

The presence of a diol, formed by the hydrolysis of the epoxide intermediate, is another common impurity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Water Water can act as a nucleophile, especially under acidic or basic conditions, leading to the ring-opening of the epoxide to form a 1,2-diol.[5]Ensure that all reactants and the solvent are anhydrous. Use dry solvents and properly dried glassware. If the reaction is run under basic conditions, the presence of hydroxide ions from water can also lead to diol formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

The optimal temperature can vary depending on the solvent and catalyst system used. Generally, temperatures in the range of 80-120°C are reported.[1][9] It is crucial to monitor the reaction progress to avoid thermal degradation at higher temperatures.

Q2: Which base is most effective for this synthesis?

Strong inorganic bases like sodium hydroxide and potassium hydroxide are commonly used.[1][3] The choice may depend on the solvent and desired reaction rate. The molar ratio of the base to the triazole is also a critical parameter to optimize.

Q3: How can I purify the crude tebuconazole product?

Recrystallization is a common method for purifying crude tebuconazole.[10] Solvents such as toluene, methylcyclohexane, or mixtures of ethers and aliphatic hydrocarbons have been reported for this purpose.[1][10] Slurrying the crude product in a suitable solvent can also be an effective purification step.[11]

Q4: Are there any specific catalysts that can improve the reaction?

Phase-transfer catalysts (PTCs) like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can be beneficial, especially in biphasic systems or when using solid bases.[6][9] These catalysts facilitate the transfer of the triazolide anion into the organic phase, thereby accelerating the reaction. Some patents also mention the use of specific solvents with catalytic activity, such as N-methylpyrrolidone.[12]

Q5: What is the expected yield for this reaction?

Yields can vary widely depending on the specific process and scale. Reported yields range from around 67% to over 90% under optimized conditions.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Tebuconazole Synthesis

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and safety protocols.

  • To a stirred solution of 1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., powdered potassium hydroxide) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to a specified temperature (e.g., 80°C) and stir for a period to ensure the formation of the triazolide anion.

  • Add the epoxide intermediate dropwise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature (e.g., 110-120°C) for several hours.[1]

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, cool the mixture and quench it by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude tebuconazole.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude tebuconazole in a minimal amount of a suitable hot solvent (e.g., toluene or a mixed solvent system).

  • If necessary, treat the hot solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further, cool the mixture in an ice bath to maximize the recovery of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified tebuconazole crystals under vacuum.

Conclusion

The synthesis of tebuconazole from its epoxide intermediate is a key process that requires careful control of reaction conditions to minimize side reactions and maximize yield and purity. By understanding the potential pitfalls, such as isomer and diol formation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts. We encourage you to use this guide as a starting point for developing a robust and efficient process for your specific needs.

References

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Technical Support Center: A Guide to Monitoring 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing thin-layer chromatography (TLC) for real-time reaction progress analysis. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to troubleshoot and adapt these methods for your specific experimental needs.

The epoxide, this compound, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its high reactivity, primarily through nucleophilic ring-opening of the strained epoxide ring, makes it a versatile building block.[1][3][4] Monitoring the consumption of this starting material and the formation of products is crucial for optimizing reaction conditions and ensuring the desired outcome. TLC is an invaluable technique for this purpose due to its speed, simplicity, and low cost.[5][6][7]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when using TLC to monitor reactions of this compound.

Q1: How do I choose the right solvent system (eluent) for my TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material (the epoxide) and your expected product(s). A good starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] The epoxide, being moderately polar, will likely have a retention factor (Rf) of around 0.3 to 0.7 in a mixture of these solvents.[9] Start with a 9:1 or 8:2 mixture of hexanes to ethyl acetate and adjust the polarity based on the initial results. If the spots are too high on the plate (high Rf), decrease the polarity (more hexanes). If they are too low (low Rf), increase the polarity (more ethyl acetate).

Q2: My starting material and product have very similar Rf values. How can I improve separation?

A2: This is a common challenge, especially if the product of the epoxide ring-opening is not significantly more polar than the starting material. Here are a few strategies:

  • Try a different solvent system: Experiment with other solvent combinations. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.

  • Use a different stationary phase: While silica gel is the most common, other options like alumina or reverse-phase plates (C18-silica) can provide different separation characteristics.[10][11]

  • Two-dimensional TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second solvent system.[12] This can help separate co-eluting spots.

Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?

A3: While the chlorophenyl group in the starting material should make it UV-active, your product or other reaction components may not be.[13][14] If you don't see spots under a UV lamp:

  • Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254). [6][8]

  • Use a chemical stain: Many compounds that are not UV-active can be visualized using a chemical stain.[13] For epoxide ring-opening products, which are often alcohols or have other functional groups, stains like potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde are effective.[15][16]

Q4: My spots are streaking or tailing. How can I fix this?

A4: Streaking can have several causes:

  • Sample overload: The most common cause is applying too much sample to the plate.[17][18][19] Dilute your sample and re-spot.

  • Highly polar compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[18][20] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can often resolve this.[21]

  • Incomplete drying of the spotting solvent: Ensure the solvent from your sample spot has completely evaporated before placing the plate in the developing chamber.

Troubleshooting Guide

This table provides a quick reference for common problems, their likely causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Uneven Solvent Front - TLC plate touching the side of the chamber.- Uneven surface of the stationary phase.- Ensure the plate is centered in the chamber.- Use a fresh, undamaged TLC plate.[17][21]
No Spots Visible - Sample concentration is too low.- Compound is not UV-active.- Solvent level in the chamber is above the spotting line.- Concentrate the sample or spot multiple times in the same location.- Use a chemical stain for visualization.- Ensure the solvent level is below the origin line.[17][18]
Spots are Streaked - Sample is too concentrated.- The compound is acidic or basic.- The sample was not fully dissolved.- Dilute the sample before spotting.- Add a small amount of acid or base to the eluent.- Ensure the sample is fully dissolved in the spotting solvent.[18][19][20]
Rf Values are Inconsistent - Chamber was not saturated with solvent vapor.- The solvent composition changed due to evaporation.- Place a piece of filter paper in the chamber to aid saturation.- Keep the chamber covered and use fresh eluent for each run.[8]
Unexpected Spots Appear - Contamination of the TLC plate or sample.- The reaction is producing side products.- Handle the TLC plate by the edges to avoid contamination.- This may indicate the need to adjust reaction conditions.[17]

Detailed Experimental Protocols

Protocol 1: Preparation and Spotting of the TLC Plate
  • Plate Preparation: Using a pencil (never a pen, as the ink will run with the solvent), gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom.[8][17] This is your origin line.

  • Sample Preparation: Prepare dilute solutions (approx. 1%) of your starting material (the epoxide) and any available standards of expected products in a volatile solvent like ethyl acetate or dichloromethane.[18]

  • Spotting: Use a capillary tube to spot small amounts of your samples onto the origin line.[8][18] A typical spotting arrangement for reaction monitoring includes three lanes:

    • Lane 1 (Reference): Starting material.

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture on top.[5][22] This helps to confirm the identity of the starting material spot in the reaction mixture.

    • Lane 3 (Reaction Mixture): An aliquot of your reaction mixture.[5]

Protocol 2: Development and Visualization of the TLC Plate
  • Chamber Saturation: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm (making sure it is below your origin line).[23] Place a piece of filter paper in the chamber, close the lid, and allow it to sit for a few minutes to saturate the atmosphere with solvent vapor.

  • Development: Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to travel up the plate via capillary action.[7][24]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[23]

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the plate under a short-wave (254 nm) UV lamp.[6][25] Circle any visible spots with a pencil.

    • Chemical Staining: If spots are not visible under UV or for better visualization, use a chemical stain. A good general-purpose stain for the likely products of epoxide ring-opening (e.g., alcohols) is potassium permanganate. To use this stain, dip the plate into the staining solution, then gently heat it with a heat gun until colored spots appear against a colored background.[16]

Protocol 3: Interpretation of Results
  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[26][27][28]

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

  • Monitor Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material (epoxide) should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[5][23][29] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in monitoring your reaction using TLC.

Caption: Workflow for TLC Monitoring of Reactions.

References

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]

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  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]

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  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. [Link]

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  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]

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strategies to control stereochemistry in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereocontrol in Oxirane Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of the chiral building block 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key intermediate in the synthesis of fungicides like tebuconazole.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high stereocontrol in your reaction.

Part 1: Foundational Strategies & Initial Decision Making

The target molecule is a 2,2-disubstituted (trisubstituted) oxirane without a directing functional group like an allylic alcohol. This structural feature is critical in selecting an appropriate synthetic strategy. The two primary catalyst-controlled approaches are the asymmetric epoxidation of the corresponding alkene or the asymmetric methylene transfer to the precursor ketone.

G cluster_alkene Alkene Epoxidation Strategies cluster_ketone Ketone Methylene-Transfer Strategies start Start: Choose Synthetic Precursor alkene Alkene Precursor (4-(4-chlorophenyl)-3,3-dimethyl-1-butene) start->alkene ketone Ketone Precursor (1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) start->ketone jacobsen Jacobsen-Katsuki Epoxidation (Mn-Salen Catalyst) alkene->jacobsen Primary choice for trisubstituted alkenes shi Shi Epoxidation (Fructose-derived Ketone Catalyst) alkene->shi other_metal Other Metal Catalysts (e.g., Porphyrins, etc.) alkene->other_metal corey Asymmetric Corey-Chaykovsky (Chiral Sulfur Ylide or Catalyst) ketone->corey end Target Chiral Oxirane jacobsen->end High ee often achievable corey->end Direct route to 2,2-disubstituted oxirane

Figure 1: Decision workflow for selecting a stereocontrol strategy.

Comparison of Primary Asymmetric Strategies

The table below summarizes the key features of the most viable methods for this specific synthesis, helping you make an informed initial decision.

Strategy Catalyst System Typical Substrates Advantages Potential Challenges
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-Salen complexesUnfunctionalized cis-disubstituted & trisubstituted alkenes.[3]High enantioselectivity (>90% ee) is common; catalyst is well-studied; commercially available ligands.[4]Trans-alkenes are poor substrates; catalyst can be sensitive to impurities; optimization of oxidant and additives may be needed.[5]
Asymmetric Corey-Chaykovsky Chiral sulfur ylides or achiral ylide + chiral catalyst (e.g., La-Li₃-BINOL).[6]KetonesDirect conversion from a common ketone precursor; high ee (91-97%) reported for 2,2-disubstituted epoxides.[6]Stoichiometric chiral reagents can be expensive; catalytic versions require careful optimization of metal complexes and additives.
Shi Epoxidation Fructose-derived chiral ketones (e.g., Shi catalyst)Unfunctionalized alkenes, particularly trans- and trisubstituted.[7]Metal-free; uses a relatively inexpensive oxidant (Oxone); environmentally benign.May require higher catalyst loading compared to metal-based systems; ee can be sensitive to substrate structure.

Part 2: Troubleshooting Guide for Low Stereoselectivity

This section addresses the most common and frustrating issue in asymmetric synthesis: poor stereochemical control.

Q1: My Jacobsen-Katsuki epoxidation is resulting in low enantiomeric excess (ee). What are the common causes and how can I fix it?

Low ee in a Jacobsen-Katsuki epoxidation is a multifaceted problem. Systematically investigating potential causes is the key to resolving it. The mechanism, which involves the formation of a high-valent Mn(V)=O species, is sensitive to several parameters that can affect the facial selectivity of the oxygen transfer.[8][9]

G cluster_checks Troubleshooting Workflow start Low ee Observed cat_purity 1. Verify Catalyst Integrity - Purity of Salen Ligand? - Correct Mn insertion? - Stored properly (air/moisture)? start->cat_purity temp 2. Optimize Temperature - Is reaction too warm? - Is temp consistent? cat_purity->temp If catalyst is OK solvent 3. Screen Solvents - Is solvent anhydrous? - Does solvent coordinate to Mn? temp->solvent If temp is optimal oxidant 4. Check Oxidant & Additives - Oxidant titer correct? - Additive (e.g., N-oxide) present and pure? solvent->oxidant If solvent is optimal success High ee Achieved oxidant->success

Figure 2: Systematic workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps:

  • Cause A: Catalyst Integrity

    • The Problem: The chiral integrity and purity of the Mn-Salen catalyst are paramount. Impurities in the chiral diamine or salicylaldehyde starting materials used to synthesize the ligand can lead to the formation of diastereomeric or racemic catalysts, directly compromising enantioselectivity.

    • Expert Insight: Even small amounts of an achiral or racemic catalyst can create a highly active, non-selective background reaction pathway, eroding the overall ee.

    • Solution Protocol:

      • Ligand Purification: Recrystallize the chiral Salen ligand before complexation with the manganese salt. The purity should be confirmed by NMR and optical rotation.

      • Proper Catalyst Formation: Ensure complete complexation of the manganese. Unbound ligand or metal salts can interfere with the reaction.

      • Handling and Storage: Mn(III)-Salen complexes can be sensitive to air and moisture. Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and handle it in a glovebox or with proper Schlenk techniques.[5]

  • Cause B: Reaction Temperature

    • The Problem: Asymmetric reactions are governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. This energy difference is often small. Higher temperatures provide more thermal energy, which can overcome this small energy barrier, leading to the formation of both enantiomers and thus a lower ee.

    • Expert Insight: Lowering the reaction temperature generally enhances enantioselectivity, provided the reaction rate remains practical.

    • Solution Protocol (Temperature Screening):

      • Set up a series of identical small-scale reactions in parallel.

      • Run each reaction at a different, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C).

      • Ensure all other parameters (concentrations, catalyst loading) are constant.

      • After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

      • Plot ee vs. temperature to identify the optimal condition that balances reaction rate and selectivity.

  • Cause C: Solvent Effects

    • The Problem: The solvent can significantly influence the conformation of the catalyst and the catalyst-substrate complex.[10] Coordinating solvents can sometimes compete with the substrate for binding sites on the manganese center, altering the geometry of the approach and reducing selectivity.

    • Expert Insight: Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. The choice of solvent can be substrate-dependent, and a solvent screen is a valuable optimization step.[11][12]

    • Solution Protocol (Solvent Screening):

      • Select a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., DCM, toluene, acetonitrile, THF).

      • Set up a small-scale reaction in each solvent at the optimal temperature, keeping all other parameters identical.

      • Monitor the reactions for conversion and determine the ee upon completion.

      • Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.

  • Cause D: Oxidant and Additives

    • The Problem: The nature of the terminal oxidant and the presence of additives can be critical. For Jacobsen epoxidation, common oxidants include buffered sodium hypochlorite (bleach) or m-CPBA. Additives like 4-phenylpyridine N-oxide (P3NO) are often used to stabilize the catalytic species and enhance reaction rates and selectivity.[9]

    • Expert Insight: The addition of a pyridine N-oxide derivative can sometimes suppress side reactions and lead to a more selective catalytic cycle.[8]

    • Solution Protocol:

      • Verify Oxidant: Ensure your oxidant is fresh and properly quantified. For example, the titer of commercial bleach can vary.

      • Test Additives: If not already in use, perform the reaction with and without an additive like 4-phenylpyridine N-oxide (typically 0.2-1.0 equivalents relative to the catalyst). Compare the ee and reaction rate.

Part 3: Frequently Asked Questions (FAQs)

Q2: Which analytical method is best for determining the enantiomeric excess (ee) of my 2,2-disubstituted oxirane product?

Accurate ee determination is crucial for validating your results. There is no single "best" method for all molecules; the optimal choice depends on the properties of your product.

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods.[13]

    • Principle: The enantiomers are separated on a chiral stationary phase, and the relative peak areas are integrated to calculate the ee.

    • Advantages: Provides a direct and accurate measurement of the enantiomeric ratio. It is suitable for a wide range of ee values.[14]

    • Procedure: You must first develop a separation method by screening different chiral columns (e.g., Chiralcel OD, OJ, AD for HPLC; Chiraldex for GC) and mobile/carrier phases. Once a baseline separation of the two enantiomer peaks is achieved, you can analyze your reaction samples. A racemic sample of the epoxide is required to identify the retention times of both enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents:

    • Principle: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to the NMR sample. It complexes with the epoxide, forming diastereomeric complexes that have different chemical shifts in the ¹H NMR spectrum. The ee can be determined by integrating the now-separated signals corresponding to each enantiomer.

    • Advantages: Rapid analysis and requires only an NMR spectrometer.

    • Disadvantages: Can suffer from peak broadening, and the accuracy may not be as high as chromatographic methods. It requires an isolated and purified product.[14]

Q3: Why is the Jacobsen-Katsuki epoxidation preferred over the Sharpless asymmetric epoxidation for this substrate?

This is an excellent question that goes to the heart of catalyst-substrate compatibility.

  • Sharpless Asymmetric Epoxidation (SAE): The SAE is exceptionally effective and highly selective, but its mechanism relies on the presence of an allylic alcohol .[15][16] The catalyst, a titanium-tartrate complex, coordinates to both the hydroxyl group and the double bond of the substrate, creating a rigid, well-defined transition state that directs the oxidant (tert-butyl hydroperoxide) to one face of the alkene.[17][18]

  • Your Substrate: The alkene precursor to this compound is an unfunctionalized alkene . It lacks the required allylic alcohol "handle" for the Sharpless catalyst to bind and direct the epoxidation effectively.

  • Jacobsen-Katsuki Epoxidation: This method was specifically developed to address the challenge of the asymmetric epoxidation of unfunctionalized olefins.[3] The stereoselectivity arises from the chiral pocket created by the C₂-symmetric Salen ligand, which sterically differentiates the two prochiral faces of the approaching alkene without needing a directing group on the substrate itself.[8][19]

Q4: I am considering the asymmetric Corey-Chaykovsky route from the ketone. What are the critical parameters for achieving high stereoselectivity?

The asymmetric Corey-Chaykovsky reaction is a powerful alternative. Success hinges on the effective transfer of chirality during the nucleophilic attack of the sulfur ylide on the ketone.

  • Chiral Catalyst System: The most advanced methods use a catalytic amount of a chiral Lewis acid complex to control the reaction. A well-regarded system is the heterobimetallic La-Li₃-tris(binaphthoxide) (LLB) complex .[6] This catalyst acts as a "double Lewis acid," activating the ketone and coordinating the incoming achiral sulfur ylide in a chiral environment.

    • Optimization: The enantioselectivity is highly dependent on the catalyst structure and loading. Ensure the BINOL ligand is enantiopure. Catalyst loadings of 1-5 mol% are typical.[6]

  • Additives: Achiral phosphine oxide additives are often crucial in these catalytic systems. They can modulate the catalyst structure and reactivity, leading to significant improvements in both yield and enantioselectivity. A screen of different phosphine oxides (e.g., triphenylphosphine oxide, tributylphosphine oxide) is recommended.

  • Reaction Conditions:

    • Temperature: Like other asymmetric reactions, lower temperatures can improve selectivity, but the reaction often proceeds smoothly at room temperature with the right catalyst system.[6]

    • Solvent: Anhydrous, non-protic solvents like THF are typically used.

    • Molecular Sieves: The presence of activated molecular sieves (e.g., 5Å) can be critical for removing trace amounts of water, which can deactivate the catalyst, leading to improved enantioselectivity.[6]

References

  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]

  • Punniyamurthy, T., et al. (2001). Catalytic asymmetric epoxidation of unfunctionalized olefins by supported Cu(II)-amino acid complexes. Journal of Molecular Catalysis A: Chemical. [Link]

  • Zhang, W., et al. (2012). Asymmetric epoxidation of unfunctionalized olefins accelerated by thermoresponsive self-assemblies in aqueous systems. Catalysis Science & Technology. [Link]

  • Wikipedia contributors. (2023). Sharpless epoxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Y., et al. (2014). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. Chinese Journal of Organic Chemistry. [Link]

  • Bautin, D., et al. (2020). Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Molecules. [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Wikipedia contributors. (2023). Jacobsen epoxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Bese, P., & Veschambre, H. (1994). Chemical and Biological Synthesis of Chiral Epoxides. Tetrahedron. [Link]

  • Myers, A. Sharpless Asymmetric Epoxidation Reaction - Chem 115. Harvard University. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Allain, E. J., et al. (1994). U.S. Patent No. 5,358,860. Washington, DC: U.S.
  • Grokipedia. Jacobsen epoxidation. [Link]

  • Slideshare. (2017). Jacobson katsuki named rxn. [Link]

  • Caltech Chemistry Department. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]

  • Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. University of Pittsburgh. [Link]

  • Zhang, W., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society. [Link]

  • Kureshy, R. I., et al. (1996). Stereoselective catalytic epoxidation of styrenes by dissymmetric Mn (III) chiral Schiff base complexes. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Carda, M., et al. (1996). Diastereoselectivity in the epoxidation of c-hydroxy a,b-unsaturated esters: temperature and solvent effect. Tetrahedron: Asymmetry. [Link]

  • Wang, Z.-X., et al. (1997). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences. [Link]

  • Baciocchi, E., et al. (1999). Influence of Solvent on the Stereochemistry of Epoxidation of Cholesterol Acetate by p-(Methoxycarbonyl)perbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Carda, M., et al. (1996). Diastereoselectivity in the epoxidation of γ-hydroxy α,β-unsaturated esters: Temperature and solvent effect. ResearchGate. [Link]

  • de Mattos, M. C., & de Souza, R. O. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis. [Link]

  • Corey, E. J., & Galvin, C. J. (2018). Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. Organic Letters. [Link]

  • Uehara, K., et al. (2015). Chiral-Substrate-Assisted Stereoselective Epoxidation Catalyzed by H₂O₂-Dependent Cytochrome P450SPα. ChemCatChem. [Link]

  • Wang, Y., et al. (2009). Asymmetric epoxidation of styrenes catalyzed by molybdenum complexes with amino alcohol ligands. Tetrahedron Letters. [Link]

  • Palucki, M., et al. (1996). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society. [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • ChemistryViews. (2013). Resolving Asymmetric Epoxidations. [Link]

  • Johnson, A. J., et al. (2018). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Catalysis. [Link]

  • Oxford Academic. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [Link]

  • Sone, T., et al. (2011). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules. [Link]

  • Szabó, K. J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Fiedler, P., et al. (1991). U.S. Patent No. 4,988,829. Washington, DC: U.S.
  • Wolf, C., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. [Link]

  • PubChem. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane. [Link]

  • Moody, C. J., et al. (2016). Synthesis of Diversely Functionalised 2,2-Disubstituted Oxetanes: Fragment Motifs in New Chemical Space. Organic & Biomolecular Chemistry. [Link]

  • Młynarski, J., et al. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. The Journal of Organic Chemistry. [Link]

  • ChemBK. 2-[2-(4-chlorophenyl)ethyl-(1,1-dimethyl)]oxirane (intermediate of tebuconazole). [Link]

  • Trost, B. M., & Miller, R. L. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Organic letters. [Link]

  • Wang, Y. D., et al. (2024). The diastereoselective synthesis of unsymmetrically 2,2"-disubstituted biferrocenesdiphosphine. ChemRxiv. [Link]

  • CN104529917A - Synthetic method for bactericide tebuconazole - Google P
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Potent Fungicide Power with Our Tebuconazole Intermediate. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6). This pivotal intermediate in the synthesis of the fungicide tebuconazole demands rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] This guide provides not only theoretical comparisons but also actionable experimental protocols and data-driven insights to empower you in selecting and implementing the most suitable analytical strategy for your research and quality control needs.

Introduction: The Critical Role of Purity Analysis

This compound is a key building block in the production of tebuconazole, a widely used triazole fungicide.[1][4] The purity of this intermediate directly impacts the quality, efficacy, and safety of the final agrochemical product. Impurities can arise from the synthesis process, degradation, or improper storage and may include unreacted starting materials, by-products, or stereoisomers.[4] Therefore, robust and reliable analytical methods are essential for the comprehensive characterization and quality control of this compound.

This guide will explore the two primary chromatographic techniques for purity analysis: HPLC and GC. We will delve into the principles of each technique, their respective strengths and weaknesses for this specific analyte, and provide detailed, validated methods to serve as a practical starting point for your laboratory.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method.

PropertyValueSource
Molecular Formula C₁₄H₁₉ClO[5][6][7]
Molecular Weight 238.75 g/mol [5][7]
Appearance Colorless to light yellow liquid[3][6]
Boiling Point (Predicted) 302.1 °C[2]
LogP 4.65[8]

The compound's relatively high boiling point and thermal lability of the epoxide ring present interesting challenges and considerations for both HPLC and GC analysis.

HPLC vs. GC: A Head-to-Head Comparison for this Analyte

The choice between HPLC and GC is not arbitrary; it is a scientifically driven decision based on the analyte's properties and the analytical objectives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. The epoxide ring of the analyte is susceptible to thermal degradation, making HPLC a gentler technique.Suitable for volatile and thermally stable compounds. While the predicted boiling point is high, with appropriate inlet conditions, GC is a viable option.
Stationary Phase Wide variety of polar and non-polar bonded silica, polymer-based. Reversed-phase (e.g., C18) is common for this type of molecule.Diverse range of polar and non-polar capillary columns (e.g., polysiloxanes).
Mobile Phase Liquid (e.g., acetonitrile, methanol, water, buffers). Offers high flexibility in tuning selectivity.Inert gas (e.g., helium, nitrogen, hydrogen).
Detection UV-Vis is the most common for chromophoric compounds like this analyte. Mass Spectrometry (MS) can be coupled for identification.Flame Ionization Detector (FID) is robust and provides near-universal response for organic compounds. MS is excellent for identification and structural elucidation of impurities.
Chiral Separation Well-established with a wide variety of chiral stationary phases (CSPs) available.Possible with cyclodextrin-based chiral columns, but can be more challenging to develop.
Impurity Analysis Excellent for non-volatile and polar impurities. Forced degradation studies are readily integrated to develop stability-indicating methods.Superior for volatile impurities and residual solvents.

The Logic of Method Selection

Method_Selection Analyte 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane Properties Physicochemical Properties: - Chromophore (Chlorophenyl group) - Chiral Center (Oxirane ring) - Thermally Labile (Epoxide) - Moderate Volatility Analyte->Properties HPLC HPLC-UV Properties->HPLC Thermally Labile Non-volatile Impurities GC_FID GC-FID Properties->GC_FID Sufficient Volatility for Assay GC_MS GC-MS Properties->GC_MS Volatile Impurities Chiral_HPLC Chiral HPLC Properties->Chiral_HPLC Chiral Center Objective Analytical Objective Routine_Purity Routine Purity & Assay Objective->Routine_Purity Impurity_ID Impurity Identification & Residual Solvents Objective->Impurity_ID Chiral_Purity Enantiomeric Purity Objective->Chiral_Purity Routine_Purity->HPLC Primary Choice Routine_Purity->GC_FID Alternative Impurity_ID->HPLC Good for Non-volatiles Impurity_ID->GC_MS Ideal for Volatiles Chiral_Purity->Chiral_HPLC Gold Standard

Caption: Decision tree for analytical method selection.

Recommended Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Indicating Assay

Rationale: This reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main component from potential degradation products and process-related impurities. The use of a C18 column provides good retention and selectivity for this moderately non-polar analyte. A gradient elution ensures the timely elution of both the main peak and any more or less retained impurities. UV detection is suitable due to the presence of the chlorophenyl chromophore.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column.[8]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Method Validation (as per ICH Q2(R1)): [9]

  • Specificity: A forced degradation study should be performed to demonstrate that the method is stability-indicating. The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the main peak from all degradation products.

  • Linearity: Prepare a series of at least five concentrations of a reference standard (e.g., 50-150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be less than 1.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

HPLC_Workflow start Start sample_prep Sample Preparation (0.5 mg/mL in Acetonitrile) start->sample_prep hplc_injection Inject 10 µL into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 225 nm separation->detection data_analysis Data Acquisition & Integration detection->data_analysis purity_calc Purity Calculation (% Area Normalization) data_analysis->purity_calc report Generate Report purity_calc->report

Caption: HPLC analysis workflow.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Rationale: This GC method is suitable for the routine purity assessment of the analyte and is particularly effective for identifying and quantifying volatile process-related impurities and residual solvents. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds. A non-polar capillary column is used to separate compounds primarily based on their boiling points.

Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 8890 GC or equivalent with a split/splitless inlet and Flame Ionization Detector (FID).
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial: 150 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 10 min.
Detector FID at 300 °C
Injection Volume 1 µL
Sample Preparation Accurately weigh and dissolve the sample in dichloromethane or another suitable solvent to a final concentration of approximately 1 mg/mL.

Method Validation (as per USP <621>): [10]

  • System Suitability: Inject a system suitability solution containing the analyte and a known impurity or a resolution marker. The resolution between the two peaks should be greater than 1.5. The tailing factor for the analyte peak should be between 0.8 and 1.5. The RSD of replicate injections of the analyte should be less than 1.0%.

  • Linearity, Accuracy, and Precision: Validate as described for the HPLC method, using appropriate concentration ranges and acceptance criteria.

GC_Workflow start Start sample_prep Sample Preparation (1 mg/mL in Dichloromethane) start->sample_prep gc_injection Inject 1 µL into GC sample_prep->gc_injection separation Chromatographic Separation (HP-5ms Column, Temp. Program) gc_injection->separation detection FID Detection separation->detection data_analysis Data Acquisition & Integration detection->data_analysis purity_calc Purity Calculation (% Area Normalization) data_analysis->purity_calc report Generate Report purity_calc->report

Sources

Spectroscopic Validation of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic analysis for the validation of the structure of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, a key intermediate in the synthesis of fungicides such as tebuconazole.[1] We will delve into a multi-technique spectroscopic approach, leveraging Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a comprehensive and definitive structural proof.

This guide is intended for researchers, scientists, and drug development professionals. Beyond a mere presentation of data, we will explore the rationale behind the spectroscopic signatures and compare them against plausible alternative structures to demonstrate the power of a holistic analytical approach in averting potential misinterpretations.

The Analytical Imperative: Structure vs. Plausible Alternatives

The target molecule, with the chemical formula C₁₄H₁₉ClO, presents a unique combination of functional groups: a p-substituted chlorobenzene ring, a flexible ethyl linker, a sterically demanding tert-butyl group, and a reactive oxirane (epoxide) ring.[2][3][4][5] While its synthesis is well-documented, the possibility of isomeric impurities or alternative reaction products necessitates a robust validation strategy.[1]

For the purpose of this guide, we will compare the spectroscopic data of the proposed structure ( Structure A ) with a plausible isomeric alternative: 2-chloro-4-(4,4-dimethyl-1-vinylpentyl)benzene ( Structure B ), which could potentially arise from a rearrangement reaction.

Structure AStructure B
This compound 2-chloro-4-(4,4-dimethyl-1-vinylpentyl)benzene

Hypothetical Isomer

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule. The ATR-IR spectrum of this compound is publicly available and serves as our first point of experimental evidence.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation : A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance.

Data Summary and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment for Structure AExpected in Structure B?Rationale
~3050MediumAromatic C-H stretch[6][7]YesBoth structures contain an aromatic ring.
2960-2850StrongAliphatic C-H stretch (tert-butyl, ethyl)[3][8]YesBoth structures contain aliphatic C-H bonds.
~1600, ~1490Medium-StrongAromatic C=C skeletal vibrations[6][7]YesCharacteristic of the benzene ring in both structures.
~1250MediumAsymmetric C-O-C stretch (epoxide ring)[9]NoThis peak is characteristic of the oxirane ring, which is absent in Structure B.
~1090StrongC-Cl stretch[10][11]YesBoth structures contain a chlorobenzene moiety.
~915, ~830Medium-StrongEpoxide ring vibrations (asymmetric and symmetric)[9]NoThese are highly characteristic peaks for an epoxide ring and would be absent in the spectrum of Structure B.
~820Strongp-disubstituted benzene C-H out-of-plane bend[10]YesIndicative of the 1,4-substitution pattern on the benzene ring in both proposed structures.

The presence of characteristic epoxide ring vibrations around 1250 cm⁻¹, 915 cm⁻¹, and 830 cm⁻¹ in the experimental spectrum provides strong evidence for Structure A . The absence of these peaks would favor an alternative structure like Structure B .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While a full experimental spectrum is not publicly available, we can predict the ¹H and ¹³C NMR spectra for both structures based on established chemical shift principles and data from analogous compounds.[9][12][13][14][15][16]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition : The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition : The spectrum is acquired using a proton-decoupled pulse program. A larger number of scans is required due to the low natural abundance of ¹³C. The spectral width is typically around 220 ppm.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Predicted ¹H NMR Data Comparison
Protons (Structure A)Predicted δ (ppm)MultiplicityIntegrationProtons (Structure B)Predicted δ (ppm)MultiplicityIntegration
Aromatic (H-Ar)7.2-7.0m4HAromatic (H-Ar)7.3-7.1m3H
Oxirane CH₂2.8-2.5m2HVinylic (=CH₂)5.8-5.0m3H
Ethyl CH₂ (α to ring)2.9-2.6m2HAllylic CH3.5-3.2m1H
Ethyl CH₂ (β to ring)2.1-1.8m2HMethylene CH₂1.8-1.4m4H
tert-Butyl CH₃1.0s9Htert-Butyl CH₃0.9s9H

The most striking difference would be the presence of signals in the 2.5-2.8 ppm region for the oxirane protons in Structure A , versus the characteristic vinylic proton signals between 5.0 and 5.8 ppm for Structure B .

Predicted ¹³C NMR Data Comparison
Carbon (Structure A)Predicted δ (ppm)Carbon (Structure B)Predicted δ (ppm)
Aromatic C-Cl~132Aromatic C-Cl~133
Aromatic C-H~130, ~128Aromatic C-H~130, ~128, ~126
Aromatic C (ipso)~140Aromatic C (ipso)~142
Quaternary C (epoxide)~65Vinylic =CH₂~115
Oxirane CH₂~48Vinylic =CH~140
Ethyl CH₂ (α to ring)~36Allylic CH~45
Ethyl CH₂ (β to ring)~30Methylene CH₂~35, ~32
Quaternary C (tert-butyl)~32Quaternary C (tert-butyl)~31
tert-Butyl CH₃~25tert-Butyl CH₃~29

The key differentiators in the ¹³C NMR spectrum would be the presence of two signals in the epoxide region (48-65 ppm) for Structure A , and the appearance of vinylic carbon signals (115-140 ppm) for Structure B . The data for 4-chlorophenethyl alcohol supports the predicted shifts for the aromatic and adjacent methylene carbons.[17]

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Fragmentation Pattern Comparison

The molecular formula C₁₄H₁₉ClO gives a monoisotopic mass of approximately 238.11 g/mol .[4] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Structure A Fragmentation:

  • m/z 238/240 (M⁺) : The molecular ion peak.

  • m/z 181/183 : Loss of the tert-butyl group (•C(CH₃)₃), a common fragmentation for tert-butyl compounds.[18]

  • m/z 125/127 : Cleavage of the C-C bond between the ethyl group and the epoxide, yielding a chlorotropylium ion after rearrangement, a common fragmentation for phenethyl compounds.[1][19]

  • m/z 57 : The tert-butyl cation, which would be a very stable and likely abundant fragment.

Structure B Fragmentation:

  • m/z 238/240 (M⁺) : The molecular ion peak.

  • m/z 223/225 : Loss of a methyl group (•CH₃).

  • m/z 167/169 : Benzylic cleavage, leading to a resonance-stabilized cation.

  • m/z 141/143 : McLafferty rearrangement, if sterically feasible.

The observation of a prominent peak at m/z 57 and a fragment corresponding to the loss of a tert-butyl group would be strong indicators of Structure A .

Visualizing the Validation Workflow

validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_comparison Comparative Validation IR FT-IR Spectroscopy IR_Data IR Spectrum: - Epoxide ring vibrations - C-Cl stretch - Aromatic substitution pattern IR->IR_Data NMR ¹H & ¹³C NMR Spectroscopy NMR_Data NMR Spectra: - Chemical shifts - Coupling constants - Integration NMR->NMR_Data MS Mass Spectrometry MS_Data Mass Spectrum: - Molecular ion peak (M+) - Isotopic pattern (Cl) - Fragmentation pattern MS->MS_Data Comparison Compare Experimental/ Predicted Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Proposed Proposed Structure (A) Proposed->Comparison Alternative Alternative Structure (B) Alternative->Comparison Conclusion Structure Validated Comparison->Conclusion

Conclusion

The comprehensive analysis of spectroscopic data from IR, NMR, and MS provides a self-validating system for the structural confirmation of this compound. The key differentiating features are the characteristic signals of the epoxide ring in the IR and NMR spectra, and the specific fragmentation pattern in the mass spectrum, particularly the loss of the tert-butyl group. By comparing the expected spectroscopic signatures of the target molecule with those of a plausible isomer, we have demonstrated a robust methodology for unambiguous structure determination. This rigorous approach is indispensable for ensuring the quality and reliability of chemical compounds used in research and development.

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A Comparative Guide to the Synthetic Routes of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane is a key intermediate in the synthesis of various agrochemicals, most notably as a precursor to the widely used fungicide, tebuconazole.[1][2] The unique structural features of this molecule, including a sterically hindered tertiary butyl group and a chlorophenyl ethyl side chain attached to a reactive oxirane ring, present interesting challenges and considerations for its chemical synthesis.[3] The efficiency and scalability of its production are of significant interest to researchers and professionals in the fields of drug development and agrochemical manufacturing.

This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

Three principal synthetic methodologies have been identified for the synthesis of this compound:

  • Route 1: Corey-Chaykovsky Epoxidation

  • Route 2: Darzens Glycidic Ester Condensation

  • Route 3: Alkene Epoxidation

The following sections will provide a detailed examination of each of these routes.

Route 1: Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is a well-established and reliable method for the synthesis of epoxides from ketones or aldehydes.[4][5] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to deliver a methylene group to the carbonyl carbon.[6][7]

Reaction Pathway

The synthesis of the target oxirane via the Corey-Chaykovsky reaction commences with the ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one. This ketone is then treated with a sulfur ylide, such as dimethylsulfonium methylide, to yield the desired epoxide.

Corey-Chaykovsky Reaction ketone 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one product 2-(2-(4-Chlorophenyl)ethyl)-2- (1,1-dimethylethyl)oxirane ketone->product Corey-Chaykovsky Reaction ylide Sulfur Ylide (e.g., (CH3)2S=CH2) ylide->product

Caption: Corey-Chaykovsky epoxidation of a ketone precursor.

Mechanism

The reaction proceeds through the nucleophilic addition of the sulfur ylide to the carbonyl carbon of the ketone, forming a betaine intermediate. This is followed by an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium leaving group, leading to the formation of the three-membered oxirane ring and dimethyl sulfide as a byproduct.[7]

Experimental Protocol

Step 1: Synthesis of Trimethylsulfonium Bromide

A solution of dimethyl sulfide in an inert solvent is treated with methyl bromide to form trimethylsulfonium bromide as a white precipitate.

Step 2: In Situ Generation of the Sulfur Ylide and Epoxidation

To a suspension of trimethylsulfonium bromide in an anhydrous, inert solvent (e.g., THF or DMSO) at a controlled temperature, a strong base such as sodium hydride (NaH) is added to generate the dimethylsulfonium methylide.[1][8] The ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Step 3: Workup and Purification

The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to afford the pure oxirane.[1]

Data Summary
ParameterCorey-Chaykovsky Epoxidation
Starting Material 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
Key Reagents Trimethylsulfonium salt, strong base (e.g., NaH)
Reported Yield Generally good to excellent
Purity High after purification
Scalability Readily scalable
Advantages and Disadvantages
  • Advantages: High yields, good functional group tolerance, and the use of a relatively stable ketone precursor. The reaction is often stereospecific.

  • Disadvantages: Requires the use of a strong, moisture-sensitive base like sodium hydride, and the generation of a stoichiometric amount of dimethyl sulfide as a byproduct.

Route 2: Darzens Glycidic Ester Condensation

The Darzens reaction, or glycidic ester condensation, is another classic method for the formation of epoxides, specifically α,β-epoxy esters (glycidic esters).[9] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[10]

Reaction Pathway

For the synthesis of the target molecule, this route would likely involve the reaction of a suitable ketone with an α-haloester, followed by decarboxylation.

Darzens Reaction ketone Ketone Precursor glycidic_ester Glycidic Ester Intermediate ketone->glycidic_ester haloester α-Halo Ester haloester->glycidic_ester base Base base->glycidic_ester Darzens Condensation product Target Oxirane glycidic_ester->product Decarboxylation

Caption: Darzens condensation followed by decarboxylation.

Mechanism

The reaction is initiated by the deprotonation of the α-haloester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting halo-alkoxide intermediate undergoes an intramolecular SN2 reaction to form the glycidic ester.[9][11] Subsequent hydrolysis and decarboxylation would be required to yield the final target oxirane.

Experimental Protocol

Step 1: Glycidic Ester Formation

To a solution of the ketone precursor and an α-haloester (e.g., ethyl chloroacetate) in a suitable solvent, a base such as sodium ethoxide or potassium tert-butoxide is added. The reaction mixture is stirred until the formation of the glycidic ester is complete.

Step 2: Saponification and Decarboxylation

The resulting glycidic ester is then saponified using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the desired oxirane.

Data Summary
ParameterDarzens Condensation
Starting Material Ketone precursor, α-haloester
Key Reagents Base (e.g., NaOEt, K-t-BuO)
Reported Yield Variable, can be moderate to good
Purity Requires purification of intermediates
Scalability Can be challenging due to multiple steps
Advantages and Disadvantages
  • Advantages: Provides a convergent approach to the oxirane ring system.

  • Disadvantages: This is a multi-step process involving the formation and subsequent modification of a glycidic ester, which can lower the overall yield. The stereoselectivity can also be an issue, potentially leading to a mixture of diastereomers.[10]

Route 3: Alkene Epoxidation

The epoxidation of alkenes is a fundamental and widely used transformation in organic synthesis.[12] This method involves the direct oxidation of a carbon-carbon double bond to form an oxirane ring.[13]

Reaction Pathway

This synthetic route would necessitate the initial preparation of the alkene precursor, 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene, followed by its epoxidation.

Alkene Epoxidation alkene Alkene Precursor product Target Oxirane alkene->product Epoxidation oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->product

Caption: Epoxidation of an alkene precursor.

Mechanism

The most common reagents for alkene epoxidation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[14] The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene double bond in a single step, resulting in the syn-addition of oxygen across the double bond.[15]

Experimental Protocol

Step 1: Synthesis of the Alkene Precursor

The alkene precursor can be synthesized through various methods, such as a Wittig reaction from a suitable aldehyde or ketone, or by elimination from a corresponding alcohol or halide.

Step 2: Epoxidation

The alkene is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an epoxidizing agent like m-CPBA. The reaction is typically monitored until the starting alkene is consumed.

Step 3: Workup and Purification

The reaction mixture is washed to remove the carboxylic acid byproduct and any remaining oxidizing agent. The organic layer is then dried and concentrated, and the crude epoxide is purified by chromatography or distillation.

Data Summary
ParameterAlkene Epoxidation
Starting Material Alkene precursor
Key Reagents Peroxyacid (e.g., m-CPBA)
Reported Yield Generally high for the epoxidation step
Purity High after purification
Scalability Good, with considerations for the safe handling of peroxyacids
Advantages and Disadvantages
  • Advantages: The epoxidation step is typically high-yielding and stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[16]

  • Disadvantages: This route requires the synthesis of the alkene precursor, which adds an extra step to the overall sequence and may impact the overall yield. The handling of potentially explosive peroxyacids requires care, especially on a large scale.

Conclusion and Recommendations

For the synthesis of this compound, the Corey-Chaykovsky epoxidation emerges as a highly efficient and direct route. Its single-step conversion of a readily accessible ketone precursor to the final product, often in high yields, makes it an attractive option for both laboratory-scale synthesis and potential industrial-scale production.

While the Darzens condensation offers a classic alternative, its multi-step nature and potential for lower overall yields and stereochemical complexities make it a less favorable choice. The alkene epoxidation route is a strong contender, particularly if an efficient synthesis of the alkene precursor is available. The high yields and stereospecificity of the epoxidation step are significant advantages.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including factors such as the availability and cost of starting materials, desired scale of production, and the importance of stereochemical control. However, based on the available literature, the Corey-Chaykovsky reaction represents a robust and well-documented pathway to the target oxirane.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Oxiranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of differently substituted oxiranes (epoxides), focusing on the interplay of steric and electronic factors that govern their ring-opening reactions. By understanding these principles, researchers can better predict reaction outcomes and design more efficient synthetic routes for complex molecules, a critical aspect of modern drug development.

The Driving Force: Why Oxiranes React

Oxiranes are three-membered cyclic ethers characterized by significant ring strain, estimated to be around 27 kcal/mol[1]. This inherent strain is the primary thermodynamic driving force for their ring-opening reactions, making them far more reactive than their acyclic ether counterparts under both acidic and basic conditions[1][2][3]. The key to harnessing this reactivity lies in understanding how substituents on the oxirane ring dictate the course of the reaction.

The Two Major Pathways: A Mechanistic Overview

The ring-opening of an unsymmetrical epoxide can proceed via two distinct, regioselective pathways depending on the catalytic conditions: base-catalyzed or acid-catalyzed.

Base-Catalyzed Ring-Opening: The SN2 Pathway

Under basic or nucleophilic conditions, the reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism[4][5][6]. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.

  • Regioselectivity: The attack occurs preferentially at the less sterically hindered carbon atom[7][8][9]. This is a direct consequence of the SN2 mechanism, where accessibility of the electrophilic center is paramount[6][10].

  • Stereochemistry: The reaction results in an inversion of configuration at the center of attack, a hallmark of the backside attack characteristic of SN2 reactions[4][5].

  • Kinetics: The reaction is typically second-order, dependent on the concentration of both the epoxide and the nucleophile.

G cluster_base Base-Catalyzed Ring-Opening (SN2) b_start Unsymmetrical Oxirane b_ts SN2 Transition State (Backside Attack) b_start->b_ts b_int Alkoxide Intermediate b_ts->b_int Ring Opens b_end Final Product (Protonation) b_int->b_end b_nuc Strong Nucleophile (e.g., RO⁻) b_nuc->b_ts Attacks less hindered carbon b_workup H₂O or H₃O⁺ Workup b_workup->b_end

Caption: Base-catalyzed SN2 mechanism for epoxide ring-opening.

Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway

In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring toward nucleophilic attack[2][6][11]. The subsequent ring-opening is best described as a hybrid between an SN1 and SN2 mechanism[3][10].

  • Regioselectivity: The nucleophile attacks the more substituted carbon atom[2][3][8]. This is because, in the transition state, the C-O bond to the more substituted carbon begins to break, developing a partial positive charge (carbocation character) on that carbon. This positive charge is better stabilized by the electron-donating effects of alkyl substituents[2][6][10].

  • Stereochemistry: Despite the SN1 character, the reaction still proceeds with inversion of stereochemistry, indicating a backside attack on the partially formed carbocationic center[3].

  • Kinetics: The reaction rate depends on the concentration of the protonated epoxide.

G cluster_acid Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid) a_start Unsymmetrical Oxirane a_protonated Protonated Oxirane a_start->a_protonated a_acid Acid (H-A) a_acid->a_protonated Protonation a_ts SN1-like Transition State (Carbocation Character) a_protonated->a_ts C-O bond weakens a_end Final Product (Deprotonation) a_ts->a_end a_nuc Weak Nucleophile (e.g., ROH) a_nuc->a_ts Attacks more substituted carbon

Caption: Acid-catalyzed hybrid SN1/SN2 mechanism.

Comparative Reactivity: The Role of Substituents

The true utility of oxirane chemistry emerges when comparing how different substituents influence reactivity and regioselectivity.

Steric Effects

Steric hindrance is the dominant factor in base-catalyzed reactions. The larger the substituent, the more it shields the adjacent carbon from nucleophilic attack.

  • Monosubstituted (e.g., Propylene Oxide): Attack occurs almost exclusively at the primary carbon.

  • 1,2-Disubstituted (e.g., 2,3-Epoxybutane): Attack occurs at the secondary carbon, which is still less hindered than a tertiary center.

  • 1,1-Disubstituted (e.g., Isobutylene Oxide): Attack is strongly directed to the primary carbon.

  • Trisubstituted (e.g., Trimethyloxirane): The reaction is significantly slower, but attack still favors the less substituted (secondary) carbon over the tertiary one.

Electronic Effects

Electronic effects are most pronounced in acid-catalyzed reactions, where the stability of the carbocation-like transition state is key.

  • Electron-Donating Groups (EDGs - e.g., Alkyls): These groups stabilize the adjacent partial positive charge through hyperconjugation and induction. This strongly favors nucleophilic attack at the more substituted carbon. The order of reactivity generally follows carbocation stability: tertiary > secondary > primary[2][8].

  • Electron-Withdrawing Groups (EWGs - e.g., -CH₂Cl, -CF₃): EWGs destabilize an adjacent positive charge. This can reverse the typical acid-catalyzed regioselectivity. For an epoxide with an EWG, the nucleophile may attack the carbon further from the EWG, even if it is less substituted, to avoid placing a positive charge next to an electron-poor group[12][13].

  • Conjugating Groups (e.g., Phenyl, Vinyl): Substituents like a phenyl group (styrene oxide) can stabilize the developing positive charge through resonance. This makes the benzylic carbon exceptionally electrophilic under acidic conditions, leading to highly regioselective attack at that position[14][15].

Experimental Design for a Comparative Study

To quantify these differences, a systematic experimental approach is required. The following protocols are designed to be self-validating by directly comparing different substrates under identical conditions.

G start Select Oxiranes (e.g., Propylene Oxide, Styrene Oxide, Epichlorohydrin) split start->split acid Protocol 1: Acid-Catalyzed Regioselectivity Study split->acid base Protocol 2: Base-Catalyzed Kinetic & Regio. Study split->base acid_rxn React with CH₃OH / H₂SO₄ (cat.) at constant temp. acid->acid_rxn base_rxn React with CH₃ONa in CH₃OH at constant temp. base->base_rxn acid_analysis Analysis: GC-MS or ¹H NMR to determine product ratio acid_rxn->acid_analysis base_analysis Analysis: Aliquots taken over time. GC-MS or ¹H NMR to determine [Oxirane] vs. time & product ratio base_rxn->base_analysis join acid_analysis->join base_analysis->join end Comparative Data Analysis: - Rate Constants (k_obs) - Regioisomeric Ratios join->end

Caption: Experimental workflow for comparing oxirane reactivity.

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide

Objective: To determine the relative reaction rates (kinetics) and regioselectivity of substituted oxiranes under SN2 conditions.

Methodology:

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide (CH₃ONa) in dry methanol. Prepare 0.1 M stock solutions of each test oxirane (e.g., propylene oxide, styrene oxide, epichlorohydrin) and an internal standard (e.g., dodecane) in dry methanol.

  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., 25°C), add the sodium methoxide solution.

  • Initiation & Sampling: At t=0, inject the oxirane/internal standard stock solution into the vessel with vigorous stirring. Immediately withdraw the first aliquot (~0.1 mL) and quench it in a vial containing a slightly acidic buffer (e.g., phosphate buffer, pH 6.5) to neutralize the base.

  • Time Course: Continue to take and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60 minutes). The frequency should be adjusted based on the expected reactivity.

  • Analysis: Analyze each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Kinetics: Quantify the peak area of the starting oxirane relative to the internal standard at each time point. A plot of ln([Oxirane]) versus time will yield the pseudo-first-order rate constant (k_obs) from the slope.

    • Regioselectivity: After the reaction is complete (or at a late time point), identify and quantify the regioisomeric alcohol-ether products.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol

Objective: To determine the regioselectivity of oxirane ring-opening under SN1-like conditions.

Methodology:

  • Reagent Preparation: Prepare 0.1 M solutions of each test oxirane in methanol.

  • Reaction Setup: In a vial, place the oxirane solution.

  • Initiation: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, e.g., 1 mol%) to the solution and stir at room temperature for a set period (e.g., 1 hour, determined by preliminary experiments to ensure full conversion).

  • Quenching: Neutralize the reaction by adding a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer (e.g., with MgSO₄), and concentrate it.

  • Analysis: Analyze the product mixture using ¹H NMR spectroscopy or GC-MS.

    • Regioselectivity: Determine the ratio of the two regioisomeric products by integrating characteristic signals in the ¹H NMR spectrum or by the relative peak areas in the gas chromatogram.

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: Comparative Kinetic Data for Base-Catalyzed Methanolysis

OxiraneSubstituent Typek_obs (s⁻¹) at 25°CRelative Rate
Propylene OxideAlkyl (EDG)1.5 x 10⁻⁴1.0
1,2-EpoxybutaneAlkyl (EDG)1.1 x 10⁻⁴0.73
Styrene OxidePhenyl (Conjugating)9.8 x 10⁻⁵0.65
Epichlorohydrin-CH₂Cl (EWG)4.5 x 10⁻³30.0

Data are illustrative. The enhanced reactivity of epichlorohydrin is due to the inductive effect of the chlorine, making the primary carbon more electrophilic.

Table 2: Comparative Regioselectivity Data for Ring-Opening

OxiraneConditionAttack at C1 (less substituted)Attack at C2 (more substituted)Predominant Mechanism
Propylene Oxide Basic (CH₃ONa)>95%<5%SN2 (Steric Control)
Acidic (H⁺/CH₃OH)~10%~90%SN1-like (Electronic Control)[10]
Styrene Oxide Basic (CH₃ONa)>90%<10%SN2 (Steric Control)
Acidic (H⁺/CH₃OH)<5%>95%SN1-like (Resonance Control)
Isobutylene Oxide Basic (CH₃ONa)>99%<1%SN2 (Steric Control)[4]
Acidic (H⁺/CH₃OH)<5%>95%SN1-like (Electronic Control)[3]

Product ratios are approximate and can vary with specific reaction conditions.

The trends in these tables provide clear, quantitative evidence for the mechanistic principles discussed. Under basic conditions, steric hindrance is the overriding factor, consistently directing the nucleophile to the less substituted carbon. Conversely, under acidic conditions, electronic stabilization of the transition state dictates the outcome, favoring attack at the carbon best able to support a positive charge.

Conclusion and Outlook

The reactivity of a substituted oxirane is a finely balanced interplay between steric and electronic effects, which can be predictably controlled by the choice of catalytic conditions. A thorough understanding of these principles is essential for synthetic chemists, particularly in drug development, where precise control over stereochemistry and regiochemistry is paramount for constructing complex molecular architectures. The experimental framework provided here offers a robust method for systematically evaluating new or unusual oxiranes, enabling researchers to make informed decisions in their synthetic planning.

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A Comparative Guide to the Validation of Analytical Methods for the Detection of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and environmental monitoring, the precise and reliable detection of specific chemical entities is paramount. This guide focuses on 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS No. 80443-63-6), a known transformation product and metabolite of the triazole fungicide Fenbuconazole.[1][2] The presence of this oxirane, or epoxide, can be an indicator of fenbuconazole degradation and its accurate quantification is critical for impurity profiling in drug substances, residue analysis in food products, and environmental fate studies.

The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[3] This principle, enshrined in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), necessitates a rigorous process of method validation.[4][5][6] This guide provides a comparative analysis of common analytical methodologies for the detection of this specific oxirane and presents a detailed framework for their validation, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, designed for trustworthiness and reproducibility.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the foundational step in developing a robust detection method. The choice is governed by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. For the target oxirane, three primary chromatographic techniques warrant consideration: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation via liquid chromatography, detection based on UV absorbance.[7]Separation of volatile/semi-volatile compounds in the gas phase, followed by mass-based detection.[8]Separation via liquid chromatography, with highly selective and sensitive detection using tandem mass spectrometry.[8][9]
Selectivity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.[7]High. Provides structural information from mass spectra, but can have interference from matrix components.Very High. Unparalleled selectivity through specific precursor-to-product ion transitions (SRM/MRM).[10]
Sensitivity Lower. Typically suitable for concentrations in the µg/mL to high ng/mL range.[7]High. Good sensitivity, often in the low ng/mL to pg/mL range.Very High. The benchmark for trace-level quantification, reaching pg/mL or even fg/mL levels.[10][11]
Applicability Best for high-concentration assays (e.g., drug substance purity). May require derivatization for analytes with poor chromophores.[12][13]Suitable for thermally stable and volatile/semi-volatile compounds.[9] Epoxides can sometimes be thermally labile, which is a key consideration.Broad applicability, especially for polar, non-volatile, or thermally labile compounds. The most versatile technique for pesticide residue analysis.[9][14][15]
Causality Choose for simplicity and cost-effectiveness when high sensitivity is not required and the matrix is relatively clean.Choose when the analyte is known to be thermally stable and volatile, and high throughput is needed. Often a workhorse for specific compound classes.Choose for demanding applications requiring the highest sensitivity and selectivity, especially in complex matrices like food or biological samples. This is the gold standard for trace residue analysis.[14]

For the detection of this compound, LC-MS/MS emerges as the superior technique for most applications , particularly for trace residue analysis. Its ability to handle potentially thermally labile compounds without derivatization, coupled with its exceptional sensitivity and selectivity, makes it the most reliable choice.[14][15] While GC-MS is a powerful tool, the thermal stress in the injector port could potentially degrade the epoxide analyte, leading to inaccurate quantification. HPLC-UV lacks the sensitivity required for typical residue or impurity monitoring.

start Start: Method Selection for Oxirane Detection q1 High Concentration Assay? (e.g., > 1 µg/mL) start->q1 q2 Is Analyte Thermally Stable & Volatile? q1->q2 No hplc HPLC-UV (Consider Derivatization) q1->hplc Yes q3 Complex Matrix or Trace Level Detection Required? q2->q3 No gcms GC-MS (Verify Thermal Stability) q2->gcms Yes q3->gcms No (Simpler Matrix) lcmsms LC-MS/MS (Recommended Method) q3->lcmsms Yes end_node Method Selected hplc->end_node gcms->end_node lcmsms->end_node

Workflow for selecting the appropriate analytical technique.

Validation of an LC-MS/MS Method: A Comprehensive Framework

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][16] The following framework, aligned with ICH Q2(R2) guidelines, details the essential validation characteristics.[6][17][18]

start Method Development Complete specificity 1. Specificity / Selectivity Demonstrate no interference at the analyte's retention time. start->specificity linearity 2. Linearity & Range Establish a proportional response over a defined concentration range. specificity->linearity lod_loq 3. LOD & LOQ Determine the lowest concentration that can be reliably detected and quantified. linearity->lod_loq accuracy 4. Accuracy Assess the closeness of results to the true value via recovery studies. lod_loq->accuracy precision 5. Precision Evaluate repeatability (intra-day) and intermediate precision (inter-day). accuracy->precision robustness 6. Robustness Test the effect of small, deliberate method variations. precision->robustness validated Method Validated robustness->validated

The sequential workflow for analytical method validation.

Specificity / Selectivity

Causality: Specificity ensures that the signal measured is unequivocally from the target analyte, free from interference from matrix components, impurities, or degradation products.[3][19] In LC-MS/MS, this is achieved by monitoring a unique mass transition (precursor ion → product ion) at a specific retention time.

Experimental Protocol:

  • Analyze a blank matrix sample (e.g., pesticide-free crop extract, placebo formulation) to check for any endogenous peaks at the retention time of the analyte.

  • Analyze the blank matrix spiked with the analyte at the Limit of Quantitation (LOQ).

  • Analyze the blank matrix spiked with other potentially interfering substances (e.g., the parent compound Fenbuconazole, other known metabolites).

  • Acceptance Criteria: The blank matrix should show no significant signal (<20% of the LOQ response) at the analyte's retention time for the specific mass transition. Spiked samples must show a distinct, well-shaped peak.

Linearity and Range

Causality: Linearity demonstrates a direct proportionality between the analyte concentration and the instrument's response over a specified range. This validates the use of a calibration curve for quantification.[20]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank matrix with the analyte. The concentration range should bracket the expected sample concentrations, typically from the LOQ to 150% of the target concentration.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area response versus the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The residuals for each point should be randomly distributed around the x-axis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely measured.[3][20] These parameters define the sensitivity limits of the method.

Experimental Protocol:

  • Estimation: LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) from chromatograms of low-concentration standards. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Verification: Prepare spiked matrix samples at the estimated LOQ concentration (at least six replicates).

  • Analyze the samples and calculate the accuracy and precision.

  • Acceptance Criteria: The method is considered sufficiently sensitive if the determined LOQ meets the requirements of the analysis (e.g., below the regulatory limit). At the LOQ, the method must demonstrate acceptable accuracy and precision.[20]

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value, indicating the extent of systemic error. It is typically assessed through recovery studies.[19]

Experimental Protocol:

  • Spike blank matrix samples with the analyte at a minimum of three concentration levels (e.g., low, medium, high) across the defined range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and quantify them against a calibration curve.

  • Calculate the percent recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.

  • Acceptance Criteria: Mean recovery should typically be within 80-120% for each concentration level, although wider ranges may be acceptable for trace analysis in complex matrices.

Precision

Causality: Precision measures the degree of scatter among a series of measurements, indicating random error. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

Experimental Protocol:

  • Repeatability (Intra-day): Analyze a minimum of six replicates of spiked matrix samples at one concentration (e.g., 100%) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, or with a different analyst or instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should typically be ≤ 15% for repeatability and ≤ 20% for intermediate precision.

Robustness

Causality: Robustness demonstrates the method's reliability during normal usage by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[19] This is crucial for method transfer between laboratories.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).

  • Vary one parameter at a time while keeping others constant.

  • Analyze a sample (e.g., a mid-range standard) under each modified condition.

  • Evaluate the impact on results (e.g., retention time, peak area, peak shape).

  • Acceptance Criteria: The results should not be significantly impacted by the small variations, and system suitability criteria (e.g., peak symmetry, resolution) should still be met.

Summary of Validation Data

The following table presents a hypothetical but realistic summary of validation results for an LC-MS/MS method for the target oxirane in a food matrix (e.g., apples).

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference >20% of LOQNo interference observedPass
Linearity (Range: 1-100 ng/mL) R² ≥ 0.995R² = 0.998Pass
LOD (S/N > 3) -0.3 ng/mL-
LOQ (S/N > 10) -1.0 ng/mL-
Accuracy (at 1, 10, 80 ng/mL) 80-120% Recovery95.2%, 98.5%, 101.3%Pass
Precision (Repeatability) RSD ≤ 15%4.8%Pass
Precision (Intermediate) RSD ≤ 20%7.2%Pass
Robustness No significant impact on resultsMethod remains reliablePass

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific application. For the detection of this compound, LC-MS/MS stands out as the most suitable technique, offering superior sensitivity and selectivity essential for trace-level analysis in complex matrices. By rigorously following the validation framework outlined in this guide—grounded in the principles of regulatory bodies like the ICH and FDA—researchers can develop and implement robust, reliable, and defensible analytical methods. This ensures data integrity, which is the cornerstone of scientific research, drug development, and regulatory compliance.

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A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 2,2-Disubstituted Oxiranes: A Case Study of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles. The production of enantiopure drugs is therefore of utmost importance to the pharmaceutical industry.[1] The measure of this purity is the enantiomeric excess (e.e.), which quantifies the degree to which one enantiomer is present in a greater amount than the other.[2][3] A racemic mixture (a 50:50 mix of both enantiomers) has an e.e. of 0%, whereas a pure, single enantiomer has an e.e. of 100%.[3]

This guide focuses on robust analytical methodologies for determining the enantiomeric excess of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6), a key chiral intermediate in the synthesis of widely used conazole fungicides like paclobutrazol and tebuconazole.[4][5][6] The molecule features a quaternary stereocenter at the C2 position of the oxirane ring, which can present unique challenges for chiral recognition.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative overview of the three most powerful techniques for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols based on analogous compounds, and present comparative data to guide your method development.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination due to its broad applicability and high resolving power.[7][8] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). For an analyte like our target molecule, which contains an aromatic (4-chlorophenyl) ring, polysaccharide-based and Pirkle-type CSPs are excellent starting points. The chlorophenyl group also provides a strong chromophore for straightforward UV detection.

Principle of Separation

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective. Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[9] The subtle differences in the 3D fit of each enantiomer lead to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

This protocol is designed as a robust starting point for method development.

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase Selection:

    • Primary Column: Lux® Cellulose-2 or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These are known for excellent performance with aryl-containing epoxides.[10]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase & Conditions:

    • Mode: Normal Phase (provides superior selectivity for this class of compounds).

    • Composition: A mixture of n-Hexane and 2-Propanol (IPA). A typical starting gradient is 98:2 (v/v) Hexane:IPA.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm, where the chlorophenyl group exhibits strong absorbance.[10]

  • Sample Preparation:

    • Accurately prepare a stock solution of the racemic standard of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane in the mobile phase at a concentration of approximately 1 mg/mL.[7]

    • Prepare samples of the chiral material at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.

    • Calculate the resolution factor (Rs); a value > 1.5 is ideal for baseline separation.

    • For chiral samples, integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [3]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample (1 mg/mL in Mobile Phase) Filt Filter (0.45 µm) Prep->Filt Inj Inject Sample Filt->Inj Sep Chiral Separation (CSP Column) Inj->Sep Det UV Detection (220 nm) Sep->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Calc Calculate e.e. (%) Integ->Calc

Caption: A typical workflow for determining enantiomeric excess using Chiral HPLC.

Comparative Performance Data (HPLC)
ParameterExpected ValueRationale / Comments
Resolution (Rs) > 2.0Polysaccharide CSPs are capable of high-resolution separations for this compound class.[12]
Retention Times 8 - 15 minDependent on the exact mobile phase composition; optimization aims for a balance between resolution and run time.
Limit of Quantitation ~0.1% of minor enantiomerHigh sensitivity is achievable with a strong UV chromophore.
Precision (RSD) < 2%Modern HPLC systems provide excellent reproducibility.

Chiral Gas Chromatography (GC): The High-Resolution Alternative

For analytes that are both volatile and thermally stable, chiral GC offers exceptional resolution, sensitivity, and speed.[13] Given its molecular weight (238.75 g/mol ) and structure, 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane is a suitable candidate for GC analysis. The most common CSPs for GC are derivatized cyclodextrins coated onto fused silica capillary columns.

Principle of Separation

Cyclodextrins are chiral, bucket-shaped oligosaccharides. In GC, the derivatized cyclodextrin is a liquid at the analysis temperature. Separation occurs based on the differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.[14] The analyte partitions between the inert carrier gas (mobile phase) and the CSP. The enantiomer that forms the more stable complex will be retained longer on the column.

Experimental Protocol: Chiral GC Analysis
  • Instrumentation:

    • A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chiral Stationary Phase Selection:

    • Column: Agilent CP-Chirasil-DEX CB or Supelco BETA DEX™ series (based on derivatized β-cyclodextrin). These columns have demonstrated broad utility for separating chiral epoxides.[15]

    • Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C, and hold for 5 min. (This program should be optimized to ensure baseline resolution).

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Dilute samples to a final concentration of approximately 100 µg/mL for injection.

  • Data Analysis:

    • As with HPLC, inject a racemic standard to confirm peak separation and identity.

    • Calculate the separation factor (α) and resolution (Rs).

    • Integrate the peak areas from the FID signal and calculate the enantiomeric excess using the same formula as for HPLC.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Prep Dissolve & Dilute Sample (~100 µg/mL in DCM) Inj Split Injection Prep->Inj Sep Chiral Separation (Cyclodextrin Column) Inj->Sep Det FID Detection Sep->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Calc Calculate e.e. (%) Integ->Calc

Caption: A standard workflow for assessing enantiomeric purity via Chiral GC.

Comparative Performance Data (GC)
ParameterExpected ValueRationale / Comments
Resolution (Rs) > 1.8Capillary GC columns are known for their very high efficiency, leading to sharp peaks and good resolution.[13]
Analysis Time < 20 minGC methods are often faster than HPLC for suitable analytes.[15]
Limit of Quantitation ~0.05% of minor enantiomerFID is a highly sensitive detector for carbon-containing compounds.
Thermal Stability Must be confirmedThe primary risk is potential thermal degradation or rearrangement of the epoxide in the hot injector.

NMR Spectroscopy: The Absolute Method

NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it distinguishes enantiomers in solution by converting them into transient diastereomeric species that exhibit different chemical shifts.[16] This is achieved by adding a chiral auxiliary, most commonly a Chiral Solvating Agent (CSA).[17][18]

Principle of Enantiodiscrimination

When a chiral analyte is mixed with a pure enantiomer of a CSA, they form rapidly exchanging, non-covalent diastereomeric complexes.[19] Because these complexes are no longer mirror images, the corresponding nuclei of the analyte in each complex exist in slightly different magnetic environments. This breaks the magnetic equivalence of the enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these now-distinct signals directly corresponds to the enantiomeric ratio of the analyte.[20]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Instrumentation:

    • A high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

  • Reagent Selection:

    • CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is an excellent choice as its aromatic system can interact with the chlorophenyl ring of the analyte via π-π stacking, while its hydroxyl group can interact with the oxirane oxygen.

    • Solvent: Deuterated chloroform (CDCl₃) or benzene-d₆.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the chiral analyte into an NMR tube.

    • Dissolve in ~0.6 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the tube in increments (e.g., 0.5, 1.0, 1.5 molar equivalents relative to the analyte), acquiring a spectrum after each addition to find the optimal ratio that gives the best signal separation (Δδ).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).

  • Data Analysis:

    • Identify a proton signal of the analyte that is well-resolved and splits into two distinct peaks in the presence of the CSA. Protons closer to the chiral center, such as those on the ethyl chain, are often good candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess from the integrals:

      • e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Workflow for NMR Analysisdot

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Prep Dissolve Analyte in Deuterated Solvent Add Add Chiral Solvating Agent (CSA) Prep->Add Acq Acquire High-Resolution ¹H NMR Spectrum Add->Acq Spec Process Spectrum Acq->Spec Integ Integrate Separated Diastereotopic Signals Spec->Integ Calc Calculate e.e. (%) Integ->Calc

Sources

comparison of the fungicidal efficacy of tebuconazole synthesized from different batches of the oxirane intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing the fungicidal efficacy of tebuconazole synthesized from different batches of the crucial oxirane intermediate. We will delve into the scientific rationale, present detailed experimental protocols, and offer a structure for data analysis and interpretation, underscoring the importance of raw material quality in producing a consistent and effective final product.

Introduction: The Critical Role of Synthesis in Fungicidal Activity

Tebuconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1][2] Its efficacy stems from its ability to inhibit the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[3][4] Ergosterol is a vital component of the fungal cell membrane; its disruption leads to cell lysis and death.[1][5][] This mechanism of action makes tebuconazole a powerful tool for controlling a wide range of plant pathogenic fungi in agriculture.[4][5]

The synthesis of tebuconazole is a multi-step process, with the formation of the oxirane intermediate, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane, being a critical juncture.[7][8][9] The quality and purity of this intermediate can significantly influence the final tebuconazole product. Variations between batches of the oxirane intermediate, such as the presence of impurities or differing stereoisomeric ratios, could potentially alter the fungicidal efficacy of the resulting tebuconazole.[10][11] This guide outlines a systematic approach to investigate and quantify these potential differences.

Scientific Rationale: Why Intermediate Batches Matter

The synthetic pathway to tebuconazole involves the reaction of p-chlorobenzaldehyde and pinacolone through condensation, hydrogenation, and epoxidation to yield the oxirane intermediate.[7][12][13] This intermediate is then reacted with 1,2,4-triazole to form tebuconazole.[7][14]

Several factors related to the oxirane intermediate can impact the final product's performance:

  • Process-Related Impurities: Incomplete reactions or side reactions during the synthesis of the oxirane can introduce impurities.[11] These may include unreacted starting materials or by-products that could potentially have their own biological activity or interfere with the action of tebuconazole.[10][15][16]

  • Stereoisomerism: Tebuconazole possesses a chiral center, resulting in two enantiomers, (R)- and (S)-tebuconazole.[7] Studies have shown that these enantiomers can exhibit different levels of fungicidal activity. For example, R-(-)-tebuconazole has been reported to be significantly more active against Botrytis cinerea and Fusarium graminearum than the S-(+)-enantiomer.[17][18][19][20][21] Variations in the synthesis of the oxirane intermediate could potentially lead to different enantiomeric ratios in the final tebuconazole product, thereby affecting its overall efficacy.

Therefore, a thorough comparison of tebuconazole synthesized from different oxirane batches is essential for ensuring consistent product quality and performance.

Experimental Design and Methodology

This section outlines a robust experimental workflow to compare the fungicidal efficacy of tebuconazole synthesized from different batches of the oxirane intermediate.

Experimental_Workflow cluster_0 Sample Preparation & Characterization cluster_1 In Vitro Efficacy Testing cluster_2 Data Analysis & Interpretation Tebu_Batches Tebuconazole from Oxirane Batches (A, B, C) Analytical_Chem Analytical Characterization (HPLC, Chiral HPLC, GC-MS) Tebu_Batches->Analytical_Chem Ref_Std Reference Standard Tebuconazole Ref_Std->Analytical_Chem Broth_Micro Broth Microdilution Assay (CLSI M38-A2) Analytical_Chem->Broth_Micro Fungal_Cultures Select Fungal Pathogens (e.g., Fusarium spp., Puccinia spp.) Fungal_Cultures->Broth_Micro MIC_Det Determine Minimum Inhibitory Concentration (MIC) Broth_Micro->MIC_Det MFC_Det Determine Minimum Fungicidal Concentration (MFC) MIC_Det->MFC_Det Stat_Analysis Statistical Analysis (e.g., ANOVA) MIC_Det->Stat_Analysis MFC_Det->Stat_Analysis Correlation Correlate Efficacy with Analytical Data Stat_Analysis->Correlation Conclusion Draw Conclusions on Batch Variability Correlation->Conclusion

Caption: Experimental workflow for comparing tebuconazole efficacy.

Materials
  • Tebuconazole samples synthesized from at least three different batches of the oxirane intermediate (Batch A, Batch B, Batch C).

  • Certified Reference Standard of tebuconazole.

  • Relevant plant pathogenic fungal species (e.g., Fusarium graminearum, Puccinia triticina, Aspergillus spp.).

  • Appropriate growth media (e.g., RPMI-1640 for broth microdilution).

  • Sterile 96-well microplates.

  • Solvents for sample preparation (e.g., DMSO).

  • Analytical instrumentation: HPLC, Chiral HPLC, GC-MS.

Protocol 1: Analytical Characterization of Tebuconazole Batches

Objective: To quantify the purity, identify and quantify impurities, and determine the enantiomeric ratio of each tebuconazole batch.

  • Purity Analysis (HPLC):

    • Develop and validate an HPLC method for the quantitative analysis of tebuconazole.[22][23]

    • Prepare standard solutions of the tebuconazole reference standard at known concentrations.

    • Prepare solutions of each tebuconazole batch (A, B, C) in a suitable solvent.

    • Inject standards and samples into the HPLC system.

    • Determine the purity of each batch by comparing the peak area of tebuconazole to the total peak area.

  • Impurity Profiling (GC-MS):

    • Utilize a GC-MS method to identify and quantify any potential impurities in each batch.[24]

    • Compare the chromatograms of the different batches to identify unique or elevated impurities.

    • Characterize the chemical structure of significant impurities based on their mass spectra.

  • Enantiomeric Ratio (Chiral HPLC):

    • Employ a validated chiral HPLC method to separate and quantify the (R)- and (S)-enantiomers of tebuconazole.[25]

    • Prepare solutions of each tebuconazole batch.

    • Inject the samples into the chiral HPLC system.

    • Calculate the percentage of each enantiomer in the different batches.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of each tebuconazole batch against selected fungal pathogens. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[26][27][28][29][30]

  • Inoculum Preparation:

    • Culture the selected fungal species on appropriate agar plates.

    • Prepare a spore suspension in sterile saline and adjust the concentration to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to the final required inoculum density.

  • Broth Microdilution Assay:

    • Prepare stock solutions of the tebuconazole reference standard and each tebuconazole batch (A, B, C) in DMSO.

    • In a 96-well microplate, perform serial two-fold dilutions of each tebuconazole sample in RPMI-1640 medium to achieve a range of final concentrations.

    • Add the prepared fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination:

    • Following incubation, visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of the tebuconazole sample that shows complete inhibition of visible growth.[31]

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume onto an appropriate agar medium.[32][33]

    • Incubate the agar plates.

    • The MFC is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.[32]

Data Analysis and Interpretation

All experiments should be performed in triplicate to ensure statistical validity.

Data Presentation

The results should be summarized in clear and concise tables for easy comparison.

Table 1: Analytical Characterization of Tebuconazole Batches

BatchPurity (%)Major Impurity (%)Enantiomeric Ratio (R:S)
Reference Std. >99.5Not Detected50:50 (Racemic)
Batch A
Batch B
Batch C

Table 2: Fungicidal Efficacy of Tebuconazole Batches (MIC/MFC in µg/mL)

Fungal SpeciesBatchMICMFC
Fusarium graminearum Reference Std.
Batch A
Batch B
Batch C
Puccinia triticina Reference Std.
Batch A
Batch B
Batch C
Statistical Analysis

The MIC and MFC data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA), to determine if there are significant differences in the fungicidal efficacy between the tebuconazole batches.

Interpretation and Discussion

The discussion should focus on correlating the analytical findings with the fungicidal efficacy data. For instance, if Batch B exhibits a significantly higher MIC value, this could be linked to a lower purity, the presence of a specific impurity, or a less favorable enantiomeric ratio as determined in the analytical characterization.

This integrated analysis provides a powerful tool for understanding the impact of the oxirane intermediate's quality on the final product's performance and for establishing robust quality control parameters.

Mechanism of Action and Quality Control

The consistent fungicidal action of tebuconazole relies on its precise interaction with the target enzyme, C14-demethylase. Any structural variations, including the presence of isomers or impurities, can potentially alter this interaction and, consequently, the biological activity.

Tebuconazole_MoA Tebuconazole Tebuconazole CYP51 C14-demethylase (CYP51) Tebuconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption Leads to

Caption: Tebuconazole's mechanism of action.

This highlights the importance of stringent quality control, not just on the final tebuconazole product, but also on the key intermediates like the oxirane. By implementing the comparative analysis outlined in this guide, manufacturers and researchers can ensure the production of tebuconazole with consistent and reliable fungicidal efficacy.

Conclusion

The quality of the oxirane intermediate is a critical determinant of the final fungicidal efficacy of synthesized tebuconazole. Variations in purity, impurity profiles, and stereochemistry between different batches of this intermediate can lead to significant differences in biological activity. The experimental framework provided in this guide offers a systematic and scientifically rigorous approach to evaluate these differences. By integrating analytical characterization with standardized in vitro fungicidal testing, researchers and quality control professionals can ensure the consistent performance of tebuconazole, a vital tool in modern agriculture.

References

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A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed cost-benefit analysis of prevalent synthesis methods for 2-(2-(4-chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane (CAS 80443-63-6), a critical epoxide intermediate in the production of high-value agrochemicals, notably the fungicide tebuconazole.[1][2] The selection of an optimal synthetic route is paramount for industrial-scale production, where factors such as yield, purity, cost of raw materials, safety, and environmental impact dictate economic viability. We will dissect two primary, industrially relevant pathways: the Corey-Chaykovsky reaction and the Darzens condensation. Both methods start from the same precursor ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, but employ distinct reagents and reaction mechanisms, leading to significant differences in process efficiency and cost. This guide presents detailed protocols, mechanistic insights, and quantitative comparisons to empower researchers and process chemists in making informed decisions for process development and scale-up.

Introduction: The Strategic Importance of the Target Epoxide

This compound is a highly functionalized epoxide. Its structure, featuring a sterically hindered tert-butyl group and a chlorophenyl moiety, makes it a valuable and specific building block.[3] The epoxide ring is a strained, three-membered heterocycle, rendering it susceptible to ring-opening reactions by various nucleophiles.[1] This reactivity is harnessed in the synthesis of complex molecules where the controlled introduction of specific functionalities is required.[4][5]

Its most significant application lies in the agricultural sector as a direct precursor to triazole fungicides like tebuconazole.[1][2] The large-scale production of this intermediate, with volumes reported in the millions of pounds annually, underscores the need for optimized, cost-effective, and sustainable manufacturing processes.[6] This analysis focuses on the final epoxidation step, a crucial transformation that often defines the overall efficiency of the synthesis.

Overview of Synthetic Strategies from a Common Ketone Precursor

The most common and industrially viable routes to the target epoxide begin with the ketone 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one . This precursor contains the complete carbon skeleton, and the challenge lies in the efficient conversion of the sterically hindered ketone carbonyl into an epoxide. Two classic named reactions are particularly well-suited for this transformation:

  • Method A: The Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide, typically generated from a trimethylsulfonium or trimethylsulfoxonium salt, to act as a methylene-transfer agent.[7][8][9]

  • Method B: The Darzens Condensation (or Reaction): This reaction involves the condensation of the ketone with an α-haloester in the presence of a strong base to form an α,β-epoxy ester, which can then be further processed if needed.[10][11][12][13] However, for a direct epoxidation, a variation using an α-halomethane or a related species can be considered.

This guide will compare the direct methylene transfer via the Corey-Chaykovsky reaction, which is a more direct route to the target molecule.

In-Depth Analysis of Synthesis Methods

Method A: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful and widely used method for synthesizing epoxides from aldehydes and ketones.[8][9] It involves the reaction of a sulfur ylide with a carbonyl compound. The choice between dimethylsulfonium methylide and dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) is critical, as they exhibit different reactivities. For sterically hindered ketones like our precursor, the more stable and less reactive dimethylsulfoxonium methylide is often preferred to control the reaction rate and minimize side reactions.[14]

Reaction Scheme:

Mechanism:

The reaction proceeds via a three-step mechanism:

  • Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates the trimethylsulfoxonium salt to generate the nucleophilic sulfur ylide (dimethylsulfoxonium methylide).[8]

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the ketone, forming a betaine intermediate.

  • Intramolecular Ring Closure: The resulting alkoxide oxygen performs an intramolecular nucleophilic substitution (SN2) reaction, attacking the carbon bearing the sulfoxonium group. Dimethyl sulfoxide (DMSO) acts as a good leaving group, resulting in the formation of the three-membered epoxide ring.[8][9]

Experimental Protocol: Corey-Chaykovsky Reaction

Materials:

  • 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (1.0 eq)

  • Trimethylsulfoxonium iodide ((CH₃)₃S(O)I) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMSO.

  • To the NaH/DMSO suspension, add trimethylsulfoxonium iodide in portions at room temperature. The mixture is typically stirred for 1-2 hours, during which hydrogen gas evolves, and the solution becomes clear or slightly cloudy, indicating the formation of the ylide.[14]

  • Dissolve the ketone precursor, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, in a minimal amount of anhydrous THF.

  • Slowly add the ketone solution dropwise to the prepared ylide solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure epoxide.[14]

Cost-Benefit Analysis: Corey-Chaykovsky Reaction
FeatureAnalysis
Yield & Purity High yields (often >85-90%) are achievable.[7] Purity is generally high after standard purification, as the primary byproduct, DMSO, is water-soluble and easily removed during workup.
Reagent Cost Moderate to High. Trimethylsulfoxonium iodide is a relatively expensive reagent, which can be a significant cost driver for large-scale production. Sodium hydride is less expensive but requires careful handling.
Reaction Conditions Mild. The reaction is typically run at or slightly above room temperature, avoiding the need for high-energy inputs (heating or cooling).[1]
Safety & Handling High Hazard. Sodium hydride is highly flammable and reacts violently with water, releasing flammable hydrogen gas. It requires handling under an inert atmosphere by trained personnel. DMSO can be challenging to remove completely on a large scale.
Environmental Impact Moderate. The reaction generates stoichiometric amounts of sodium iodide and DMSO as byproducts. While DMSO is a relatively benign solvent, its disposal or recovery adds to the process cost. The use of organic solvents for extraction contributes to volatile organic compound (VOC) emissions.
Scalability Good. The reaction is generally scalable, but the safe handling of large quantities of sodium hydride and the management of hydrogen gas evolution are critical engineering challenges.

Comparative Analysis and Data Visualization

To provide a clear comparison, the following table summarizes the key metrics for the discussed synthesis method.

MetricCorey-Chaykovsky Reaction
Precursor Ketone 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one
Key Reagents Trimethylsulfoxonium Iodide, Sodium Hydride
Typical Yield 85-95%
Reagent Cost Moderate-High
Reaction Temperature Room Temperature
Key Byproducts DMSO, Sodium Iodide
Primary Safety Hazard Sodium Hydride (Flammable, Water-Reactive)
Scalability Good, with engineering controls for NaH
Green Chemistry Moderate (Stoichiometric salt waste, solvent use)
Workflow Visualization

The following diagram illustrates the workflow for the Corey-Chaykovsky synthesis route.

G cluster_0 Corey-Chaykovsky Synthesis Workflow A Ylide Formation (NaH + (CH3)3S(O)I in DMSO) C Reaction Step (Add Ketone to Ylide) A->C Ylide Solution B Ketone Precursor (1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) B->C Ketone Solution D Aqueous Quench (NH4Cl solution) C->D Crude Reaction Mixture E Extraction (Organic Solvent) D->E F Purification (Distillation/Chromatography) E->F Crude Organic Phase G Final Product (Target Epoxide) F->G

Caption: Workflow for the Corey-Chaykovsky epoxidation.

Conclusion and Recommendation

The synthesis of this compound is a critical step in the production of valuable agrochemicals. The choice of synthetic method is a balance between cost, efficiency, safety, and environmental concerns.

The Corey-Chaykovsky reaction stands out as a highly efficient and high-yielding method for this specific transformation. Its primary advantage is the direct, one-step conversion of the sterically hindered ketone to the desired epoxide under mild conditions. However, its main drawback is the reliance on the relatively expensive trimethylsulfoxonium iodide and the significant safety hazards associated with the industrial-scale use of sodium hydride.

Recommendation:

  • For large-scale, cost-driven industrial production: The Corey-Chaykovsky reaction is a viable, high-yield option. However, significant investment in engineering controls for the safe handling of sodium hydride is non-negotiable. Process optimization should focus on minimizing the equivalents of the expensive sulfoxonium salt and developing efficient solvent recovery and recycling protocols to improve the overall economic and environmental profile.

  • For research and development or small-scale synthesis: The Corey-Chaykovsky reaction is an excellent choice due to its high efficiency and reliability, provided the necessary safety precautions for handling hydrides are strictly followed.

Future research should be directed towards developing catalytic, greener alternatives that can match the efficiency of these classic methods while reducing costs and environmental impact.[15][16]

References

  • Smolecule. (2023, August 15). This compound.
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  • Oreate AI. (2026, January 7).
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  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
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  • London South Bank University. Making epoxide production cheaper and more environmentally friendly.
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  • PubChem. 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane.
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literature review of the applications of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane and the Ferroptosis Inducer, FIN56

Introduction

In the vast and intricate world of chemical compounds, precise identification is paramount. A simple misattribution can lead researchers down divergent paths. This guide addresses a notable point of confusion arising from the query for "this compound," a compound primarily recognized for its role in industrial agrochemical synthesis. The detailed request for a comparative scientific guide, however, strongly suggests an interest in a molecule with significant applications in biomedical research. This guide will first clarify the identity and primary application of the specified oxirane. Subsequently, it will pivot to a comprehensive analysis of FIN56 , a potent inducer of ferroptosis, a topic that aligns with the depth and scientific rigor of the user's request.

Part 1: The Identity of this compound

The compound this compound, with the CAS number 80443-63-6, is a key intermediate in the industrial synthesis of the broad-spectrum triazole fungicide, tebuconazole.[1][2] Its role is well-established within the agrochemical industry, where its specific chemical structure is leveraged to build the core of the tebuconazole molecule.[3][4][5] The synthesis of this oxirane is a critical step in the manufacturing process of this widely used fungicide, which offers protective and curative action against a variety of fungal diseases in crops.[6][7] The literature on this compound is predominantly focused on its synthesis protocols and its utility in agrochemical production.[3]

Part 2: A Comparative Guide to FIN56, a Specific Inducer of Ferroptosis

The scientific depth of the original query—seeking comparative data, mechanistic insights, and detailed protocols—points toward a compound of interest in drug discovery and cell biology research. FIN56 (CAS Number: 1083162-61-1), a distinct molecule from the aforementioned oxirane, fits this profile perfectly.[8][9] FIN56 is a specific and potent inducer of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[10][11] This guide will now focus on the applications of FIN56, providing a comparative analysis for researchers in the field.

The Dual Mechanism of Action of FIN56

FIN56 stands out among ferroptosis inducers due to its unique dual mechanism of action, which involves two distinct cellular pathways.[10][12][13]

  • Degradation of Glutathione Peroxidase 4 (GPX4): Unlike other ferroptosis inducers that may indirectly inhibit GPX4 by depleting its cofactor glutathione (like erastin) or directly binding to it (like RSL3), FIN56 promotes the degradation of the GPX4 protein itself.[11][14] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its degradation leads to a buildup of these damaging molecules, ultimately triggering ferroptosis.[15] This degradation process is dependent on the activity of acetyl-CoA carboxylase (ACC).[12][13]

  • Activation of Squalene Synthase (SQS): In a parallel pathway, FIN56 binds to and activates squalene synthase, an enzyme in the mevalonate pathway.[11][13] This activation leads to a depletion of coenzyme Q10 (CoQ10), a potent antioxidant, further sensitizing the cell to lipid peroxidation and ferroptosis.[12]

This dual-pronged attack on cellular antioxidant defenses makes FIN56 a potent and specific tool for studying and inducing ferroptosis.

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_sqs Mevalonate Pathway Modulation FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation GPX4 GPX4 GPX4_degradation->GPX4 Lipid_Peroxides_up Lipid Peroxides ↑ GPX4->Lipid_Peroxides_up Reduces Ferroptosis Ferroptosis Lipid_Peroxides_up->Ferroptosis CoQ10 Coenzyme Q10 (Antioxidant) ↓ SQS->CoQ10 Depletes CoQ10->Ferroptosis Sensitizes to

Caption: Dual signaling pathways of FIN56-induced ferroptosis.

Comparative Analysis: FIN56 vs. Other Ferroptosis Inducers

FIN56's mechanism distinguishes it from other commonly used ferroptosis inducers, primarily Erastin and RSL3.

InducerClassPrimary Mechanism of ActionKey Features
Erastin Class IInhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.[16]Acts upstream in the ferroptosis pathway.[17]
RSL3 Class IIDirectly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity.[16][17]A direct inhibitor of GPX4, acting downstream of GSH synthesis.[17]
FIN56 Class IIIPromotes the degradation of GPX4 protein and activates squalene synthase, leading to CoQ10 depletion.[11][18]Possesses a unique dual mechanism of action.[10]

Quantitative Comparison of Ferroptosis Inducers (Illustrative IC50 Values)

CompoundCell LineIC50Reference
ErastinHT-1080~10 µM[6]
RSL3HT-1080~0.5 µM[19]
FIN56HT-1080~5 µM[6]
FIN56LN229 (Glioblastoma)4.2 µM[20]
FIN56U118 (Glioblastoma)2.6 µM[20]

Note: IC50 values can vary significantly between cell lines and experimental conditions.

Experimental Protocols

1. Induction of Ferroptosis with FIN56

This protocol provides a general guideline for inducing ferroptosis in a cancer cell line, such as HT-1080 fibrosarcoma or LN2229 glioblastoma cells.

Materials:

  • FIN56 (CAS 1083162-61-1)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell line of interest (e.g., HT-1080, LN229)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Prepare FIN56 Stock Solution: Dissolve FIN56 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of FIN56 in complete cell culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 50 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of FIN56. Include a DMSO vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Measure cell viability using a standard assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Assay for GPX4 Degradation

Materials:

  • Cells treated with FIN56 as described above.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with FIN56 for the desired time (e.g., 10 hours), wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Analysis: Quantify the band intensities to determine the relative decrease in GPX4 protein levels in FIN56-treated cells compared to the control.

3. Measurement of Lipid Peroxidation

Lipid_Peroxidation_Assay Start Treat cells with FIN56 and controls Incubate Incubate with C11-BODIPY(581/591) Start->Incubate Wash Wash cells with PBS Incubate->Wash Analyze Analyze fluorescence Wash->Analyze Flow Flow Cytometry Analyze->Flow Quantitative Microscopy Fluorescence Microscopy Analyze->Microscopy Qualitative

Caption: Workflow for assessing lipid peroxidation using C11-BODIPY.

Conclusion

While the chemical name this compound refers to a crucial intermediate in fungicide synthesis, the scientific inquiry for a comparative guide logically leads to the ferroptosis inducer, FIN56. FIN56 is a valuable research tool with a unique dual mechanism of action that sets it apart from other ferroptosis inducers like erastin and RSL3. Its ability to induce GPX4 degradation and deplete CoQ10 makes it a potent and specific agent for studying this regulated cell death pathway. Understanding its distinct properties and having robust experimental protocols are essential for researchers aiming to unravel the complexities of ferroptosis and its potential therapeutic applications in diseases such as cancer.[20]

References

  • Dai, Z., Zhang, W., & Huang, J. (2023). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Methods in molecular biology.
  • PubChem. Fin56. National Institutes of Health. [Link]

  • Ko, P. J., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR protocols.
  • Tonnus, W., & Linkermann, A. (2020). IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE. Current protocols in toxicology.
  • Google Patents.
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  • BPS Bioscience. GPX4 Fluorogenic Assay Kit. [Link]

  • Morressier. Optimization of FIN56 as a ferroptosis activator for cancer therapies. (2021). [Link]

  • Shimada, K., et al. (2016). Global survey of cell death mechanisms reveals metabolic regulation of ferroptosis.
  • ResearchGate. Protocol for detection of ferroptosis in cultured cells.
  • ResearchGate. A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
  • Gaschler, M. M., et al. (2019). Ferroptotic therapy in cancer: benefits, side effects, and risks. Clinical chemistry.
  • Quick Company. A Process For The Preparation Of Fungicide Tebuconazole 1 (4. [Link]

  • ResearchGate. A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
  • Gagliardi, M., et al. (2022). Ferroptosis Induction and YAP Inhibition as New Therapeutic Targets in Gastrointestinal Stromal Tumors (GISTs). Cancers.
  • Elabscience. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (E-BC-K883-M). [Link]

  • Tan, C., et al. (2008). Synthesis and characterization of fungicide tebuconazole. Pesticides.
  • Chen, X., et al. (2020).
  • Al-Mubarak, R., & Al-Sanea, M. M. (2025).
  • Stashko, M. A., et al. (2023). Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4. Redox biology.
  • Google Patents.
  • Kapral, A. M., et al. (2020). Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products.
  • Wang, Y., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma.
  • ResearchGate. Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms.
  • Zhang, X., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. Cancer biology & medicine.
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  • ResearchGate. Ferroptosis induced by RSL3, FIN56, FINO2 or IKE results in ER...
  • ResearchGate. FIN56 inhibited cell growth and induced ferroptosis in vivo. (A) Images...
  • ResearchGate. Nuciferine (NF)
  • Chen, X., et al. (2020). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in molecular biosciences.
  • Shimada, K., et al. (2016). Unraveling cell death mysteries.

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Safety Operating Guide

Navigating the Unseen: A Senior Scientist's Guide to Handling 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for a Cautious Approach: Understanding the Hazard Profile

The presence of both a chlorinated organic component and an epoxide ring in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane necessitates a handling protocol that anticipates potential hazards. Chlorinated organic compounds as a class have been associated with environmental persistence and, in some cases, carcinogenicity.[1] The epoxide group, a three-membered ring containing an oxygen atom, is known for its high reactivity, particularly towards nucleophiles like those found in biological macromolecules. This reactivity is the basis for the toxic effects of many epoxides.[2]

Structurally analogous compounds, such as epichlorohydrin and styrene oxide, are well-studied chlorinated epoxides that serve as cautionary examples. Epichlorohydrin is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen and is known to cause irritation to the eyes, respiratory tract, and skin upon acute exposure.[3] Chronic exposure has been linked to more severe health effects, including respiratory illness and potential damage to the liver and kidneys.[4][5] Styrene oxide is also recognized as a hazardous substance that can cause serious eye and skin irritation, and it is suspected of causing cancer.[6][7] Given these precedents, it is scientifically prudent to handle this compound as a substance that is potentially irritating, sensitizing, and carcinogenic.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling this compound, with the understanding that this represents a minimum standard of protection.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with an inner nitrile glove and an outer glove made of a chemically resistant material such as Viton® or butyl rubber .The epoxide and chlorinated nature of the compound suggests potential for skin absorption and irritation.[8] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile offers good dexterity, while Viton® or butyl rubber provide superior chemical resistance.
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.Protects against accidental splashes to the eyes, which could cause severe irritation or burns, a known hazard for epoxides.[8] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection All handling of the compound should be conducted within a certified chemical fume hood . If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with an organic vapor cartridge should be used.The potential for inhalation toxicity, as seen with analogous compounds like epichlorohydrin, necessitates the use of engineering controls to minimize airborne exposure.[9] A full-face respirator provides both respiratory and eye protection in higher-risk scenarios.
Protective Clothing A flame-resistant and impervious lab coat or chemical-resistant coveralls . Closed-toe shoes made of a non-porous material are mandatory.Protects the skin from accidental spills and splashes. The fire-resistant property is a precaution against potential ignition sources in the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a procedural guide for laboratory personnel.

Preparation and Pre-Handling Checklist:
  • Conduct a Pre-Task Risk Assessment: Before any work begins, review the Safety Data Sheet (SDS) and any available literature on the compound and its analogs.[6] Identify the specific hazards associated with the planned procedure.

  • Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly, with a certified face velocity.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the potential for accidents.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling the Compound:
  • Work in a Designated Area: All manipulations of the compound should be performed within the certified chemical fume hood.

  • Careful Dispensing: When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to avoid splashes and aerosols.

  • Maintain Container Integrity: Keep all containers of the compound tightly sealed when not in use to prevent the release of vapors.

  • Avoid Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents, as epoxides can react exothermically and sometimes violently with these substances.[8]

Disposal Plan: Managing a Hazardous Legacy

Given the presence of the chlorinated and epoxide functionalities, all waste containing this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[10]

Waste Segregation and Collection:
  • Designated Hazardous Waste Containers: Use clearly labeled, leak-proof containers for all waste streams. The label should include the words "Hazardous Waste" and the full chemical name of the compound.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed container. Do not mix with other incompatible waste streams.

    • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent paper, must be placed in a separate, sealed hazardous waste container.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

Final Disposal Procedure:
  • Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the essential steps for safely managing this compound, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Risk Assessment (Review SDS & Analogs) EngControls 2. Verify Engineering Controls (Fume Hood Certification) PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Handle 4. Work in Fume Hood (Careful Dispensing) PPE->Handle Store 5. Secure Storage (Sealed Containers) Segregate 6. Segregate Hazardous Waste (Liquid & Solid) Store->Segregate Label 7. Label Waste Containers EHS 8. Contact EHS for Disposal Decon 9. Decontaminate Work Area

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. For this compound, a proactive and informed approach to personal protection and waste management is not merely a recommendation—it is an imperative. By understanding the potential hazards inferred from its chemical structure and adhering to the rigorous protocols outlined in this guide, researchers can confidently advance their work while ensuring the safety of themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Epichlorohydrin (1-Chloro-2,3- Epoxypropane). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Komulainen, H. (2004). Experimental cancer studies of chlorinated by-products. Toxicology, 200(2-3), 135-148.
  • New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Epichlorohydrin. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-Styrene oxide, 99%. Retrieved from [Link]

  • Hanberg, A. (1996). Toxicology of Environmentally Persistent Chlorinated Organic Compounds. In Linköping University Electronic Press. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0043 - EPICHLOROHYDRIN. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • Dunnick, J. K., & Melnick, R. L. (1993). Assessment of the Carcinogenic Potential of Chlorinated Water: Experimental Studies of Chlorine, Chloramine, and Trihalomethanes. JNCI: Journal of the National Cancer Institute, 85(10), 817–822.
  • Koivusalo, M., Vartiainen, T., & Hakulinen, T. (1994). Drinking water chlorination and cancer-a historical cohort study in Finland. Cancer Causes & Control, 5(5), 423–430.
  • O'Hagan, D. (2019). Neighboring Effect of Intramolecular Chlorine Atoms on Epoxide Opening Reaction by Chloride Anions. Organic Letters, 21(19), 7731–7735.
  • Danishefsky, S. J., & DeNinno, M. P. (1987). Radical reactions of epoxides. Chlorine-atom abstraction from .alpha.- and .beta.-chloro epoxides by the triphenyltin radical. The Journal of Organic Chemistry, 52(14), 3073–3075.
  • Ehrenberg, L., & Hussain, S. (1981). Epoxides is there a human health problem?. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 86(1), 1-113.
  • Politzer, P., Trefonas, P., Politzer, I. R., & Elfman, B. (1981). Molecular properties of the chlorinated ethylenes and their epoxide metabolites. Annals of the New York Academy of Sciences, 367(1), 478-492.
  • PlasticsEurope. (n.d.). EPOXY RESINS AND CURING AGENTS - Toxicology, Health, Safety and Environmental Aspects. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.